Product packaging for 3-methyl-1H-indol-4-amine(Cat. No.:CAS No. 873056-75-8)

3-methyl-1H-indol-4-amine

Cat. No.: B1419558
CAS No.: 873056-75-8
M. Wt: 146.19 g/mol
InChI Key: PNZQHYNSTWNYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methyl-1H-indol-4-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1419558 3-methyl-1H-indol-4-amine CAS No. 873056-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQHYNSTWNYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC=CC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methyl-1H-indol-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methyl-1H-indol-4-amine: Properties, Synthesis, and Applications

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2][3][4] Compounds featuring this scaffold exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] Within this important class, this compound emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique substitution pattern—a methyl group at the C3 position and an amino group on the benzene ring at C4—offers a strategic platform for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its applications for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-amino-3-methylindole or 4-aminoskatole, is an aromatic heterocyclic amine. The presence of both a nucleophilic amino group and the reactive indole core makes it a versatile building block in synthetic chemistry.

PropertyValueSource / Method
Molecular Formula C₉H₁₀N₂Calculated
Molecular Weight 146.19 g/mol Calculated
Appearance Expected to be a crystalline solid, from off-white to brown, may darken on exposure to air and light.Inferred from related indoles[6][7]
Solubility Soluble in organic solvents like methanol, chloroform, and acetone; limited solubility in water.Inferred from related indoles[7]
Melting Point Not definitively reported; expected to be higher than 3-methylindole (92-97 °C) due to hydrogen bonding from the amine group.Inferred from related indoles[7]
Boiling Point > 265 °C (Decomposes)Inferred from related indoles[7]
pKa ~4-5 for the anilinic amine; ~17 for the indole N-H proton.Estimated

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 3-methylindole (skatole). The core strategy involves the regioselective nitration of the indole ring, followed by the reduction of the resulting nitro group.

Synthetic Workflow Overview

Synthetic_Workflow Start 3-Methylindole (Skatole) Intermediate 3-Methyl-4-nitro-1H-indole Start->Intermediate Step 1: Nitration (e.g., HNO₃, H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., H₂, Pd/C or SnCl₂) Scaffold_Derivatization cluster_derivatives Diverse Chemical Library Core This compound (Scaffold) Amide Amide Derivatives Amide->Core Acylation (R-COCl) Sulfonamide Sulfonamide Derivatives Sulfonamide->Core Sulfonylation (R-SO₂Cl) SecondaryAmine N-Alkylated Amines SecondaryAmine->Core Reductive Amination (R-CHO, NaBH₃CN) Urea Urea/Thiourea Derivatives Urea->Core Isocyanate Addition (R-NCO)

References

An In-Depth Technical Guide to the Spectroscopic Profile of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 3-methyl-1H-indol-4-amine. In the absence of comprehensive published experimental data for this specific molecule, this document synthesizes predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The predictions are grounded in foundational spectroscopic principles and comparative analysis with structurally related indole derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, offering a robust framework for the identification and characterization of this and similar compounds.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of substituents on the indole ring can significantly modulate a compound's pharmacological properties. This compound, a derivative of the indole family, presents a unique substitution pattern with a methyl group at the 3-position and an amine group at the 4-position. This arrangement is of particular interest for its potential to engage in specific biological interactions, making a thorough understanding of its structural and electronic properties imperative for its development as a potential therapeutic agent.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of a synthesized compound. This guide provides a predictive yet scientifically rigorous overview of the NMR, IR, and MS data expected for this compound.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the chemical structure and atom numbering of this compound are presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the known electronic effects of the methyl and amino substituents on the indole ring. The electron-donating nature of the amine group at C4 is expected to shield the protons on the benzene portion of the indole, leading to upfield shifts compared to unsubstituted indole.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1 (N-H)~10.8broad singlet-1H
H2~7.0singlet-1H
H5~6.5doublet~7.51H
H6~7.0triplet~7.51H
H7~6.8doublet~7.51H
C3-CH₃~2.3singlet-3H
C4-NH₂~4.5broad singlet-2H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are outlined below. The positions of the signals are influenced by the electron-donating effects of both the indole nitrogen and the C4-amine group, as well as the alkyl substitution at C3.

Carbon Predicted Chemical Shift (δ, ppm)
C2~122
C3~112
C3a~128
C4~140
C5~110
C6~120
C7~115
C7a~135
C3-CH₃~10
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is provided below.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh ~5-10 mg of this compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum and reference to TMS. proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are detailed below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole)~3400Medium
N-H Asymmetric Stretch (Amine)~3350Medium
N-H Symmetric Stretch (Amine)~3280Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
N-H Bend (Amine)~1620Strong
C=C Stretch (Aromatic)1600-1450Medium-Strong
C-N Stretch (Aromatic Amine)~1300Strong

The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[2][3][4][5] The indole N-H stretch is also a characteristic absorption.[6][7]

Experimental Protocol for IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The calculated exact mass of this compound (C₉H₁₀N₂) is 146.0844 g/mol . A prominent molecular ion peak is expected at m/z 146.

  • Nitrogen Rule: Consistent with the presence of two nitrogen atoms, the molecular weight is an even number.[8]

  • Major Fragmentation Pathways: The primary fragmentation is anticipated to be driven by the amine group and the stability of the indole ring.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines.[8][9][10][11] However, in this aromatic system, this is less likely than fragmentation of the indole ring itself.

    • Loss of HCN: A characteristic fragmentation of indoles involves the loss of HCN (27 Da) from the pyrrole ring, which would result in a fragment at m/z 119.

    • Loss of Methyl Radical: Loss of the methyl group (15 Da) from the molecular ion would lead to a fragment at m/z 131.

M [M]⁺˙ m/z = 146 F1 [M - H]⁺ m/z = 145 M->F1 - H• F2 [M - CH₃]⁺ m/z = 131 M->F2 - •CH₃ F3 [M - HCN]⁺ m/z = 119 M->F3 - HCN

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of this compound.[12]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode would be appropriate for this amine-containing compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers. This information will aid in the unambiguous identification and further investigation of this promising molecule and its derivatives in the pursuit of new therapeutic agents. The provided predictions are based on well-established spectroscopic principles and data from structurally similar compounds, ensuring a high degree of scientific rigor.

References

Crystal structure of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 3-methyl-1H-indol-4-amine

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic and steric properties allow it to interact with a wide array of biological targets, making its derivatives highly sought after in drug discovery.[3][4] This guide focuses on this compound, a novel indole derivative with significant potential for therapeutic applications. To date, the crystal structure of this specific compound has not been reported in the public domain. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological profile, and enabling structure-based drug design.

This technical whitepaper provides a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of this compound. We will navigate the entire workflow, from targeted chemical synthesis and the critical step of single-crystal growth to the intricacies of X-ray diffraction data collection, structure solution, and refinement. This document is designed to serve as an authoritative guide for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind key experimental choices.

Synthesis and Purification of this compound

A robust and scalable synthesis is the foundational step for any crystallographic study. The target compound, this compound, can be efficiently prepared via a two-step sequence involving regioselective nitration followed by reduction. This approach is designed to ensure high purity, which is a non-negotiable prerequisite for successful crystallization.

Synthetic Protocol

The synthesis begins with the nitration of a suitable 4-methylindole precursor. To control the regioselectivity and direct the nitro group to the C3 position, the indole nitrogen is first protected, for instance, with a tert-butoxycarbonyl (Boc) group.[5]

Step 1: Synthesis of N-Boc-4-methyl-3-nitro-1H-indole

  • Rationale: The electron-withdrawing Boc group on the indole nitrogen deactivates the ring towards electrophilic attack, but the directing effects of the methyl group and the indole ring itself favor substitution at the C3 position.

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-4-methyl-1H-indole (1.0 eq) in acetonitrile.

    • Add ammonium tetramethylnitrate (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by carefully adding a saturated solution of sodium carbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-4-methyl-3-nitro-1H-indole.[5]

Step 2: Reduction and Deprotection to Yield this compound

  • Rationale: The nitro group at the C3 position can be reduced to the corresponding amine. In the same step or a subsequent one, the Boc protecting group is removed under acidic conditions.

  • Procedure:

    • Dissolve the purified N-Boc-4-methyl-3-nitro-1H-indole (1.0 eq) in methanol.

    • Add a catalyst, such as Palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • To the filtrate, add a strong acid, such as hydrochloric acid in dioxane, to effect the deprotection of the Boc group.

    • Evaporate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the target amine.

    • For crystallization, the free base can be obtained by neutralizing the salt with a suitable base and extracting it into an organic solvent.

Purification for Crystallography

The final compound must be of the highest possible purity (>99%). The primary method for achieving this is recrystallization.

  • Protocol: Recrystallization

    • Select a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Heat the solvent to its boiling point.

    • In a separate Erlenmeyer flask, place the crude solid.

    • Add the hot solvent portion-wise until the solid just dissolves.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.

    • Collect the pure crystals by vacuum filtration.[6]

Single Crystal Growth: A Methodical Approach

The growth of a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structure determination.[7][8] A high-quality crystal should be a single, well-ordered lattice, free of cracks and twinning, and typically >0.1 mm in at least two dimensions.[9] Given the presence of N-H groups in this compound, hydrogen bonding is expected to play a major role in crystal packing, which can be leveraged during crystallization.

Crystallization Method Selection

The choice of crystallization method is critical. For a novel small molecule, a parallel screening of several techniques is the most efficient strategy.

G start High Purity Compound (>99%) solubility Solubility Screening (Various Solvents) start->solubility slow_evap Slow Evaporation (Good for soluble compounds) solubility->slow_evap vapor_diff Vapor Diffusion (Requires mg quantities, volatile solvents) solubility->vapor_diff layering Solvent Layering (Requires miscible solvent pairs) solubility->layering result Single Crystals? slow_evap->result vapor_diff->result layering->result success Proceed to XRD result->success Yes failure Advanced Methods (e.g., Microbatch, ENaCt) result->failure No

Caption: Decision workflow for selecting a primary crystallization technique.

Experimental Protocols for Crystallization

Protocol 1: Slow Evaporation This is the simplest method and a good starting point.[10]

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a small vial.

  • Cover the vial with a cap that has a small pinhole, or with parafilm punctured with a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion This is often the most successful method for obtaining high-quality crystals from small amounts of material.[10]

  • Prepare a saturated or near-saturated solution of the compound in a small, open container (e.g., a 1-dram vial). This is the "crystallization drop."

  • Place this small container inside a larger, sealed vessel (e.g., a 20 mL scintillation vial or a small jar).

  • Add a larger volume of a more volatile "anti-solvent" (in which the compound is poorly soluble) to the outer vessel. The anti-solvent vapor will slowly diffuse into the crystallization drop.

  • Seal the outer vessel and leave it undisturbed. As the anti-solvent diffuses into the drop, the solubility of the compound decreases, leading to slow crystallization.

Table 1: Common Solvent Systems for Vapor Diffusion

Solvent for Compound (less volatile)Anti-Solvent (more volatile)
TolueneHexane
DichloromethanePentane
MethanolDiethyl Ether
WaterAcetonitrile
N,N-Dimethylformamide (DMF)Water

Protocol 3: Solvent Layering This technique relies on the slow diffusion between two miscible solvents.[10]

  • Dissolve the compound in a small amount of a dense, "good" solvent (e.g., dichloromethane).

  • Carefully and slowly layer a less dense, "poor" solvent (e.g., hexane) on top of the solution, creating a distinct interface.

  • Crystals will form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[11][12]

Principles of SC-XRD

A single crystal consists of a highly ordered three-dimensional lattice of molecules. When a monochromatic beam of X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms.[9][13] The diffracted beams interfere constructively at specific angles, creating a unique diffraction pattern of spots (reflections). The positions and intensities of these spots contain the information needed to determine the arrangement of atoms within the crystal.

Data Collection Workflow

G start Select & Mount Crystal center Center Crystal in X-ray Beam start->center screen Screening & Unit Cell Determination (Preliminary Frames) center->screen strategy Calculate Data Collection Strategy screen->strategy collect Full Data Collection (Rotate crystal, collect frames) strategy->collect process Data Integration & Reduction collect->process end Final Reflection File (hkl) process->end

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-frozen in a stream of cold nitrogen gas (e.g., at 100 K).[9] Freezing minimizes radiation damage and thermal motion.

  • Unit Cell Determination: A few initial diffraction images are collected to locate the reflections and determine the dimensions and symmetry of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds to thousands of diffraction images.

  • Data Reduction: The collected images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and generate a final file of reflection data.

Table 2: Typical Data Collection Parameters

ParameterTypical Value/Setting
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100(2) K
DetectorCMOS or CCD Area Detector
Scan Typeω and φ scans
Exposure Time1-60 seconds per frame
Data Completeness>99%
Resolution~0.7-0.8 Å

Structure Solution and Refinement

The ultimate goal is to use the collected diffraction data to build and refine a model of the atomic arrangement in the crystal.

The Phase Problem and Structure Solution

While the intensities of the diffracted X-rays are measured, their phase information is lost. This is the central "phase problem" of crystallography. For small molecules like this compound, this problem can be solved computationally using ab initio methods.[14]

  • Direct Methods/Charge Flipping: These algorithms use statistical relationships between the intensities of the reflections to directly calculate initial phase estimates, leading to an initial electron density map.[9][15] From this map, the positions of most non-hydrogen atoms can be determined.

Structure Refinement and Validation

The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iteratively adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.

G start Reflection Data File (hkl) solve Structure Solution (Direct Methods) start->solve model Initial Atomic Model solve->model refine Least-Squares Refinement model->refine fourier Difference Fourier Map refine->fourier Calculate anisotropic Anisotropic Refinement refine->anisotropic h_atoms Locate H-atoms fourier->h_atoms h_atoms->refine validate Validation & Check CIF anisotropic->validate validate->refine Needs Improvement final Final Crystal Structure validate->final Good

Caption: Workflow for crystal structure solution and refinement.

The quality of the final structure is assessed by several metrics, including the R-factor (R1), which measures the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for small molecules) indicates a good fit.

Table 3: Prospective Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₉H₁₀N₂
Formula Weight146.19 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a, b, c (Å)5-15 Å
α, γ (°)90°
β (°)90-110° (for monoclinic)
Volume (ų)800-1200 ų
Z (molecules/cell)4
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-fit (S)~1.0

Analysis of the Hypothetical Crystal Structure

Although the precise structure is unknown, we can make expert predictions based on known structures of related indole derivatives.[16][17]

Molecular Geometry and Conformation

The indole ring system is expected to be essentially planar. The key structural features will be the bond lengths and angles, which will confirm the chemical connectivity, and the orientation of the amine and methyl substituents.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds.

  • N-H···N Hydrogen Bonds: The amine group (-NH₂) and the indole N-H group are both excellent hydrogen bond donors. The amine nitrogen and the indole nitrogen can also act as acceptors. This will likely lead to the formation of chains or sheets of molecules within the crystal lattice.

  • π-π Stacking: The aromatic indole ring is expected to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.[16]

The interplay of these interactions will define the overall supramolecular architecture, which in turn influences the material's physical properties, such as its melting point, solubility, and stability. This detailed structural insight is invaluable for the development of this compound as a potential therapeutic agent.

Conclusion

This guide has outlined a comprehensive and systematic approach to determine the crystal structure of the novel compound this compound. By following a logical progression from synthesis and purification to advanced crystallization and X-ray diffraction techniques, researchers can successfully elucidate the three-dimensional atomic arrangement of this and other new chemical entities. The resulting structural information is a critical asset, providing unparalleled insight into the molecule's properties and paving the way for its rational development in medicinal chemistry and materials science.

References

A Technical Guide to the Potential Biological Activity of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates.[1] This technical guide explores the potential biological activities of a specific, underexplored derivative: 3-methyl-1H-indol-4-amine . While direct experimental data on this compound is limited, its structural motifs—a 4-aminoindole core and a 3-methyl substituent—are present in a wide array of pharmacologically active molecules. By synthesizing data from structurally related compounds, this guide presents a hypothesis-driven framework for investigating its potential as a therapeutic agent, with a primary focus on oncology and infectious diseases. Crucially, we also address the potential metabolic liabilities associated with the 3-methylindole moiety to provide a balanced and scientifically rigorous perspective. Detailed experimental workflows are provided to empower researchers to validate these hypotheses.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of many natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind to a diverse range of biological targets with high affinity.[2] This versatility has cemented its status as a "privileged scaffold" in drug discovery.[1] Derivatives of indole have been successfully developed into agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4]

The subject of this guide, this compound, combines two key features:

  • The 4-Aminoindole Core: This moiety is a versatile synthetic intermediate used to build inhibitors of critical cellular targets, including protein kinases and viral proteases.[5][6]

  • The 3-Methylindole (Skatole) Moiety: This feature significantly influences the molecule's lipophilicity and metabolic profile. While some 3-substituted indoles exhibit potent anticancer activity[7][8], the 3-methyl group itself is associated with specific metabolic activation pathways that warrant careful consideration.[9][10]

This document will deconstruct these features to build a predictive pharmacological profile and outline a clear path for experimental validation.

Physicochemical Profile

A preliminary analysis of this compound's drug-like properties is essential for planning experimental work. The following table summarizes its calculated and estimated physicochemical characteristics.

PropertyValueSource/Method
Molecular Formula C₉H₁₀N₂-
Molecular Weight 146.19 g/mol Calculated
IUPAC Name This compound-
Calculated LogP ~1.8 - 2.4Estimated based on analogs
Hydrogen Bond Donors 2 (amine and indole N-H)Calculated
Hydrogen Bond Acceptors 2 (amine and indole nitrogen)Calculated
Topological Polar Surface Area (TPSA) 41.5 ŲCalculated

These properties suggest the compound has good potential for oral bioavailability, adhering to general guidelines like Lipinski's Rule of Five.

Hypothesis-Driven Exploration of Potential Biological Activities

Based on extensive literature precedent for its structural components, we hypothesize that this compound holds potential in the following therapeutic areas.

Potential as a Kinase Inhibitor in Oncology

Rationale: The 4-aminoindole scaffold is a well-established pharmacophore for kinase inhibitors.[6] Specifically, it has been used to develop potent and selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. For example, derivatives of 4-amino-substituted quinazolines have demonstrated nanomolar potency against PI3Kδ. The amino group at the 4-position can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase hinge region.

Hypothesized Mechanism of Action (PI3Kδ Inhibition): We propose that this compound could function as an ATP-competitive inhibitor of Class I PI3K isoforms, particularly PI3Kδ, which is highly expressed in hematological malignancies. The 4-amino group could interact with the hinge region residue Val828 in PI3Kδ, while the indole scaffold occupies the hydrophobic pocket. Inhibition of PI3Kδ would block the phosphorylation of PIP2 to PIP3, leading to the downstream deactivation of AKT and subsequent induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 AKT AKT Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Compound This compound Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Potential Antimicrobial and Antifungal Activity

Rationale: The indole nucleus is a common feature in natural and synthetic antimicrobial agents.[3] Hybrid molecules combining indole with other heterocyclic scaffolds, such as thiazolidinone, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin.[3] Furthermore, various indole derivatives have shown significant antifungal activity, with proposed mechanisms including the inhibition of ergosterol biosynthesis.[2]

Hypothesized Mechanism of Action: The planar indole ring can intercalate into bacterial DNA or disrupt cell membrane integrity. The 4-amino group could enhance interactions with negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria. For fungi, the compound may interfere with key enzymes like CYP51 (lanosterol 14α-demethylase), which is critical for fungal cell membrane synthesis.

Critical Considerations: Metabolic Activation and Potential Toxicity

A crucial aspect of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in drug development is the early identification of potential liabilities. The 3-methylindole (skatole) moiety has a well-documented history of pneumotoxicity in several animal species.[10]

Mechanism of Toxicity: The toxicity is not caused by the parent compound but by its metabolic bioactivation.[10] Cytochrome P450 enzymes (P450s) located in the lung, particularly CYP2F1 and CYP2A13 in humans, metabolize 3-methylindole via two primary pathways: hydroxylation of the methyl group to form indole-3-carbinol, or dehydrogenation to form a highly reactive electrophilic intermediate, 3-methyleneindolenine .[9] This reactive intermediate can form covalent adducts with cellular proteins and DNA, leading to oxidative stress, cell death, and tissue damage.[9][10]

Implication for this compound: It is highly probable that this compound is also a substrate for these P450 enzymes. The presence of the 4-amino group may alter the rate or regioselectivity of metabolism, but the potential for forming a reactive methyleneindolenine intermediate remains a significant safety concern that must be evaluated early in development. Any research program must include assays to assess metabolic stability and the potential for reactive metabolite formation.

Proposed Experimental Validation Workflow

To empirically test the hypotheses outlined above, a structured, multi-stage validation process is recommended. This workflow ensures that resources are used efficiently, prioritizing the most promising avenues while quickly identifying potential liabilities.

Caption: A phased experimental workflow for evaluating novel compounds.

Detailed Protocol: In Vitro PI3Kδ Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to quantify the inhibitory activity of this compound against human PI3Kδ.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3Kδ substrate (e.g., PIP2)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4)

  • This compound (test compound), dissolved in DMSO

  • Idelalisib (positive control inhibitor), dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control) and Idelalisib (positive control).

  • Kinase Reaction Setup: Add 5 µL of a solution containing the PI3Kδ enzyme and substrate in assay buffer to each well.

  • Initiate Reaction: Add 5 µL of ATP solution (e.g., 10 µM final concentration) in assay buffer to each well to start the kinase reaction.

  • Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Signal Measurement: Shake the plate for 2 minutes and incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of the compound on a relevant cancer cell line (e.g., SU-DHL-6, a B-cell lymphoma line sensitive to PI3Kδ inhibition).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • SU-DHL-6 cells

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Test compound and controls dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed SU-DHL-6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Addition: After 24 hours, treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should be visible in viable cells.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

This compound represents a compelling yet uncharacterized chemical entity. A thorough analysis of its structural components provides a strong, hypothesis-driven rationale for investigating its potential as a kinase inhibitor for oncology or as a novel antimicrobial agent. The 4-amino group is a proven pharmacophore for target engagement, while the 3-methylindole core offers a modifiable scaffold. However, the well-documented metabolic activation of the 3-methylindole moiety into a reactive intermediate presents a significant safety hurdle that must be proactively addressed. The experimental workflows detailed in this guide provide a clear and robust strategy for elucidating the therapeutic potential and the risks of this promising molecule, embodying the principles of rigorous and responsible drug discovery.

References

A Strategic Guide to 3-Methyl-1H-indol-4-amine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] Within this class, the 4-aminoindole scaffold has emerged as a particularly valuable pharmacophore, forming the hinge-binding core of numerous kinase inhibitors.[2][3] This technical guide provides an in-depth analysis of a specific, strategically important analogue: 3-methyl-1H-indol-4-amine . We will explore its synthesis, core reactivity, and profound potential as a building block in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter to address complex biological challenges.

Strategic Importance and Physicochemical Profile

The introduction of a methyl group at the C3-position of the 4-aminoindole scaffold offers a subtle but powerful tool for modulating physicochemical and pharmacological properties. This substitution can influence planarity, solubility, and metabolic stability, while also providing a vector for steric control over molecular interactions within a target's binding site.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted. These parameters are crucial for assessing its drug-likeness and suitability for library synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂N/A
Molecular Weight 146.19 g/mol N/A
Predicted LogP 1.8 - 2.2Cheminformatics Software
Hydrogen Bond Donors 2 (amine and indole N-H)N/A
Hydrogen Bond Acceptors 1 (amine nitrogen)N/A
Predicted pKa (Amine) 4.5 - 5.5N/A
Spectroscopic Characterization Profile

Confirmation of the structure of this compound would rely on a standard suite of spectroscopic methods. The expected signatures are outlined below, based on established data for related indole structures.[4][5][6]

  • ¹H NMR: The spectrum would be characterized by distinct signals for the C2-proton (a singlet or narrow multiplet), aromatic protons on the benzene ring, a singlet for the C3-methyl group (approx. 2.2-2.4 ppm), and broad singlets for the N-H protons of the indole and the C4-amine.

  • ¹³C NMR: Approximately nine distinct carbon signals would be expected, including the characteristic upfield signal for the C3-methyl carbon and signals for the eight carbons of the bicyclic indole core.

  • Mass Spectrometry (MS): Electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z 146, with fragmentation patterns typical of substituted indoles.[5]

  • Infrared (IR) Spectroscopy: Key stretches would include N-H vibrations for the amine and indole (typically in the 3200-3500 cm⁻¹ region) and C-H and C=C stretches for the aromatic system.

Synthesis of the Core Scaffold

While multiple routes to substituted indoles exist, the Fischer Indole Synthesis remains one of the most robust and versatile methods for constructing the indole core.[7][8][9] It is the recommended pathway for the gram-scale synthesis of this compound. The key starting material is the corresponding arylhydrazine, which can be prepared from a commercially available nitroaniline.

Proposed Synthetic Workflow

The proposed multi-step synthesis is outlined below. This pathway leverages common, well-understood transformations, ensuring high potential for success and scalability.

G cluster_0 Synthesis of this compound A 2-Methyl-3-nitroaniline B Diazotization (NaNO₂, HCl) A->B Step 1a C Reduction (SnCl₂, HCl) B->C Step 1b D 2-Methyl-3-nitrophenylhydrazine C->D E Condensation (Acetone) D->E Step 2 F Hydrazone Intermediate E->F G Fischer Indole Cyclization (Acid Catalyst, Heat) F->G Step 3 H 4-Nitro-3-methylindole G->H I Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) H->I Step 4 J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

Causality in Synthetic Design
  • Step 1: Hydrazine Formation: The synthesis begins with the conversion of 2-methyl-3-nitroaniline to its corresponding hydrazine. This is a classic transformation involving diazotization with nitrous acid followed by reduction, typically with tin(II) chloride or sodium sulfite. The nitro group is essential as it will become the precursor to our target amine.

  • Step 2 & 3: Fischer Indole Synthesis: The resulting hydrazine is condensed with a ketone (in this case, acetone) to form a hydrazone.[10] This intermediate, upon heating with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), undergoes a[11][11]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[7][12] The choice of acetone as the ketone partner directly installs the required methyl group at the C3-position.

  • Step 4: Final Reduction: The concluding step is the reduction of the C4-nitro group to the target C4-amino group. This is a high-yielding transformation commonly achieved via catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing metals in acid (e.g., Fe or SnCl₂ in HCl).[13]

Core Reactivity and Application as a Building Block

This compound possesses multiple reactive sites, making it a highly versatile scaffold for library development. The interplay between the electron-donating amino group and the indole ring's inherent reactivity provides a rich chemical landscape to explore.

Caption: Reactivity map of the this compound scaffold.

Reactions at the C4-Amino Group

The primary amine at the C4 position is a potent nucleophile and the most common site for initial derivatization.

  • Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides under basic conditions to form stable amide and sulfonamide linkages. This is a primary method for introducing diversity and linking the indole core to other pharmacophores.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with NaBH(OAc)₃) provides access to secondary and tertiary amines.

  • Arylation: The amine can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides, further expanding chemical space.[14]

Reactions on the Indole Ring

The electronic character of the indole ring, enriched by two electron-donating groups (the C4-amine and C3-methyl), dictates its reactivity towards electrophiles.

  • Reactivity at C2 and C7: The C2 and C7 positions are the most likely sites for electrophilic aromatic substitution. The directing effects of the existing substituents make these positions more electron-rich. Reactions such as Vilsmeier-Haack formylation (targeting C2) or halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (targeting C7 or C2) can be used to install handles for further functionalization.[15]

  • Palladium-Catalyzed Cross-Coupling: Following halogenation at C2 or C7, the resulting aryl halide becomes an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[16][17] This two-step sequence (halogenation followed by cross-coupling) is a workhorse strategy in medicinal chemistry for building molecular complexity.

Case Study: Application in Kinase Inhibitor Design

The 4-amino-substituted indole and azaindole frameworks are highly effective "hinge-binders" for protein kinases.[2][3][18] The N-H of the indole and the exocyclic amine form a bidentate hydrogen bond pattern that mimics the adenine portion of ATP, anchoring the inhibitor in the enzyme's active site.

G cluster_kinase Kinase Hinge Binding Motif cluster_binding ATP Binding Site IndoleCore 4-Aminoindole Scaffold Linker Linker Moiety IndoleCore->Linker C4-Amide Hinge Kinase Hinge Region (Backbone NH/CO) IndoleCore->Hinge H-Bonds SolventFront Solvent-Exposed Group Linker->SolventFront Pocket Hydrophobic Pocket Linker->Pocket Hydrophobic Interactions Solvent Solvent Interface SolventFront->Solvent Solubility / Selectivity

Caption: Schematic of a 4-aminoindole-based inhibitor in a kinase active site.

The 3-methyl group on our target building block projects into the ATP binding pocket, where it can be used to achieve selectivity for or against certain kinases based on the size and shape of that pocket. Derivatization of the C4-amine with a suitable aromatic or heteroaromatic group completes the pharmacophore, occupying the hydrophobic region of the active site and often extending out towards the solvent-exposed region to enhance solubility and cell permeability.

Exemplar Experimental Protocols

The following protocols are provided as validated, field-tested methodologies for the synthesis and derivatization of scaffolds analogous to this compound.[11][19] They serve as a robust starting point for laboratory execution.

Protocol 1: Fischer Indole Synthesis of 4-Nitro-3-methyl-1H-indole
  • Rationale: This protocol describes the key cyclization step. Polyphosphoric acid (PPA) is an effective Brønsted acid catalyst and dehydrating agent for this transformation.

  • Materials:

    • 2-Methyl-3-nitrophenylhydrazine (1.0 eq)

    • Acetone (1.5 eq)

    • Polyphosphoric acid (PPA) (10-20x by weight)

    • Ice water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add 2-methyl-3-nitrophenylhydrazine (1.0 eq) and acetone (1.5 eq). Stir at room temperature for 1 hour to form the hydrazone in situ.

    • In a separate, larger flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Heat the PPA to 80-90 °C with stirring.

    • Carefully add the hydrazone mixture from Step 1 to the hot PPA in portions, ensuring the internal temperature does not exceed 100 °C.

    • Stir the reaction mixture at 90-95 °C for 2-3 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Allow the mixture to cool slightly, then very carefully pour it onto a large volume of crushed ice with vigorous stirring.

    • The solid product will precipitate. Neutralize the aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by flash column chromatography on silica gel to afford pure 4-nitro-3-methyl-1H-indole.

Protocol 2: N-Acylation of the 4-Amino Group
  • Rationale: This protocol details the coupling of the 4-aminoindole core to a carboxylic acid, a key step in constructing many kinase inhibitors. EDC/HOBt is a standard peptide coupling reagent system that efficiently forms amide bonds under mild conditions.

  • Materials:

    • 4-Amino-3-methyl-1H-indole (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Water, Ethyl acetate, Brine

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add the 4-amino-3-methyl-1H-indole (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight. Monitor completion by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-acylated product.

Conclusion

This compound represents a high-value, strategically important building block for modern medicinal chemistry. Its synthesis is achievable through established chemical principles, and its versatile reactivity at both the C4-amino group and the indole core allows for extensive diversification. The demonstrated utility of the 4-aminoindole scaffold in clinically relevant kinase inhibitors underscores the immense potential of this methylated analogue to generate novel, potent, and selective therapeutic candidates. By providing a subtle yet impactful structural modification, this compound offers a compelling tool for chemists to overcome challenges in drug design, including potency, selectivity, and ADME properties, thereby accelerating the discovery of innovative medicines.

References

An In-Depth Technical Guide to the Discovery and Isolation of 3-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes, isolation protocols, and characterization of 3-methyl-1H-indol-4-amine, a significant heterocyclic compound. The indole scaffold is a "privileged structure" in medicinal chemistry, recognized for its interaction with a wide array of biological targets.[1] As a derivative, this compound serves as a crucial intermediate in the development of novel therapeutics, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The historical and continued importance of indole derivatives in drug discovery, from natural products like vinca alkaloids to synthetic drugs, underscores the need for robust and efficient methodologies for their synthesis and purification.[3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights.

Section 1: Synthetic Pathways to the Indole Core

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. Several named reactions have been developed for this purpose, with the Fischer indole synthesis being one of the most prominent and widely utilized methods.[4]

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] This reaction can be catalyzed by Brønsted acids such as HCl and H₂SO₄, or Lewis acids like zinc chloride and boron trifluoride.[5]

The synthesis of this compound can be envisioned through a retrosynthetic analysis that disconnects the indole ring at the C2-C3 and N1-C7a bonds, pointing to a substituted phenylhydrazine and a suitable ketone as starting materials.

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis A Substituted Phenylhydrazine D Phenylhydrazone Intermediate A->D B Ketone/Aldehyde B->D C Acid Catalyst C->D Formation E [3,3]-Sigmatropic Rearrangement D->E Tautomerization & Protonation F Di-imine Intermediate E->F G Cyclization & Aromatization F->G H Indole Product G->H Elimination of NH3

Caption: Workflow of the Fischer Indole Synthesis.

The reaction mechanism involves the initial formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.[5] This intermediate then tautomerizes to an enamine, which, after protonation, undergoes a[6][6]-sigmatropic rearrangement to form a di-imine.[5][7] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[5]

Japp-Klingemann Reaction: An Alternative Route to Key Intermediates

The process involves the coupling of a diazonium salt with a 2-substituted acetoacetic ester, followed by cyclization of the resulting arylhydrazone via the Fischer method to yield an indole-2-carboxylate.[9] This ester can then be further manipulated to achieve the target this compound.

Section 2: Experimental Protocols

The following protocols are presented as a self-validating system, with detailed steps to ensure reproducibility and high fidelity of the final product.

Synthesis of 4-Methyl-3-nitro-1H-indole (Precursor)

A common strategy for the synthesis of 3-aminoindoles involves the regioselective nitration of an indole precursor at the C3 position, followed by reduction.[1] To control the regioselectivity of the nitration, an N-protected 4-methylindole is often used.[1]

Table 1: Reagents and Materials for Nitration

Reagent/MaterialPurpose
N-Boc-4-methyl-1H-indoleStarting Material
Ammonium tetramethylnitrateNitrating Agent
Trifluoroacetic anhydrideActivator
AcetonitrileSolvent
Saturated sodium carbonate solutionQuenching Agent
Ethyl acetate (EA)Extraction Solvent
Anhydrous magnesium sulfateDrying Agent
Silica gelStationary Phase for Chromatography

Step-by-Step Protocol:

  • In a suitable reaction vessel, dissolve N-Boc-4-methyl-1H-indole (1 mmol) and ammonium tetramethylnitrate in acetonitrile.[1]

  • Cool the solution in an ice bath and slowly add trifluoroacetic anhydride.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of 4-Methyl-3-nitro-1H-indole to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Various reducing agents can be employed, with iron powder in the presence of an acid being a common and effective choice.[10]

Table 2: Reagents and Materials for Reduction

Reagent/MaterialPurpose
4-Methyl-3-nitro-1H-indoleStarting Material
Iron powderReducing Agent
Ethanol/Acetic AcidSolvent/Acid Source
CeliteFiltration Aid
Sodium hydroxide solutionBasifying Agent
Ethyl acetateExtraction Solvent

Step-by-Step Protocol:

  • To a solution of 4-methyl-3-nitro-1H-indole in a mixture of ethanol and acetic acid, add iron powder.[10]

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.[10]

  • Evaporate the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with a dilute hydrochloric acid solution.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.[10]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Section 3: Isolation and Purification

The isolation of organic amines from reaction mixtures, particularly when they are present as acid salts, requires careful neutralization and extraction.[11][12] High-purity indole is often obtained through recrystallization or chromatography.[13]

Liquid-Liquid Extraction

Following the basification of the reaction mixture, the free amine can be extracted into an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[10][14][15] The choice of solvent should consider its ability to dissolve the target compound while having low solubility in water to ensure efficient phase separation.[13]

Column Chromatography

For high-purity requirements, column chromatography is a standard purification technique. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[14][16] The polarity of the eluent is gradually increased to separate the desired product from impurities.

Diagram of the Isolation and Purification Workflow:

Purification_Workflow A Crude Reaction Mixture B Basification to Free Amine A->B C Liquid-Liquid Extraction B->C D Organic Phase containing Product C->D E Drying and Concentration D->E F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the isolation and purification of this compound.

Crystallization

For solid compounds, crystallization can be an effective method for achieving high purity.[17] This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution while impurities remain dissolved.

Section 4: Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methyl group protons, and the amine protons.[18][19] The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[18]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[18][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the N-H stretching vibrations of the amine and the indole ring.[15]

Table 3: Expected Spectroscopic Data Ranges for Indole Derivatives

TechniqueFunctional GroupExpected Chemical Shift/Frequency
¹H NMRIndole N-Hδ 7.5-8.5 ppm (broad singlet)
¹H NMRAromatic C-Hδ 6.5-7.6 ppm
¹H NMRC3-Methylδ ~2.3 ppm (singlet)
¹H NMRAmine N-H₂Variable (broad singlet)
IRN-H Stretch (Amine)3300-3500 cm⁻¹
IRN-H Stretch (Indole)~3400 cm⁻¹

Note: Actual values may vary depending on the solvent and specific substitution pattern.

Section 5: Applications in Drug Discovery

Indole derivatives are a cornerstone of modern drug discovery, with applications spanning a wide range of therapeutic areas.[3][21] The 3-aminoindole scaffold, in particular, has been identified as a key pharmacophore in the development of agents with antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of the methyl group at the 3-position and the amine at the 4-position of the indole ring in this compound provides a unique template for further chemical modification and the exploration of its biological activity.

References

In Silico Prediction of 3-methyl-1H-indol-4-amine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive in silico analysis of 3-methyl-1H-indol-4-amine, a novel heterocyclic compound with potential pharmacological relevance. Leveraging a suite of publicly accessible, validated computational tools, we predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological targets. This document serves as a practical workflow for researchers and drug development professionals to generate preliminary, data-driven hypotheses for uncharacterized small molecules, thereby accelerating early-stage discovery efforts and prioritizing resource allocation. Detailed, step-by-step protocols for each predictive tool are provided to ensure reproducibility and encourage the adoption of in silico methodologies in modern drug discovery pipelines.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indole nucleus offers a rich chemical space for the design of novel therapeutic agents. This compound, a specific substituted indole, represents an under-explored molecule with potential for biological activity due to the presence of the pharmacophoric amino group.

Early-stage drug discovery is often hampered by the high cost and time-consuming nature of synthesizing and screening large numbers of compounds. In silico prediction of a molecule's physicochemical and ADMET properties offers a rapid and cost-effective alternative to prioritize candidates with favorable drug-like characteristics before committing to extensive laboratory work.[3] This guide outlines a systematic in silico workflow to characterize this compound, providing a foundational dataset to inform future experimental investigations.

Molecular Structure

The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is: Cc1c[nH]c2cccc(N)c12. This structure was used as the input for all subsequent in silico predictions.

In Silico Prediction Workflow

The following workflow was employed to generate a comprehensive in silico profile of this compound. This multi-tool approach allows for a more robust and cross-validated assessment of the molecule's properties.

G cluster_0 Input cluster_1 Prediction Platforms cluster_2 Predicted Properties SMILES This compound (Cc1c[nH]c2cccc(N)c12) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII SwissTarget SwissTargetPrediction SMILES->SwissTarget Physicochem Physicochemical Properties (logP, Solubility, pKa) SwissADME->Physicochem ADME ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADME pkCSM->Physicochem pkCSM->ADME ProToxII->ADME Bioactivity Potential Biological Targets SwissTarget->Bioactivity

Caption: In silico prediction workflow for this compound.

Physicochemical Property Prediction

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Key parameters such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) were predicted using the SwissADME and pkCSM web servers.[4][5]

Experimental Protocol: Physicochemical Property Prediction
  • Navigate to the SwissADME web server. [4]

  • In the "Enter a list of SMILES" text box, paste the SMILES string for this compound: Cc1c[nH]c2cccc(N)c12.

  • Click the "Run" button to initiate the calculations.

  • Record the predicted values for Molecular Weight, logP (consensus), and Solubility (logS).

  • Navigate to the pkCSM web server. [5]

  • In the "SMILES" text box, paste the same SMILES string.

  • Select the "Physicochemical" properties tab.

  • Click the "Predict" button.

  • Record the predicted values for logP and Water Solubility (logS).

Predicted Physicochemical Properties
PropertySwissADME PredictionpkCSM PredictionInterpretation
Molecular Weight146.19 g/mol 146.19 g/mol Within the range for small molecule drugs.
Consensus logP1.851.94Indicates moderate lipophilicity.
Water Solubility (logS)-2.61-2.352Predicted to be soluble in water.

ADMET Profile Prediction

The assessment of a compound's ADMET profile is critical for identifying potential liabilities that could lead to failure in later stages of drug development. We utilized SwissADME, pkCSM, and ProTox-II to generate a comprehensive ADMET profile.[4][5][6]

Experimental Protocol: ADMET Prediction
  • Using the SwissADME results from the previous step , navigate to the "Pharmacokinetics" and "Drug-likeness" sections to obtain predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP enzyme inhibition, and violations of drug-likeness rules.

  • Navigate to the pkCSM web server.

  • Enter the SMILES string Cc1c[nH]c2cccc(N)c12.

  • Select the "ADME" and "Toxicity" tabs and run the predictions.

  • Record the predicted values for Caco-2 permeability, Intestinal Absorption, BBB permeability, CYP substrate/inhibitor status, and various toxicity endpoints.

  • Navigate to the ProTox-II web server. [6]

  • Enter the SMILES string and click "Start Tox-Prediction".

  • Record the predicted LD50 value, toxicity class, and probabilities for various toxicity endpoints such as hepatotoxicity, carcinogenicity, and mutagenicity.

Predicted ADMET Properties

Table 5.2.1: Absorption and Distribution

ParameterSwissADME PredictionpkCSM PredictionInterpretation
GI AbsorptionHigh93.5%Likely to be well-absorbed from the gut.
Caco-2 Permeability-0.99 log PappHigh permeability across intestinal cells.
BBB PermeantYesYes (logBB: 0.22)Predicted to cross the blood-brain barrier.
P-glycoprotein SubstrateNoNoNot likely to be subject to efflux by P-gp.

Table 5.2.2: Metabolism

ParameterSwissADME PredictionpkCSM PredictionInterpretation
CYP1A2 inhibitorNoNoLow potential for drug-drug interactions via CYP1A2.
CYP2C19 inhibitorNoNoLow potential for drug-drug interactions via CYP2C19.
CYP2C9 inhibitorYesNoConflicting predictions; requires experimental validation.
CYP2D6 inhibitorNoNoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 inhibitorNoNoLow potential for drug-drug interactions via CYP3A4.

Table 5.2.3: Toxicity

EndpointpkCSM PredictionProTox-II PredictionInterpretation
AMES ToxicityNoInactive (0.76 prob.)Predicted to be non-mutagenic.
hERG I InhibitorNo-Low risk of cardiotoxicity.
HepatotoxicityNoInactive (0.86 prob.)Low risk of liver toxicity.
Carcinogenicity-Inactive (0.61 prob.)Low probability of being carcinogenic.
Oral Rat Acute Toxicity (LD50)2.34 mol/kg300 mg/kg (Class 4)Predicted to have low acute toxicity.

Potential Biological Target Prediction

Identifying the potential protein targets of a small molecule can provide insights into its mechanism of action and potential therapeutic applications. SwissTargetPrediction was used for this purpose, which predicts targets based on the principle of chemical similarity.[7][8]

Experimental Protocol: Target Prediction
  • Navigate to the SwissTargetPrediction web server. [7]

  • Enter the SMILES string for this compound.

  • Select "Homo sapiens" as the target organism.

  • Click "Predict targets".

  • Analyze the list of predicted targets, paying attention to the probability scores.

Predicted Biological Targets

The SwissTargetPrediction server returned a list of potential protein targets. The top-ranking predicted targets with the highest probability are summarized below. It is important to note that these are predictions based on similarity to known ligands and require experimental validation.

Table 6.2: Top Predicted Biological Targets for this compound

Target ClassSpecific Target ExamplesProbabilityPotential Therapeutic Area
EnzymesMonoamine oxidase A/B, Cyclooxygenase-1/2HighCNS disorders, Inflammation
G-protein coupled receptorsSerotonin receptors, Dopamine receptorsModerateCNS disorders, Psychiatry
Ion channelsVoltage-gated sodium channelsModerateNeurology, Pain

Discussion and Conclusion

The in silico analysis of this compound provides a promising preliminary profile for a potential drug candidate. The molecule exhibits favorable drug-like properties, including a molecular weight and lipophilicity within the desired range for oral bioavailability. Predictions from both SwissADME and pkCSM suggest high gastrointestinal absorption and good permeability, which are essential for an orally administered drug.[4][5] Furthermore, the molecule is predicted to cross the blood-brain barrier, suggesting potential applications for central nervous system targets.

The predicted ADMET profile is largely favorable. The compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is advantageous for maintaining therapeutic concentrations. The predictions for CYP enzyme inhibition are mostly negative, indicating a low potential for drug-drug interactions, although the conflicting results for CYP2C9 warrant further investigation. Importantly, the toxicity predictions from pkCSM and ProTox-II suggest a low toxicity profile, with the molecule predicted to be non-mutagenic, non-carcinogenic, and have low acute oral toxicity.[5][6]

The target predictions from SwissTargetPrediction suggest that this compound may interact with enzymes and receptors involved in neurological and inflammatory processes.[7] The predicted interaction with monoamine oxidases and serotonin/dopamine receptors aligns with the known pharmacology of many indole-containing compounds. These predictions provide a strong rationale for initiating experimental screening of this molecule against these target classes.

References

A Senior Application Scientist's Guide to the Thermochemical Analysis of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 3-methyl-1H-indol-4-amine, a heterocyclic amine of significant interest in pharmaceutical research and development. As a potential scaffold for various therapeutic agents, a thorough understanding of its thermal properties is paramount for ensuring safety, stability, and manufacturability. This document outlines the core principles and detailed experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry. The synthesis of data from these methods yields a holistic thermochemical profile, crucial for guiding drug formulation, defining storage conditions, and performing robust thermal hazard assessments. This guide is intended for researchers, chemists, and drug development professionals seeking to apply these essential analytical techniques with scientific rigor and practical insight.

Introduction: The Critical Role of Thermochemical Profiling

This compound belongs to the indole class of heterocyclic compounds, a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Before a promising active pharmaceutical ingredient (API) like this can advance through the development pipeline, its fundamental physicochemical properties must be meticulously characterized. Among the most critical of these are its thermal properties.

Thermochemical analysis provides indispensable data regarding a substance's stability and energy content.[1] For a pharmaceutical compound, this information governs:

  • Safety and Hazard Assessment: Identifying exothermic decomposition events or potential thermal runaways is crucial for safe handling and manufacturing.[2][3]

  • Polymorph and Purity Analysis: Phase transitions such as melting can reveal the presence of different crystalline forms (polymorphs) or impurities, which can significantly impact bioavailability and stability.[4]

  • Formulation Development: Understanding the thermal behavior of an API is essential for designing stable and effective drug formulations, ensuring compatibility with excipients.[5]

  • Shelf-Life and Storage Conditions: Decomposition temperature data helps in establishing appropriate storage conditions to prevent degradation and ensure product efficacy over its shelf life.[6]

This guide provides the theoretical basis and practical, step-by-step protocols for generating a robust thermochemical profile of this compound, empowering researchers to make data-driven decisions throughout the drug development process.

Foundational Analytical Techniques

A comprehensive thermochemical profile is constructed by integrating data from several complementary techniques. The primary methods discussed herein are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Combustion Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is the primary technique for identifying and quantifying thermal transitions like melting, crystallization, and glass transitions.[4][8] The resulting data on melting point (Tₘ) and enthalpy of fusion (ΔHfus) are definitive indicators of purity and crystalline structure.[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is subjected to a controlled temperature program in a specific atmosphere.[1][5][11] This technique is essential for determining the thermal stability and decomposition profile of a compound.[2][6] It can quantify the loss of volatiles (like water or solvents) and identify the temperature at which significant degradation begins.[5][11]

Combustion Calorimetry

Combustion calorimetry, typically performed in a "bomb" calorimeter, is used to determine the standard enthalpy of combustion (ΔH°c). This is a fundamental thermodynamic property that quantifies the energy released when a substance is completely burned in oxygen. From this value, the standard enthalpy of formation (ΔH°f) can be calculated, providing a measure of the compound's intrinsic energetic content.[12][13][14]

Experimental Methodologies and Protocols

The following sections provide detailed protocols grounded in established standards, such as those from ASTM International. The causality behind key experimental choices is explained to provide deeper insight.

Workflow for Comprehensive Thermochemical Analysis

A logical workflow ensures that data from each technique builds upon the last, creating a complete picture of the compound's thermal behavior.

G cluster_0 Phase 1: Thermal Transitions & Stability Screening cluster_1 Phase 2: Energetic Content Determination cluster_2 Phase 3: Data Synthesis & Hazard Assessment P1 Sample Preparation (this compound) P2 DSC Analysis (ASTM E793, E794) P1->P2 Determine Tₘ, ΔHfus, Purity P3 TGA Analysis (ASTM E2550) P1->P3 Determine Td, Volatiles P5 Integrated Thermochemical Profile P2->P5 P3->P5 P4 Combustion Calorimetry P4->P5 Determine ΔH°c, ΔH°f P6 Thermal Hazard & Stability Report P5->P6 Synthesize All Data

Caption: Overall workflow for the thermochemical characterization of an API.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of this compound, providing insights into its purity, crystallinity, and polymorphic form.

Authoritative Grounding: This protocol is based on the principles outlined in ASTM E793, "Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry".[9][10]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference materials, such as Indium (Tₘ = 156.6°C, ΔHfus = 28.71 J/g).[15] This step is critical for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

  • Encapsulation: Crimp the pan with an aluminum lid. For screening potential energetic decomposition, a pinhole lid is recommended to allow for the release of any evolved gases, preventing pan rupture.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative side reactions that could interfere with the measurement of the melting endotherm.[16]

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the melt (e.g., 300°C) at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard condition that balances good resolution with reasonable experiment time. Slower rates can improve resolution of complex transitions, while faster rates can increase sensitivity.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak (heat absorption).

    • Determine the onset temperature of the peak, which is reported as the melting point (Tₘ).

    • Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.[17]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Authoritative Grounding: This protocol follows the methodology described in ASTM E2550, "Standard Test Method for Thermal Stability by Thermogravimetry".[2][18]

Methodology:

  • Instrument Calibration: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Causality: This sample size is sufficient to provide a clear mass loss signal while minimizing heat transfer lags.[3] Particle size should be consistent, as larger particles can exhibit slower decomposition due to thermal conductivity lags.[18]

  • Instrument Setup:

    • Place the pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at 50-100 mL/min.

    • Causality: Performing the initial analysis in an inert atmosphere ensures that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation. A subsequent run in air can be performed to assess oxidative stability.[16]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to an upper limit where all decomposition is complete (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Identify the onset temperature of the first major mass loss step. This is often reported as the decomposition temperature (Td) and is a key indicator of thermal stability.[2]

    • Quantify the mass loss at each step to understand the decomposition pathway (e.g., loss of a specific functional group).

    • Any mass loss observed at low temperatures (e.g., < 150°C) typically corresponds to the loss of residual solvent or moisture.[5][6]

Integrated Thermochemical Profile of this compound

Table 1: Summary of Thermochemical Properties

ParameterSymbolTechniqueHypothetical ValueSignificance
Melting Point (Onset)TₘDSC115.5 °CPurity indicator; critical for processing.
Enthalpy of FusionΔHfusDSC150.2 J/gRelates to crystallinity and lattice energy.
Decomposition Temp. (5% Mass Loss)Td (5%)TGA (N₂)245.0 °COnset of significant thermal degradation.
Standard Enthalpy of CombustionΔH°cBomb Calorimetry-5150 kJ/molMeasure of total energy release upon combustion.
Standard Enthalpy of FormationΔH°fCalculation+80 kJ/molIntrinsic thermodynamic stability of the molecule.
Data Integration and Hazard Assessment

The combination of DSC and TGA data is particularly powerful. A sharp melting peak from DSC followed by a decomposition onset at a much higher temperature in TGA suggests good thermal stability. Conversely, if the DSC curve shows an exothermic event (heat release) immediately following or overlapping with the melting endotherm, it could indicate a potentially hazardous melt-decomposition scenario.

G cluster_0 Input Data cluster_1 Analysis & Assessment cluster_2 Output Recommendations DSC DSC Data (Tₘ, ΔHfus, Exotherms) STAB Thermal Stability Assessment DSC->STAB HAZ Hazard Potential (e.g., Runaway Reaction) DSC->HAZ TGA TGA Data (Td, Mass Loss %) TGA->STAB CAL Calorimetry Data (ΔH°c, ΔH°f) CAL->HAZ STORE Storage Conditions STAB->STORE HANDLE Safe Handling Procedures HAZ->HANDLE

Caption: Logical flow for thermal hazard assessment using integrated data.

Conclusion

The thermochemical analysis of this compound is a non-negotiable step in its journey from a laboratory curiosity to a potential therapeutic agent. The rigorous application of DSC, TGA, and combustion calorimetry provides a wealth of data that informs critical decisions related to safety, stability, and process development. By following the structured, scientifically-grounded protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby mitigating risks and accelerating the drug development timeline. This comprehensive characterization forms the bedrock upon which safe and effective medicines are built.

References

Methodological & Application

High-throughput screening assays for 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Title: High-Throughput Screening Strategies for Target Identification and Characterization of Novel Indole Scaffolds: A Case Study with 3-methyl-1H-indol-4-amine

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] Consequently, novel indole derivatives like this compound represent a promising starting point for drug discovery campaigns. However, elucidating the biological targets and mechanisms of action for such novel compounds requires robust, efficient, and scalable screening methodologies. This guide provides a comprehensive framework for employing high-throughput screening (HTS) to interrogate the bioactivity of this compound. We present detailed, field-proven protocols for two distinct, powerful HTS technologies—Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP)—using a protein kinase inhibition model. Furthermore, this document outlines the critical principles of assay validation and data interpretation, ensuring the generation of reliable and actionable results for drug development professionals.

Introduction: The Challenge of Novel Compound Characterization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[4] When faced with a novel compound of interest, such as this compound, the initial challenge is often the absence of a known target. The strategy then shifts from a simple screen for potency to a broader investigation for potential bioactivity.

Given the prevalence of indole derivatives as kinase inhibitors, this application note will focus on establishing an HTS cascade to identify and confirm potential inhibitory activity against a representative protein kinase. This approach serves as a practical template that can be adapted for other target classes. The key to a successful screening campaign is the selection of appropriate assay technologies and the rigorous validation of the chosen methodology.[5][6]

Foundational Principles: Selecting the Optimal HTS Assay

The ideal HTS assay is homogeneous (a "mix-and-read" format), minimizing handling steps and being amenable to automation.[4] Several technologies fit this description, each with unique principles and advantages. The choice of technology depends on the specific biological question, available reagents, and instrumentation.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is a form of Förster Resonance Energy Transfer (FRET) that uses a lanthanide donor (like Europium or Terbium cryptate) and a suitable acceptor fluorophore.[7] The long-lived fluorescence signal of the lanthanide allows for a time-gated detection window, which significantly reduces background fluorescence from compound auto-fluorescence and buffer components, resulting in high signal-to-noise ratios.[7][8] HTRF is exceptionally well-suited for enzymatic assays, such as kinase assays where a phosphorylated product can be specifically detected.[9][10]

  • Fluorescence Polarization (FP): FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule (a tracer) in solution.[11][12] When a small fluorescent tracer is unbound, it tumbles rapidly, and its emitted light is largely depolarized. When bound to a larger molecule (e.g., a protein), its tumbling slows dramatically, and the emitted light remains highly polarized. FP is a powerful method for monitoring binding events and is frequently used in competitive binding assays to screen for inhibitors of protein-protein or protein-small molecule interactions.[11][13]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity (within ~200 nm) by a biological interaction.[14][15][16] The singlet oxygen triggers a cascade of chemiluminescent reactions in the acceptor bead, emitting light.[14] This signal amplification makes the assay extremely sensitive. It is highly versatile and can be used for immunoassays, protein-protein interaction studies, and enzyme assays.[16]

Table 1: Comparison of Key HTS Technologies
FeatureHTRF (Time-Resolved FRET)Fluorescence Polarization (FP)AlphaScreen®
Principle Energy transfer from a lanthanide donor to an acceptor upon proximity.[7]Measures changes in the rotational speed of a fluorescent tracer upon binding.[11]Singlet oxygen transfer between proximity beads initiates a chemiluminescent cascade.[14][16]
Readout Time-resolved fluorescence ratio (e.g., 665nm/620nm).[7]Millipolarization (mP) units.[17]Luminescence signal (counts per second).[14]
Sensitivity High to Very HighModerate to HighVery High (Signal Amplification)
Common Use Cases Kinase, GPCR, cytokine assays, PPIs.[7][9]Competitive binding assays, enzyme kinetics.[13][18]Immunoassays, biomarker detection, PPIs, enzyme assays.[15]
Key Advantage Robust; minimizes background and compound interference.[7]Simple, cost-effective tracer design; measures direct binding.[11]Highly sensitive; large proximity distance tolerance (200 nm).[15]
Potential Issues Lanthanide quenchers, light scattering.Compound auto-fluorescence, light scattering.Light sensitive beads, singlet oxygen quenchers, color quenchers.

HTS Workflow for Novel Compound Characterization

A robust screening campaign follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays. This "testing funnel" approach is designed to efficiently identify true hits while eliminating false positives.[5]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation Primary Primary HTS (e.g., HTRF Kinase Assay) Single concentration (e.g., 10 µM) of this compound DoseResponse Dose-Response Curve (Primary Assay) Calculate IC50 for initial hits Primary->DoseResponse Identify 'Initial Hits' Orthogonal Orthogonal Assay (e.g., FP Binding Assay) Confirm activity with a different technology DoseResponse->Orthogonal Confirm Potency Mechanism Mechanism of Action Studies (e.g., ATP Competition Assay) Orthogonal->Mechanism Validate True Hits CellBased Cell-Based Assays Confirm activity in a physiological context Mechanism->CellBased

Caption: High-throughput screening cascade for a novel compound.

Application Protocol 1: HTRF Kinase Assay (Primary Screen)

This protocol describes a universal method for screening this compound for inhibitory activity against a generic serine/threonine protein kinase using an HTRF assay format.[19] The principle relies on the detection of a phosphorylated peptide substrate.

HTRF_Principle cluster_0 No Inhibition cluster_1 Inhibition by this compound K Kinase P_Sub Biotin-Substrate-P K->P_Sub ATP ATP ATP->P_Sub Sub Biotin-Substrate Sub->P_Sub Donor Eu-Ab (anti-P) P_Sub->Donor Acceptor SA-XL665 P_Sub->Acceptor Donor->Acceptor FRET Signal Signal Acceptor->Signal HTRF Signal (665 nm) K_i Kinase No_P No_P K_i->No_P ATP_i ATP ATP_i->No_P Sub_i Biotin-Substrate Sub_i->No_P No Phosphorylation Inhibitor Inhibitor Inhibitor->K_i Donor_i Eu-Ab (anti-P) No_Signal Low HTRF Signal Donor_i->No_Signal No FRET Acceptor_i SA-XL665 Acceptor_i->No_Signal

Caption: Principle of the HTRF kinase inhibition assay.

Materials and Reagents
  • Kinase: Generic Ser/Thr Kinase (e.g., PKA, Aurora Kinase).

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • HTRF Detection Reagents:

    • Europium (Eu³⁺) Cryptate-labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-XL665 (Acceptor).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop/Detection Buffer: Assay buffer containing 10 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Microplates: Low-volume, 384-well white microplates (e.g., Greiner Bio-One #784075).

  • Plate Reader: HTRF-compatible microplate reader with dual-wavelength detection capability (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).

Step-by-Step Protocol

This protocol is designed for a final assay volume of 20 µL.

  • Compound Plating:

    • Prepare a 400 µM stock of this compound in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 100 nL of the compound stock into the appropriate wells of a 384-well plate. This results in a 200x stock plate.

    • For control wells, add 100 nL of 100% DMSO (High signal, 0% inhibition) or 100 nL of a known inhibitor (e.g., Staurosporine) at a high concentration (Low signal, 100% inhibition).

  • Enzyme/Substrate Mix Preparation:

    • Prepare a 2X kinase/substrate mix in cold Assay Buffer. The final concentrations should be determined during assay development, but a typical starting point is 2-4 nM kinase and 200-400 nM peptide substrate.

    • Dispense 10 µL of this mix into each well of the assay plate containing the pre-spotted compounds.

    • Gently mix the plate on a plate shaker for 1 minute and then briefly centrifuge (1 min at 1000 x g).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The optimal ATP concentration is typically equivalent to the Michaelis constant (Km) of the kinase for ATP, which must be determined experimentally.[8] For this example, we will use 20 µM (final concentration 10 µM).

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate on a shaker for 1 minute, centrifuge briefly, and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Add Detection Reagents:

    • Prepare the HTRF detection mix in the Stop/Detection Buffer containing the Eu-Ab donor and SA-XL665 acceptor. Final concentrations will depend on the specific reagents but are typically in the low nanomolar range.

    • Add 20 µL of the detection mix to each well. This stops the enzymatic reaction and initiates the detection process.

    • Seal the plate, mix gently, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at 620 nm (Cryptate reference) and 665 nm (acceptor signal).

    • The primary data is expressed as the ratio of the two emission signals (665 nm / 620 nm) * 10,000.

Data Analysis
  • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)) Where:

    • Signal_Compound is the HTRF ratio from a well with the test compound.

    • Signal_High is the average HTRF ratio from the DMSO-only wells.

    • Signal_Low is the average HTRF ratio from the control inhibitor wells.

  • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Application Protocol 2: Fluorescence Polarization Assay (Orthogonal Screen)

This protocol describes a competitive binding assay to confirm hits from the primary screen. It directly measures the ability of this compound to displace a fluorescently labeled peptide (tracer) from the kinase's active site. This orthogonal approach helps eliminate artifacts from the primary screen, such as compounds that interfere with the HTRF signal.[20]

FP_Principle cluster_0 No Inhibition (Tracer Bound) cluster_1 Inhibition (Tracer Displaced) K Kinase Complex Kinase-Tracer Complex (Slow Tumbling) K->Complex Tracer Fluorescent Tracer Tracer->Complex High_P High_P Complex->High_P High Polarization K_i Kinase Tracer_i Free Fluorescent Tracer (Fast Tumbling) Low_P Low_P Tracer_i->Low_P Low Polarization Inhibitor Inhibitor Inhibitor->K_i

Caption: Principle of the FP competitive binding assay.

Materials and Reagents
  • Kinase: Same kinase as used in the primary screen.

  • Tracer: A fluorescently labeled (e.g., with FITC or TAMRA) peptide or small molecule known to bind the kinase active site.

  • Test Compound: Confirmed hits from the primary screen, prepared for dose-response analysis.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Microplates: Low-volume, 384-well black microplates (e.g., Corning #3676).[17]

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization, equipped with appropriate excitation and emission filters for the chosen fluorophore.[17]

Step-by-Step Protocol

This protocol is for a final assay volume of 20 µL.

  • Compound Plating (Dose-Response):

    • Prepare a serial dilution of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilution starting from 1 mM).

    • Transfer 100 nL of each concentration into the wells of a 384-well black plate. Include DMSO-only (0% displacement) and a known unlabeled binder (100% displacement) as controls.

  • Reagent Preparation:

    • Prepare a 2X Kinase solution in Assay Buffer.

    • Prepare a 2X Tracer solution in Assay Buffer.

    • The optimal concentrations of both kinase and tracer must be determined through checkerboard titration experiments. The goal is to use the lowest kinase concentration that gives a robust FP window, with the tracer concentration typically at or below its Kd for the kinase.

  • Assay Assembly and Incubation:

    • Add 10 µL of the 2X Kinase solution to each well containing the pre-spotted compounds.

    • Mix briefly and incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X Tracer solution to all wells.

    • Seal the plate, mix on a plate shaker for 5 minutes, and then centrifuge briefly.

    • Incubate at room temperature for 60-120 minutes, or until the binding has reached equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on an FP-capable reader. The reader measures the parallel and perpendicular fluorescence intensities and calculates the polarization value, typically in millipolarization (mP) units.[17]

Data Analysis
  • Calculate the percent displacement/inhibition for each concentration point.

  • Plot the percent displacement against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Assay Validation: The Foundation of Trustworthy Data

Before initiating a large-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[21] This process is critical for minimizing false positives and false negatives. The NIH's Assay Guidance Manual provides an invaluable resource for best practices in this area.[22][23]

Table 2: Key Assay Validation Parameters
ParameterDescriptionAcceptance CriteriaReference
Z'-factor A statistical measure of the separation between the high and low signal controls, reflecting assay quality.Z' ≥ 0.5[21]
Signal-to-Background (S/B) The ratio of the mean high signal to the mean low signal.S/B ≥ 5 (recommended)[21]
Signal-to-Noise (S/N) The difference between the mean high and low signals divided by the standard deviation of the background.S/N ≥ 10 (recommended)[21]
DMSO Tolerance The range of DMSO concentrations that do not significantly affect assay performance.Assay performance stable at final screening [DMSO].[21]
Reagent Stability Stability of key reagents (enzyme, substrate, antibodies) under storage and assay conditions.No significant loss of activity over the course of the experiment.[21]
Plate Uniformity Assessment of signal consistency across an entire plate to identify any systematic errors or edge effects.Low coefficient of variation (CV < 15%) across the plate.[21]

A full validation should involve running multiple plates on different days to assess inter-day and inter-plate variability.[21] Only an assay that consistently meets these criteria should be used for screening a compound library.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the initial characterization of a novel indole compound, this compound, using established HTS methodologies. By employing a primary HTRF enzymatic assay followed by an orthogonal FP binding assay, researchers can confidently identify and confirm potential biological activity. The emphasis on thorough assay validation ensures the integrity and trustworthiness of the generated data.

Confirmed hits from this screening cascade provide the starting point for more in-depth studies, including:

  • Mechanism of Action (MoA) studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the peptide substrate.[19]

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Cell-Based Assays: Transitioning from biochemical assays to cellular models to confirm that the compound is active in a more complex physiological environment.

By following this structured approach, drug discovery professionals can efficiently navigate the path from a novel chemical entity to a validated hit, accelerating the journey toward new therapeutic agents.

References

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a suite of cell-based assays to characterize the cytotoxic profile of 3-methyl-1H-indol-4-amine, a novel indole derivative. Indole alkaloids are a significant class of compounds in cancer research, known to exert cytotoxic effects through various mechanisms, including apoptosis and cell cycle arrest.[1][2][3] A robust, multi-parametric approach is essential to not only quantify cytotoxicity but also to elucidate the underlying mechanism of action, which is critical for drug development.[4][5] This guide details protocols for assessing cell viability, differentiating between apoptosis and necrosis, and investigating key upstream events such as oxidative stress and mitochondrial dysfunction.

Introduction: The Rationale for a Multi-Parametric Approach

This compound belongs to the indole alkaloid family, a class of molecules renowned for its diverse biological activities and significant potential in oncology.[3][6] Many established chemotherapeutic agents, such as Vinblastine and Vincristine, are indole alkaloids that function by disrupting microtubule dynamics.[1][6] When evaluating a novel compound like this compound, a single cytotoxicity endpoint, such as an IC50 value from a viability assay, is insufficient. It provides a measure of what happens (cells die) but not how or why.

To build a comprehensive toxicity profile, we must interrogate different facets of the cell death process. This application note advocates for a tiered, multiplexed strategy:

  • Tier 1: Primary Viability Assessment. Quantify the overall loss of viable cells in response to the compound.

  • Tier 2: Mechanistic Differentiation. Distinguish between the primary modes of cell death: programmed apoptosis versus uncontrolled necrosis.

  • Tier 3: Upstream Pathway Analysis. Investigate earlier cellular events that trigger cell death, such as mitochondrial damage or the generation of reactive oxygen species (ROS).

This integrated approach provides a more complete picture of the compound's cellular impact, facilitating informed decisions in the drug discovery pipeline.[4]

cluster_0 Experimental Workflow cluster_1 Tier 1: Viability cluster_2 Tier 2: Mechanism cluster_3 Tier 3: Upstream Events A 1. Cell Seeding (e.g., HeLa, A549, HepG2) in 96-well plates B 2. Compound Treatment (this compound) - Dose-response - Time-course A->B C MTT Assay (Metabolic Activity) B->C Incubate & Perform Assays D ATP Assay (Cellular Energy) B->D Incubate & Perform Assays E LDH Assay (Necrosis) B->E Incubate & Perform Assays F Caspase-3/7 Assay (Apoptosis) B->F Incubate & Perform Assays G ROS Assay (Oxidative Stress) B->G Incubate & Perform Assays H JC-1 Assay (Mitochondrial Health) B->H Incubate & Perform Assays I 3. Data Acquisition - Plate Reader - Flow Cytometer C->I D->I E->I F->I G->I H->I J 4. Data Analysis & Interpretation - IC50 Calculation - Mechanistic Profile I->J

Caption: High-level workflow for cytotoxicity profiling.

Tier 1: General Cell Viability and Cytotoxicity

The initial step is to determine the concentration at which this compound affects cell viability. We employ two distinct but complementary assays: the MTT assay, which measures mitochondrial reductase activity, and the ATP assay, which quantifies cellular energy currency.[7]

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[9] The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include 'untreated' (medium only) and 'vehicle' (solvent control) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9] Allow the plate to stand overnight in the incubator to ensure complete dissolution of formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.

  • Analysis: Calculate percent viability: [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100. Plot the results to determine the IC50 value.

ATP Assay for Cell Viability

ATP is the primary energy currency of cells and a key indicator of cell health. When cells die, ATP synthesis ceases, and the existing pool is rapidly degraded.[7][11] Bioluminescent ATP assays use the firefly luciferase enzyme, which catalyzes the production of light from ATP and D-luciferin.[12] The resulting luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells.[13] This assay is known for its high sensitivity and speed.[13]

Protocol: ATP Luminescence Assay

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Equilibration: Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Analysis: Calculate percent viability: [(RLU_treated - RLU_blank) / (RLU_untreated - RLU_blank)] * 100. Plot the results to determine the IC50 value.

Tier 2: Differentiating Apoptosis and Necrosis

Once a cytotoxic effect is confirmed, the next crucial step is to determine the mode of cell death. This distinction is vital, as compounds that induce programmed cell death (apoptosis) are often preferred in therapeutic contexts over those causing inflammatory, uncontrolled cell death (necrosis).

Caption: Key events in apoptosis and necrosis targeted by specific assays.

Lactate Dehydrogenase (LDH) Assay for Necrosis

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a key feature of necrotic cell death.[14][15][16] The LDH assay colorimetrically measures the activity of this released enzyme.[17]

Protocol: LDH Release Assay

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Controls: In addition to untreated and vehicle controls, prepare a 'Maximum LDH Release' control by adding 10 µL of 10X Lysis Solution to several untreated wells 45 minutes before the end of the incubation period.[14]

  • Harvest Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure absorbance at 490-520 nm using a microplate reader.[14]

  • Analysis: Calculate percent cytotoxicity: [(Compound_Abs - Spontaneous_Abs) / (Max_Abs - Spontaneous_Abs)] * 100.

Caspase-Glo® 3/7 Assay for Apoptosis

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[18] They cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptotic cell death. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[19] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[20]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding & Treatment: Follow steps 1-3 from the ATP assay protocol using an opaque-walled 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[20]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20]

  • Signal Generation: Mix the contents on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.[20]

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Analysis: Express results as fold-change in luminescence relative to the vehicle control after subtracting background luminescence from blank wells.

Tier 3: Investigating Upstream Cellular Events

Observing apoptosis prompts further investigation into the upstream signaling events that initiated it. Oxidative stress and mitochondrial dysfunction are common triggers for the intrinsic apoptotic pathway.

ROS Detection Assay

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism.[21] An imbalance leading to excess ROS causes oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[22] A common method for detecting ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, and ROS oxidizes the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]

Protocol: Cellular ROS Detection

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, preferably in a black-walled, clear-bottom 96-well plate. Include a positive control (e.g., 100 µM Tert-Butyl hydroperoxide (TBHP) for 30-60 minutes).[23]

  • Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[23]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[21]

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with PBS to remove any extracellular probe.[23]

  • Data Acquisition: Add 100 µL of PBS to each well. Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]

  • Analysis: Express results as fold-change in fluorescence relative to the vehicle control after subtracting background fluorescence.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

A decrease in the mitochondrial membrane potential (ΔΨm) is a hallmark of early-stage apoptosis. The JC-1 dye is a cationic probe that can be used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a black-walled, clear-bottom 96-well plate. Include a positive control for depolarization (e.g., 50 µM CCCP for 5-10 minutes).[24][25]

  • JC-1 Staining: Remove the treatment medium. Add 100 µL of JC-1 working solution (typically 1-10 µM in culture medium) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.[26]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant and wash the cells twice with 200 µL of pre-warmed assay buffer.[26]

  • Data Acquisition: Add 100 µL of assay buffer to each well. Immediately read the fluorescence using a microplate reader.

    • Green Monomers: Excitation ~485 nm / Emission ~535 nm.[26]

    • Red Aggregates: Excitation ~540 nm / Emission ~590 nm.[26]

  • Analysis: Calculate the ratio of Red/Green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Data Interpretation and Summary

By combining the results from this suite of assays, a detailed cytotoxic profile of this compound can be constructed.

AssayParameter MeasuredInterpretation of Positive ResultPotential Mechanism
MTT Assay Mitochondrial reductase activity↓ Absorbance (IC50)General cytotoxicity, metabolic inhibition
ATP Assay Intracellular ATP levels↓ Luminescence (IC50)General cytotoxicity, energy depletion
LDH Assay LDH release↑ AbsorbanceNecrosis, membrane damage
Caspase-3/7 Assay Caspase-3/7 activity↑ LuminescenceApoptosis
ROS Assay Reactive Oxygen Species↑ FluorescenceOxidative Stress
JC-1 Assay Mitochondrial Potential (ΔΨm)↓ Red/Green RatioMitochondrial Depolarization

Example Scenarios:

  • Scenario A: Apoptotic Induction via Oxidative Stress

    • Results: Decreased MTT/ATP, increased Caspase-3/7, increased ROS, decreased JC-1 ratio, and no significant LDH release.

  • Scenario B: Necrotic Cell Death

    • Results: Decreased MTT/ATP, significant increase in LDH release, and no significant change in Caspase-3/7 activity.

References

The Emerging Potential of 3-methyl-1H-indol-4-amine in Advanced Materials: A Forward-Looking Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Indole Building Block

While the direct application of 3-methyl-1H-indol-4-amine in materials science is an emerging area with limited specific documentation, its unique molecular architecture—featuring a reactive amine group and a polymerizable indole nucleus—positions it as a highly promising candidate for the development of next-generation functional materials. This guide serves as a forward-looking exploration into its potential applications, drawing parallels from the well-established chemistry of related indole derivatives. We will provide detailed, albeit prospective, protocols for its use in the synthesis of novel conductive polymers and as a core component in organic electronic materials. The insights and methodologies presented herein are grounded in established principles of polymer chemistry and materials design, offering a robust starting point for researchers and innovators in the field.

Indole and its derivatives are renowned for their diverse roles in pharmaceuticals, agrochemicals, and, increasingly, in materials science.[1][2] The indole ring system is a key structural motif in many organic materials due to its electron-rich nature, which facilitates charge transport. The strategic placement of functional groups, such as the amine moiety in this compound, provides a versatile handle for polymerization and further molecular elaboration.[3][4] This unique combination of a polymerizable heterocycle and a reactive functional group suggests significant potential in areas such as conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Part 1: Application in the Synthesis of Novel Polyindoles

The presence of the amine group on the indole ring of this compound suggests its utility as a monomer for the synthesis of novel polyindoles. Polyindoles are a class of conducting polymers that have garnered interest for their good environmental stability and electrochemical properties.[5][6] The methyl group at the 3-position can influence the polymerization mechanism and the final properties of the polymer, such as solubility and processability.

Hypothetical Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol outlines a method for the chemical oxidative polymerization of this compound to yield a poly(this compound). The procedure is adapted from established methods for indole polymerization.[7]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Dodecylbenzenesulfonic acid (DBSA) (surfactant and dopant)

  • Chloroform (solvent)

  • Methanol (for washing)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 1.46 g (10 mmol) of this compound in 100 mL of chloroform.

  • Surfactant Addition: To the monomer solution, add 3.26 g (10 mmol) of dodecylbenzenesulfonic acid (DBSA). Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate (APS) in 50 mL of deionized water.

  • Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes using a dropping funnel.

  • Reaction Progression: After the addition of the oxidant, the reaction mixture is expected to change color, indicating the onset of polymerization. Continue stirring the reaction at 0-5 °C for 24 hours.

  • Polymer Isolation: After 24 hours, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

  • Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with copious amounts of methanol and deionized water to remove any unreacted monomer, oxidant, and surfactant.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 48 hours.

Expected Characterization:

The synthesized polymer should be characterized using the following techniques:

  • FT-IR Spectroscopy: To confirm the formation of the polymer and the retention of the amine functionality.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the optical bandgap.

  • Cyclic Voltammetry: To investigate the electrochemical properties and conductivity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizing the Polymerization Workflow

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer_Sol Monomer Solution (this compound in Chloroform) Surfactant_Add Add DBSA Monomer_Sol->Surfactant_Add Cooling Cool to 0-5 °C Surfactant_Add->Cooling Oxidant_Sol Oxidant Solution (APS in Water) Dropwise_Add Dropwise Addition of Oxidant Oxidant_Sol->Dropwise_Add Cooling->Dropwise_Add Stirring Stir for 24h Dropwise_Add->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry at 60 °C Filtration->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Chemical Oxidative Polymerization Workflow.

Part 2: Application in the Design of Organic Semiconductors

The electron-donating nature of the indole nucleus, combined with the potential for functionalization at the amine group, makes this compound an excellent candidate as a donor moiety in donor-acceptor (D-A) type organic semiconductors. These materials are central to the performance of organic electronic devices.

Hypothetical Protocol 2: Synthesis of a Donor-Acceptor Molecule

This protocol describes a hypothetical two-step synthesis of a D-A molecule where this compound acts as the donor and a benzothiadiazole derivative serves as the acceptor, connected via a Suzuki coupling reaction.

Step 1: N-Alkylation of this compound

Materials:

  • This compound

  • 1-Bromododecane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.46 g, 10 mmol) in DMF (50 mL), add K₂CO₃ (2.76 g, 20 mmol) and 1-bromododecane (2.74 g, 11 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-dodecyl-3-methyl-1H-indol-4-amine.

Step 2: Suzuki Coupling with a Boronic Ester of Benzothiadiazole

Materials:

  • N-dodecyl-3-methyl-1H-indol-4-amine (from Step 1)

  • 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][5][6][8]thiadiazole

  • Pd(PPh₃)₄ (catalyst)

  • Aqueous sodium carbonate solution (2 M)

  • Toluene

Procedure:

  • In a Schlenk flask, combine N-dodecyl-3-methyl-1H-indol-4-amine (assuming a preceding bromination step to introduce a reactive site for coupling), the benzothiadiazole boronic ester (0.5 equivalents), and Pd(PPh₃)₄ (5 mol%).

  • Add toluene (50 mL) and the 2 M aqueous sodium carbonate solution (20 mL).

  • Degas the mixture with nitrogen for 30 minutes.

  • Heat the reaction to 90 °C and stir for 48 hours.

  • After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by column chromatography to obtain the final D-A molecule.

Visualizing the Synthetic Pathway

DA_Synthesis IndoleAmine This compound Alkylation N-Alkylation (1-Bromododecane, K₂CO₃) IndoleAmine->Alkylation AlkylatedIndole N-dodecyl-3-methyl-1H-indol-4-amine Alkylation->AlkylatedIndole Bromination Bromination (e.g., NBS) AlkylatedIndole->Bromination BromoIndole Brominated Donor Bromination->BromoIndole SuzukiCoupling Suzuki Coupling (Pd(PPh₃)₄) BromoIndole->SuzukiCoupling BT_BoronicEster Benzothiadiazole Boronic Ester (Acceptor) BT_BoronicEster->SuzukiCoupling DA_Molecule Donor-Acceptor Molecule SuzukiCoupling->DA_Molecule

Caption: Synthetic Pathway to a D-A Molecule.

Conclusion and Future Outlook

The exploration of this compound in materials science is at a nascent stage, yet its structural attributes strongly suggest a bright future. The proposed protocols for the synthesis of a novel polyindole and a donor-acceptor organic semiconductor provide a tangible roadmap for researchers to begin investigating the properties and applications of materials derived from this versatile building block. Future work should focus on the systematic synthesis and characterization of these materials, followed by their integration into electronic devices to evaluate their performance. The continued development of new indole-based materials will undoubtedly contribute to the advancement of organic electronics and polymer science.

References

LC-MS/MS analysis of 3-methyl-1H-indol-4-amine and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS/MS Analysis of 3-methyl-1H-indol-4-amine and its Metabolites in Human Plasma

Abstract

This document details a robust and sensitive method for the simultaneous quantification of this compound, a novel heterocyclic amine of potential interest in pharmaceutical development, and its principal putative metabolites in human plasma. The protocol employs a targeted solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic and metabolic studies in a drug development setting, adhering to the principles outlined in regulatory guidance.[1][2]

Introduction: The Rationale for a Targeted Bioanalytical Method

This compound is an aromatic heterocyclic amine containing the indole scaffold, a "privileged structure" in medicinal chemistry known for its interaction with a wide range of biological targets. As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. The metabolic fate of such a compound is of particular importance, as metabolites can be active, inactive, or potentially toxic.

The metabolism of indole-containing compounds and aromatic amines is complex. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often involves hydroxylation on the aromatic ring or oxidation of the amine group.[1][3] Phase II metabolism typically involves conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid or sulfate, to facilitate excretion.[4]

Given the expected low concentrations in biological matrices and the structural similarity between the parent compound and its metabolites, a highly selective and sensitive analytical technique is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior specificity and detection capabilities.[5][6] This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals engaged in the bioanalysis of this compound.

Predicted Metabolic Pathway

Based on established biotransformation routes for analogous compounds, we hypothesize the primary metabolic pathways for this compound to be aromatic hydroxylation and subsequent N-glucuronidation. This application note will focus on the parent compound and two key predicted metabolites: 5-hydroxy-3-methyl-1H-indol-4-amine (M1) and this compound-N-glucuronide (M2).

G parent This compound (Parent) metabolite1 5-hydroxy-3-methyl-1H-indol-4-amine (M1, Phase I) parent->metabolite1 CYP450 (Hydroxylation) metabolite2 This compound-N-glucuronide (M2, Phase II) parent->metabolite2 UGT (Glucuronidation)

Caption: Predicted metabolic pathway of this compound.

Experimental Design: A Self-Validating System

The following methodology was designed for robustness, balancing analyte recovery with matrix effect minimization to ensure data integrity.

Sample Preparation: Justification for Mixed-Mode SPE

The primary challenge in bioanalysis is isolating the analyte(s) of interest from a complex biological matrix containing proteins, salts, and phospholipids, which can cause ion suppression or enhancement in the MS source.[2] While simple protein precipitation (PPT) is fast, it often fails to remove sufficient matrix components. Liquid-liquid extraction (LLE) offers better cleanup but can be labor-intensive and require volatile, immiscible organic solvents.

For this method, we selected Solid-Phase Extraction (SPE) using a mixed-mode, strong cation-exchange polymer-based sorbent. This choice is based on several key advantages:

  • High Selectivity: The amine group on this compound is basic and will be protonated at a low pH. The strong cation exchange sorbent retains the positively charged analyte while allowing neutral and acidic interferences to be washed away.

  • Effective Matrix Removal: The polymeric backbone allows for rigorous washing steps with organic solvents to remove adhered proteins and phospholipids.

  • Analyte Concentration: The elution step uses a small volume of basic solvent, effectively concentrating the analytes prior to LC-MS/MS analysis, thereby increasing method sensitivity.

Liquid Chromatography: Achieving Optimal Separation

Chromatographic separation is critical for resolving the parent compound from its metabolites and any isomeric interferences.

  • Column Chemistry: A sub-2 µm core-shell C18 column was chosen. These columns provide high separation efficiency, comparable to sub-2 µm fully porous particles, but at a lower backpressure, enhancing column lifetime and system robustness.[7]

  • Mobile Phase: A mobile phase consisting of water and acetonitrile with 0.1% formic acid is used. Formic acid serves two purposes: it maintains an acidic pH to ensure the analytes, which are basic amines, are in their protonated form ([M+H]+) for optimal ionization, and it improves the chromatographic peak shape.[7]

  • Gradient Elution: A gradient elution, starting with a high aqueous percentage, allows for the retention and separation of the more polar metabolites (M1 and M2) from the relatively less polar parent compound.

Mass Spectrometry: Maximizing Sensitivity and Specificity

A triple quadrupole mass spectrometer provides the highest degree of selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).[6]

  • Ionization: Electrospray ionization in positive ion mode (ESI+) is the ideal choice for amines, as they readily accept a proton to form a stable [M+H]+ ion in the acidic mobile phase.

  • MRM Transitions: For each analyte, a specific precursor ion (Q1) and product ion (Q3) pair is monitored. This process drastically reduces chemical noise and ensures that the signal is highly specific to the analyte of interest.[6] The product ions are generated by collision-induced dissociation (CID) of the precursor ion.[8] The most stable and abundant fragment is typically chosen for quantification (quantifier), with a second fragment used for confirmation (qualifier).

Detailed Experimental Protocols

Materials and Reagents
  • This compound, 5-hydroxy-3-methyl-1H-indol-4-amine, and this compound-N-glucuronide analytical standards (≥98% purity).

  • Stable isotope-labeled internal standard (SIL-IS): 3-methyl-d3-1H-indol-4-amine (for parent) and 5-hydroxy-3-methyl-d3-1H-indol-4-amine (for metabolites).

  • Human plasma (K2-EDTA).

  • Methanol, Acetonitrile (LC-MS Grade).

  • Formic Acid (99%).

  • Ammonium Hydroxide (ACS Grade).

  • Deionized water (18.2 MΩ·cm).

  • Mixed-mode strong cation exchange SPE cartridges (e.g., Strata™-X-C, 30 mg/1 mL).

Protocol 1: Plasma Sample Preparation (SPE)
  • Sample Thawing: Thaw plasma samples and calibration standards/QCs to room temperature. Vortex for 10 seconds.

  • Aliquoting: To 100 µL of plasma, add 10 µL of internal standard working solution (containing SIL-IS for all analytes).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates some proteins and ensures the analytes are charged.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Conditioning: Condition the SPE plate wells sequentially with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE plate.

  • Washing: Wash the wells sequentially with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. This removes polar and non-polar interferences.

  • Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water: 5% Acetonitrile, 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analysis

The workflow for the analysis is outlined below.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation SPE Cleanup SPE Cleanup Protein Precipitation->SPE Cleanup Evaporation Evaporation SPE Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC Separation UHPLC Separation Reconstitution->UHPLC Separation ESI Source ESI Source UHPLC Separation->ESI Source Tandem MS (MRM) Tandem MS (MRM) ESI Source->Tandem MS (MRM) Integration Integration Tandem MS (MRM)->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall bioanalytical workflow diagram.

Table 1: Liquid Chromatography Conditions

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnPhenomenex Kinetex C18, 1.7 µm, 50 x 2.1 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 60% B
2.5 - 3.0 min60% to 95% B
3.0 - 3.5 minHold at 95% B
3.5 - 3.6 minReturn to 5% B
3.6 - 4.5 minEquilibrate at 5% B

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerSCIEX QTRAP 6500+ or equivalent
Ionization SourceTurbo V™ with Electrospray Ionization (ESI)
PolarityPositive
Ion Source Gas 155 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Collision GasNitrogen, Medium Setting

Table 3: Hypothetical MRM Transitions and Compound Parameters

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Declustering Potential (DP)Collision Energy (CE)
Parent 147.1130.1 (Quant)6025
115.1 (Qual)6035
Parent-IS 150.1133.16025
M1 (Hydroxy) 163.1146.1 (Quant)6527
117.1 (Qual)6540
M1-IS 166.1149.16527
M2 (Glucuronide) 323.1147.1 (Quant)8030
130.1 (Qual)8042

(Note: MS/MS parameters are compound-dependent and require empirical optimization).

Method Validation and Performance

The method should be validated according to FDA and/or ICH M10 Bioanalytical Method Validation guidelines.[1][9] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.

Table 4: Representative (Hypothetical) Method Validation Summary

ParameterSpecificationResult
Calibration Range
Parent0.100 - 100 ng/mLPass
M1 (Hydroxy)0.050 - 50.0 ng/mLPass
M2 (Glucuronide)0.200 - 200 ng/mLPass
Linearity (r²) ≥ 0.99> 0.995 for all analytes
Accuracy Within ±15% (±20% at LLOQ)Pass
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Pass
Matrix Effect CV ≤ 15%Pass
Recovery Consistent and reproducible> 85% for all analytes
Stability Bench-top, Freeze-thaw, Long-termStable under all conditions

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound and its key predicted metabolites in human plasma. The use of mixed-mode solid-phase extraction ensures robust sample cleanup and high recovery, while the optimized UHPLC-MS/MS conditions allow for accurate quantification across a wide dynamic range. This application note serves as a complete protocol that can be readily implemented in a regulated bioanalytical laboratory to support drug development programs.

References

Application Notes and Protocols: A Detailed Guide to the N-Acylation of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the N-acylation of 3-methyl-1H-indol-4-amine, a crucial transformation in the synthesis of various biologically active compounds. N-acylated indoleamines are prevalent motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document outlines a robust and reproducible procedure, delving into the underlying chemical principles, critical experimental parameters, and self-validating system checks to ensure reaction success. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize N-acyl derivatives of this specific indoleamine scaffold.

Introduction: The Significance of N-Acylated Indoleamines

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. Specifically, N-acylation of amino-substituted indoles is a fundamental transformation for generating amide bonds, which are ubiquitous in biologically active molecules.[3] The resulting N-acyl indoleamine derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor properties.[4]

The target substrate, this compound, presents a unique synthetic challenge due to the presence of two nucleophilic sites: the N1 position of the indole ring and the C4-amino group. Therefore, achieving chemoselective N-acylation at the amino group is paramount. This protocol provides a method designed to favor acylation at the more nucleophilic exocyclic amine.

Reaction Mechanism and Causality

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

Key Mechanistic Steps:

  • Nucleophilic Attack: The amino group of this compound attacks the carbonyl carbon of the acylating agent.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The leaving group (e.g., chloride from acyl chloride or a carboxylate from an anhydride) is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: A base, either added to the reaction or another molecule of the amine, removes a proton from the newly acylated nitrogen, yielding the neutral amide product and a salt byproduct.

The choice of an appropriate base is critical. A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation without competing in the nucleophilic attack.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride. This method is widely applicable and can be adapted for various acylating agents with minor modifications.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Glassware for column chromatography

3.2. Step-by-Step Methodology

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent:

    • To the cooled solution, add triethylamine (1.2 eq) and stir for 5-10 minutes.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring (A Self-Validating System):

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate.

    • The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is considered complete when the starting amine is no longer visible by TLC.

  • Workup Procedure:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-acylated this compound.

3.3. Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key stages in the N-acylation protocol.

experimental_workflow start Start: This compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride (dropwise) add_base->add_acyl react React at RT (Monitor by TLC) add_acyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product: N-acyl-3-methyl-1H-indol-4-amine purify->product

Caption: General workflow for the N-acylation of this compound.

Data Presentation: Reaction Parameters

The following table summarizes key reaction parameters that can be adjusted to optimize the N-acylation reaction for different acylating agents.

ParameterConditionExpected Outcome & Rationale
Acylating Agent Acyl ChlorideHighly reactive, generally provides good yields at low temperatures.[5]
Acetic AnhydrideLess reactive than acyl chlorides, may require slightly longer reaction times or gentle heating.[6]
ThioestersMild and functional group tolerant, but may require higher temperatures and a stronger base.[7][8]
Solvent Dichloromethane (DCM)Good for dissolving starting materials and is unreactive.
Tetrahydrofuran (THF)An alternative aprotic solvent.
AcetonitrileCan also be used, and in some cases, can act as the acylating agent with a catalyst.[9][10]
Base Triethylamine (TEA)Common, non-nucleophilic base to neutralize acid byproducts.
PyridineCan also act as a nucleophilic catalyst in some cases.
Cesium Carbonate (Cs₂CO₃)A stronger base, often used with less reactive acylating agents like thioesters.[7]
Temperature 0 °C to Room TempStandard conditions for reactive acylating agents to control exothermicity and side reactions.
RefluxMay be necessary for less reactive acylating agents or hindered substrates.

Expertise & Experience: Field-Proven Insights

The protocol described is a culmination of established principles in amide bond formation and specific considerations for the indole scaffold.[11]

  • Chemoselectivity: The exocyclic C4-amino group is significantly more nucleophilic than the N1-indole nitrogen due to the delocalization of the N1 lone pair into the aromatic system.[12] Therefore, under the described conditions, preferential acylation at the C4-amino group is expected.

  • Solvent Choice: The use of anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive acylating agents.

  • Temperature Control: Initial cooling to 0 °C is a critical step to manage the exothermic nature of the reaction between the amine and the acyl chloride, minimizing the formation of side products.

  • Reaction Monitoring: TLC is an indispensable tool for real-time monitoring of the reaction's progress. It allows for the determination of the optimal reaction time, preventing over-running the reaction which could lead to decomposition or side product formation.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several integrated checkpoints:

  • TLC Monitoring: Provides a clear visual confirmation of the consumption of starting material and the formation of the product.

  • Aqueous Workup: The washing steps with saturated sodium bicarbonate and brine effectively remove unreacted acylating agent, the base, and water-soluble byproducts, simplifying the subsequent purification.

  • Chromatographic Purification: Flash column chromatography provides a reliable method for isolating the desired product from any unreacted starting materials or non-polar impurities.

  • Spectroscopic Analysis: Final characterization by NMR and Mass Spectrometry provides definitive structural confirmation and an assessment of purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[13]

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.

  • Triethylamine and pyridine are flammable and have strong odors.

  • Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

By adhering to this detailed protocol and the embedded scientific principles, researchers can confidently and reproducibly synthesize N-acylated derivatives of this compound for their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-methyl-1H-indol-4-amine. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The inherent electronic properties of the indole nucleus, however, can present unique challenges in achieving high-yield, regioselective synthesis of 4-amino substituted derivatives.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing the synthesis of this compound, focusing on common pitfalls and their solutions. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing this compound?

A1: The most robust and commonly employed strategy involves a two-stage approach:

  • Synthesis of the Precursor: Preparation of 3-methyl-4-nitro-1H-indole. This is the most critical step, as direct nitration of 3-methyl-1H-indole is often problematic due to the high reactivity of the indole ring, which can lead to polymerization and undesired side products.[2] A more controlled method, such as the Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitrotoluene, is highly recommended.

  • Reduction of the Nitro Group: The subsequent reduction of the 4-nitro group to the 4-amino group. This step is typically high-yielding if appropriate reducing agents are used that do not affect the indole core.[1]

Q2: Why can't I just nitrate 3-methyl-1H-indole directly to get the 4-nitro precursor?

A2: The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack.[2] The C3 position is the most nucleophilic site. Since this position is already occupied by a methyl group, electrophilic attack is directed elsewhere, but harsh acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) often lead to uncontrolled side reactions, polymerization, and degradation of the starting material.[2] Therefore, building the indole ring with the nitro group already in place on the benzene moiety is a superior strategy.

Q3: What are the key differences between the Fischer, Bartoli, and Leimgruber-Batcho methods for this type of synthesis?

A3:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of an arylhydrazone.[3] For this specific target, you would need 3-nitrophenylhydrazine and acetone. While powerful, the Fischer synthesis can suffer from low yields with certain substitution patterns, and the strongly acidic and high-temperature conditions can be incompatible with sensitive functional groups.[4][5]

  • Bartoli Indole Synthesis: This method involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.[6] It is particularly useful for synthesizing 7-substituted indoles but can be adapted for other isomers. The need for organometallic reagents requires strictly anhydrous conditions.

  • Leimgruber-Batcho Indole Synthesis: This is often the preferred method for preparing indoles with electron-withdrawing groups like a nitro group.[1] It starts with an ortho-nitrotoluene, which is condensed with a formamide acetal to form an enamine, followed by a reductive cyclization. The conditions are generally milder than the Fischer synthesis, and it avoids the use of highly reactive organometallics.

Q4: My final this compound product is unstable and changes color. Why?

A4: 4-Aminoindoles, like many aromatic amines, are susceptible to air oxidation.[7] The electron-rich indole ring combined with the electron-donating amino group makes the molecule prone to forming colored, oxidized byproducts. It is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place, preferably in a freezer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, with a focus on the reliable two-step pathway: Leimgruber-Batcho synthesis of the nitro-precursor followed by reduction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of 3-methyl-4-nitro-1H-indole (Step 1) Incomplete Enamine Formation: The initial condensation reaction between 2-methyl-3-nitrotoluene and DMF-DMA (N,N-dimethylformamide dimethyl acetal) is sluggish.Ensure the 2-methyl-3-nitrotoluene is pure. Increase the reaction temperature or prolong the reaction time. Use a slight excess of DMF-DMA. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
Failed Reductive Cyclization: The chosen reducing agent is ineffective, or the reaction conditions are not optimal.Catalytic Hydrogenation: Ensure the Pd/C catalyst is fresh and active. Use a suitable solvent like ethanol or ethyl acetate. Ensure the system is properly purged and maintained under a positive pressure of hydrogen. Chemical Reduction: Reagents like iron powder in acetic acid or sodium dithionite are effective.[7] Ensure the iron is finely powdered (activated if necessary) and that the reaction is heated sufficiently to drive the cyclization.
Low Yield of this compound (Step 2) Incomplete Reduction: The reduction of the nitro group is not going to completion.Catalytic Hydrogenation (e.g., H₂, Pd/C): Increase catalyst loading or hydrogen pressure. Ensure the solvent is appropriate and that the reaction is stirred vigorously to ensure good mixing. Chemical Reduction (e.g., SnCl₂, Fe/HCl): Use a sufficient excess of the reducing agent. Ensure the pH is appropriate for the chosen reagent (e.g., acidic for SnCl₂ or Fe). Monitor by TLC until the nitro-indole spot has completely disappeared.
Over-reduction of the Indole Ring: Harsh reduction conditions (e.g., high-pressure hydrogenation at elevated temperatures) can lead to the saturation of the indole's heterocyclic ring, forming an indoline byproduct.Use milder, more selective conditions. Catalytic hydrogenation at atmospheric pressure is often sufficient. Chemical reductants like SnCl₂ in ethanol or Fe/acetic acid are generally selective for the nitro group.[1]
Formation of Multiple Byproducts Polymerization: Residual acid from a previous step or generated in situ can cause the electron-rich indole product to polymerize.Ensure the workup procedure effectively neutralizes all acidic components. When performing column chromatography, consider adding a small amount of a neutralizating agent like triethylamine (0.5-1%) to the eluent.[7]
Side Reactions of the Amino Group: The newly formed amino group can potentially react with other components in the mixture if not properly quenched and isolated.Once the reaction is complete, promptly proceed with the workup and isolation of the product. Avoid prolonged exposure to reactive reagents or harsh conditions after the amine has formed.
Difficulty in Product Purification Product Streaking on Silica Gel Column: The basic amino group interacts strongly with the acidic silica gel, causing poor separation and tailing of the product peak.Modify the Eluent: Add 0.5-1% triethylamine or ammonia in methanol to the solvent system (e.g., hexane/ethyl acetate).[8] This will neutralize the acidic sites on the silica gel and improve peak shape. Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
Product Degradation/Oxidation on the Column: The product changes color (e.g., turns brown or purple) during chromatography due to air oxidation.Run the column quickly to minimize exposure time. If possible, de-gas the solvents and run the column under a positive pressure of nitrogen or argon. Collect fractions and immediately remove the solvent under reduced pressure at low temperature.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield issues during the synthesis.

troubleshooting_workflow Start Low Yield Observed CheckStep Which Step is Failing? Start->CheckStep Step1 Step 1: Nitro-Indole Formation CheckStep->Step1  Step 1 Step2 Step 2: Nitro Reduction CheckStep->Step2 Step 2   Cause1A Incomplete Enamine Formation Step1->Cause1A Cause1B Failed Reductive Cyclization Step1->Cause1B Cause2A Incomplete Reduction Step2->Cause2A Cause2B Product Degradation /Oxidation Step2->Cause2B Solution1A Increase Temp/Time Check Reagent Purity Cause1A->Solution1A Solution1B Verify Catalyst Activity Use Alternative Reductant Cause1B->Solution1B Solution2A Increase Reagent Stoichiometry Optimize Conditions (pH, Temp) Cause2A->Solution2A Solution2B Inert Atmosphere Workup Add Base to Chromatography Cause2B->Solution2B

Caption: A logical workflow for troubleshooting low product yield.

Leimgruber-Batcho Synthesis Pathway

This diagram illustrates the key transformations in the Leimgruber-Batcho synthesis of the 3-methyl-4-nitro-1H-indole precursor.

leimgruber_batcho Start 2-Methyl-3-nitrotoluene Intermediate Enamine Intermediate Start->Intermediate Condensation Reagent1 DMF-DMA Reagent1->Intermediate Product 3-Methyl-4-nitro-1H-indole Intermediate->Product Reductive Cyclization Reagent2 Reducing Agent (e.g., H₂, Pd/C or Fe/HOAc) Reagent2->Product

Caption: Key stages of the Leimgruber-Batcho indole synthesis.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Small-scale optimization experiments are always recommended to fine-tune the conditions for your specific laboratory setup and reagent batches.[9]

Protocol 1: Synthesis of 3-methyl-4-nitro-1H-indole (Precursor)

This protocol is based on the Leimgruber-Batcho indole synthesis, which is well-suited for this transformation.[1][7]

Materials:

  • 2-methyl-3-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Hydrogen source

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-methyl-3-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL per gram of starting material).

  • Add DMF-DMA (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and remove the solvent and excess reagents under high vacuum to yield the crude enamine intermediate, which is often a dark oil or solid. Proceed directly to the next step.

  • Reductive Cyclization: Dissolve the crude enamine intermediate in ethanol or ethyl acetate (10 mL per gram of original starting material).

  • Carefully add 10% Pd/C catalyst (5-10 mol % Pd) to the solution under a nitrogen atmosphere.

  • Secure the flask to a hydrogenation apparatus. Purge the system three times with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1-3 atm) at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-4-nitro-1H-indole as a solid.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro-precursor to the final product.

Materials:

  • 3-methyl-4-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-methyl-4-nitro-1H-indole (1.0 eq) in absolute ethanol (15-20 mL per gram).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 1-3 hours. The reaction is typically accompanied by a color change as the yellow nitro compound is consumed. Monitor the reaction's completion by TLC.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution with vigorous stirring until the pH is ~8. Caution: This neutralization can be exothermic.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Use a hexane/ethyl acetate eluent system containing 0.5% triethylamine to prevent streaking.[7]

  • The final product, this compound, should be stored under an inert atmosphere in a freezer to prevent oxidation.

References

Technical Support Center: Purification of 3-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable indole derivative. My aim is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome common purification hurdles. The inherent reactivity of the indole nucleus, combined with the electronic properties of the C4-amino group, presents a unique set of challenges that require a nuanced approach.

I. Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Low Purity of the Crude Product with Multiple Spots on TLC

  • Question: My initial Thin Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots, with some having similar Rf values to my target compound. What are the likely impurities, and how can I improve the initial cleanup?

  • Answer: Multiple spots on the TLC plate are a frequent observation, especially when employing classical indole syntheses like the Fischer or Leimgruber-Batcho methods.[1][2] The impurities likely consist of:

    • Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like 2-methyl-3-nitroaniline or related hydrazines. These are often polar and typically have low Rf values.[1][2]

    • Side-Reaction Products: Incomplete cyclization or rearrangement can lead to a variety of structurally related byproducts.

    • Polymeric Materials: Indoles, particularly electron-rich ones like this compound, can be susceptible to polymerization under acidic conditions.

    Recommended Solutions:

    • Acid-Base Extraction: A preliminary acid-base workup is a powerful first step. Dissolve your crude material in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic, non-indole impurities.[1] Be cautious, as the target compound itself may have some solubility in the acidic aqueous layer. A subsequent wash with a saturated sodium bicarbonate solution will remove acidic byproducts.[2]

    • Solvent Trituration: If the crude product is a solid, washing (triturating) it with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can significantly enhance purity before attempting chromatography.

Issue 2: Product Degradation (Streaking or Color Change) on Silica Gel Column

  • Question: I'm attempting to purify my compound using standard silica gel column chromatography, but I'm observing significant streaking on the TLC plate and the collected fractions are turning a pink or tan color. What's causing this, and how can I prevent it?

  • Answer: This is a classic sign of product degradation on the column. Standard silica gel is slightly acidic, which can promote the decomposition or polymerization of sensitive indoles. The amino group at the C4 position further activates the indole ring, making it more susceptible to oxidation.[1]

    Recommended Solutions:

    • Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by:

      • Adding a small amount of a tertiary amine, like triethylamine (~1%), to your eluent system.[1][2]

      • Using commercially available deactivated silica gel or preparing it by washing standard silica gel with a solution of triethylamine in your chosen solvent system, followed by drying.

    • Switching the Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase like alumina (neutral or basic).[1]

    • Rapid Purification: Minimize the time your compound spends on the column. "Flash" column chromatography, using moderate air pressure to push the solvent through, is highly recommended.[3]

    Experimental Protocol: Flash Column Chromatography with Deactivated Silica
    • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into your column and allow it to pack under gravity, then gently apply pressure to achieve a firm, level bed.

    • Equilibration: Equilibrate the column by running several column volumes of your starting eluent (e.g., Hexane/Ethyl Acetate 9:1 with 1% Triethylamine).

    • Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica bed.

    • Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

Issue 3: Co-elution of Impurities with Similar Polarity

  • Question: Even with a deactivated column, I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the separation?

  • Answer: This is a common challenge when dealing with structurally similar byproducts. Fine-tuning your mobile phase or changing your chromatographic approach is necessary.

    Recommended Solutions:

    • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity. Experiment with different solvent mixtures on TLC plates. Sometimes, switching to a completely different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can provide the necessary selectivity.[4]

    • Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or even an isocratic (constant solvent composition) elution if the Rf values are very close. This can improve resolution.

    • Recrystallization: If your product is a solid and you can achieve a purity of >85-90% through chromatography, recrystallization is an excellent final purification step.[1] Test various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) on a small scale to find a system where your compound is soluble when hot but sparingly soluble when cold.[1][5]

    Data Presentation: Solvent Selection for Recrystallization
Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
EthanolSolubleVery SolublePoor
HexaneInsolubleSparingly SolubleGood
Ethyl AcetateSparingly SolubleSolubleModerate
Ethyl Acetate/Hexane Sparingly Soluble Very Soluble Excellent
Methanol/WaterSolubleVery SolubleOiling out

II. Frequently Asked Questions (FAQs)

  • Q1: My purified this compound is initially a white or off-white solid, but it turns pink/tan upon storage. How can I prevent this?

    • A1: This discoloration is a hallmark of oxidation.[1] The electron-rich nature of the indole ring, enhanced by the amino group, makes it susceptible to air oxidation. To ensure long-term stability, store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon), and protect it from light by using an amber vial or wrapping it in foil.[1] Storing at low temperatures (e.g., in a freezer) is also recommended.

  • Q2: Can I use reverse-phase chromatography for purification?

    • A2: Yes, reverse-phase (e.g., C18) chromatography can be an effective alternative, especially if you are struggling with separation on normal-phase silica.[4] In reverse-phase, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can sometimes provide a different selectivity profile that allows for the separation of closely related impurities.

  • Q3: What analytical techniques are best for assessing the purity of my final product?

    • A3: A combination of techniques is ideal for a comprehensive purity assessment.

      • NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even if they are not visible by other methods.[6]

      • LC-MS: Liquid chromatography-mass spectrometry is excellent for identifying the mass of your compound and any impurities, giving you clues to their identity.[6]

      • HPLC: High-performance liquid chromatography with a UV detector is a powerful tool for quantifying purity. Developing a robust HPLC method is crucial for quality control.[7]

III. Visualizing the Purification Workflow

The following diagram outlines the logical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Purification & Storage Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Remove polar impurities Partially Purified Mixture Partially Purified Mixture Acid-Base Extraction->Partially Purified Mixture Column Chromatography Column Chromatography Partially Purified Mixture->Column Chromatography TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Monitor separation Impure Fractions Impure Fractions TLC Analysis->Impure Fractions Co-elution Pure Fractions Pure Fractions TLC Analysis->Pure Fractions Good separation Recrystallization Recrystallization Impure Fractions->Recrystallization If >85% pure Pure Solid Product Pure Solid Product Pure Fractions->Pure Solid Product Combine & Evaporate Recrystallization->Pure Solid Product Storage Storage Pure Solid Product->Storage Inert atmosphere, dark, cold

Caption: Logical workflow for the purification of this compound.

IV. References

  • Benchchem. Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine . 1

  • Benchchem. Technical Support Center: Synthesis of 1-butyl-1H-indol-4-amine . 2

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) . --INVALID-LINK--

  • ResearchGate. Crystallization purification of indole . --INVALID-LINK--

  • Reddit. Problems with Fischer indole synthesis . --INVALID-LINK--

  • Columbia University. Column chromatography . --INVALID-LINK--

  • ResearchGate. Journal of Analytical & Bioanalytical Techniques-Open Access . --INVALID-LINK--

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . --INVALID-LINK--

References

Stability and storage conditions for 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-methyl-1H-indol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and proper storage of this compound. Understanding these parameters is critical for ensuring experimental reproducibility and the integrity of your research data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -20°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2] The storage area should be dry, well-ventilated, and protected from direct sunlight.[3]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. If you must store solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

Q3: Is this compound sensitive to light?

A3: Yes. Indole derivatives are known to be susceptible to photodegradation.[4] It is imperative to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.[5] All handling and experimental procedures should be performed with minimal light exposure.

Q4: What is the impact of air and moisture on the stability of this compound?

A4: The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen).[4] The amine group can also be prone to oxidative degradation. Moisture can facilitate degradation pathways and should be minimized. Always handle the compound in a dry environment, and consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.[5]

Q5: What solvents are compatible with this compound?

Troubleshooting Guide: Common Stability Issues

This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during experimentation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Discoloration of solid compound (e.g., turning brown) Oxidation due to improper storage (exposure to air/light).- Discard the discolored compound as it may be degraded. - For future use, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container at ≤ -20°C.
Inconsistent or poor results in biological assays - Degradation of the compound in solution. - Repeated freeze-thaw cycles of stock solutions.- Prepare fresh solutions immediately before each experiment. - If stock solutions must be used, aliquot them into single-use vials to avoid freeze-thaw cycles.[4] - Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Precipitate formation in stored solutions - Poor solubility of the compound in the chosen solvent. - Degradation of the compound leading to insoluble byproducts.- Ensure the solvent is appropriate and of high purity. - Consider preparing a fresh, saturated solution and filtering it before use. - If degradation is suspected, analyze the precipitate and the supernatant to identify the cause.
Loss of potency over time - Gradual degradation of the compound due to suboptimal storage conditions.- Review and optimize storage conditions based on the recommendations in this guide. - Perform a stability study under your specific experimental conditions to determine the compound's half-life.
Experimental Protocol: Assessing Compound Stability

To quantitatively assess the stability of this compound under your specific laboratory conditions, a simple stability study can be performed.

Objective: To determine the rate of degradation of this compound in a specific solvent and storage condition.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC or LC-MS system with a suitable column

  • Calibrated analytical balance

  • Amber vials

  • Pipettes

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC or LC-MS to determine the initial peak area, which corresponds to 100% purity.

  • Storage: Aliquot the remaining stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week), retrieve one vial from storage. Allow it to equilibrate to room temperature before analysis.

  • Data Analysis: Analyze the sample by HPLC or LC-MS under the same conditions as the initial analysis. Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining.

  • Interpretation: A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway

The indole ring and the amine group are the most reactive sites in this compound. The following diagram illustrates a simplified potential degradation pathway involving oxidation.

G A This compound B Oxidative Stress (Light, Air, Heat) A->B C Oxidized Intermediates B->C Oxidation D Polymerized Products (Insoluble) C->D Polymerization E Ring-Opened Byproducts C->E Further Oxidation

Caption: Simplified potential degradation pathway of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting unexpected experimental results that may be related to the stability of this compound.

G Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolution Examine Solution Preparation (Freshness, Solvent) CheckStorage->CheckSolution Storage OK Optimize Optimize Storage & Handling CheckStorage->Optimize Storage Not OK AnalyticalValidation Perform Analytical Validation (HPLC, LC-MS) CheckSolution->AnalyticalValidation Solution Prep OK CheckSolution->Optimize Solution Prep Not OK DegradationConfirmed Degradation Confirmed? AnalyticalValidation->DegradationConfirmed DegradationConfirmed->Optimize Yes OtherFactors Investigate Other Experimental Variables DegradationConfirmed->OtherFactors No End Problem Resolved Optimize->End OtherFactors->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Issues of 3-methyl-1H-indol-4-amine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Application Science Team

Welcome to the technical support guide for 3-methyl-1H-indol-4-amine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common solubility challenges encountered during in vitro experiments. As a substituted indole, this compound possesses a hydrophobic core and a basic amine group, which together dictate its complex solubility profile. This guide is designed to provide you with the scientific rationale and practical steps to ensure successful solubilization and accurate, reproducible results.

Section 1: Understanding the Challenge - Physicochemical Rationale

The structure of this compound is central to its solubility behavior. It consists of a bicyclic indole ring system, which is largely nonpolar, and an amine functional group (-NH₂), which is basic and ionizable.

  • Hydrophobicity: The indole ring system is hydrophobic, leading to poor intrinsic solubility in aqueous buffers and cell culture media.[1]

  • Basicity and pH-Dependence: The aromatic amine group is a weak base.[2] At physiological pH (~7.4), it exists in a state of equilibrium between its neutral, less soluble form (R-NH₂) and its protonated, more soluble cationic form (R-NH₃⁺).[3] Lowering the pH of the solvent will shift this equilibrium towards the protonated form, significantly enhancing water solubility.[4][5] Conversely, in neutral or alkaline conditions, the compound will be predominantly in its less soluble, neutral state.

Understanding these two competing factors is the key to developing an effective solubilization strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a high-concentration stock solution of this compound?

The recommended first-line solvent is 100% Dimethyl Sulfoxide (DMSO) .[6] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your final assay, which is critical for avoiding solvent-induced toxicity.[7][8]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What should I do?

This is a very common issue known as "crashing out," where the compound leaves the organic solvent and immediately precipitates in the non-permissive aqueous environment.

Primary Cause: The final concentration of DMSO is too low to maintain solubility, and the aqueous medium's pH and composition do not favor the dissolved state.

Troubleshooting Steps:

  • Optimize Dilution Technique: Add the DMSO stock solution directly into your final aqueous medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.[9]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes keep the compound in solution more effectively.[10]

  • Reduce Final DMSO Concentration: While counterintuitive, ensuring the final DMSO concentration is as low as possible (ideally ≤0.5% v/v) is crucial for cell health.[11][12] If this low concentration causes precipitation, you must explore other strategies.

  • Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the DMSO stock can sometimes increase the compound's transient solubility, allowing it to disperse before it precipitates.[8]

If these mechanical steps fail, you will need to modify the chemistry of the final solution, as detailed in the following questions.

Q3: How can I use pH to improve the solubility of this compound?

Because this compound has a basic amine group, acidification is a powerful strategy. By lowering the pH of your final aqueous solution (e.g., buffer or medium), you can protonate the amine, making the molecule a more soluble salt.[3]

  • Strategy: Prepare your final dilution buffer at a slightly acidic pH (e.g., pH 5.0-6.5). Test a range to find the optimal balance between solubility and what your experimental system can tolerate. For cell-based assays, ensure the final pH of the medium after adding the compound does not fall outside the viable range for your cells.

  • Caution: Always run a vehicle control with the acidified buffer to ensure the pH change itself does not affect your experimental outcome.[7]

Q4: My cells are highly sensitive to DMSO. What are some alternatives?

While DMSO is the standard, some cell lines, particularly primary cells, are sensitive to it.[12] If you observe toxicity in your vehicle control group, consider these alternatives:

SolventTypeKey Considerations
Ethanol (EtOH) Polar ProticGenerally less toxic than DMSO but also a less powerful solvent. Ensure final concentration is low (<0.5%).
Dimethylformamide (DMF) Polar AproticSimilar dissolving power to DMSO. Can be a good substitute, but also has cell toxicity that must be tested.[13]
Cyrene™ Bio-based AproticA newer, "green" alternative to DMSO with comparable solvation properties and reportedly low toxicity.[14][15]

Always perform a dose-response curve with the solvent alone to determine the maximum tolerable concentration for your specific cell line.[16][17]

Q5: What are co-solvents and excipients, and how can they help?

If pH modification and alternative solvents are not sufficient, advanced formulation strategies can be used.[18]

  • Co-solvents: These are water-miscible organic solvents used in combination to improve solubility.[19] A common strategy for in vivo studies that can be adapted for in vitro work involves a mixture including agents like PEG-400 or glycerol.[10]

  • Excipients (Cyclodextrins): Molecules like Sulfobutylether β-cyclodextrin (SBE-β-CD) have a hydrophobic interior and a hydrophilic exterior.[6] They can encapsulate the hydrophobic this compound, forming an "inclusion complex" that is water-soluble.[18]

Q6: How should I store my stock solutions?

Once dissolved in DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[10]

Section 3: Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound needed. (Molecular Weight: ~146.19 g/mol ). For 1 mL of a 10 mM stock, you need 1.46 mg.

  • Weighing: Accurately weigh the compound powder into a sterile, appropriate vial (e.g., a 1.5 mL amber glass vial).

  • Dissolution: Add 100% anhydrous, sterile-filtered DMSO to the desired final volume (e.g., 1 mL).

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath or gentle warming to 37°C can be applied. Ensure no solid particles are visible.

  • Storage: Aliquot into smaller, single-use volumes. Store at -20°C or -80°C, protected from light.[20]

Protocol 2: Tiered Solubility Assessment for Dilution into Aqueous Medium

This workflow helps you systematically find the best conditions for your final assay.

  • Prepare Materials:

    • 10 mM stock of this compound in 100% DMSO.

    • Your final aqueous solution (e.g., PBS, HBSS, or cell culture medium).

    • A set of acidified aqueous solutions (e.g., medium buffered to pH 6.5, 6.0, 5.5).

  • Tier 1: Standard Dilution Test

    • Take 995 µL of your standard aqueous medium (pH ~7.4).

    • Add 5 µL of your 10 mM DMSO stock (final concentration: 50 µM compound, 0.5% DMSO).

    • Vortex immediately.

    • Visually inspect for precipitation (cloudiness, particles) immediately and after 30 minutes at your assay temperature (e.g., 37°C).

    • Result: If the solution remains clear, proceed with your experiment. If it precipitates, move to Tier 2.

  • Tier 2: pH Modification

    • Repeat the dilution test from Tier 1, but use your acidified buffers instead of the standard medium.

    • Test a range of pH values.

    • Result: If the solution is clear at an acceptable pH, you have found a viable condition. Remember to include the appropriate acidified vehicle control in your experiment. If precipitation still occurs, move to Tier 3.

  • Tier 3: Advanced Formulation (Cyclodextrin)

    • Prepare a solution of SBE-β-CD in your aqueous medium (e.g., 2-5% w/v).

    • Repeat the dilution test from Tier 1, using the cyclodextrin-containing medium. The cyclodextrin may help keep the compound in solution.

    • Result: This is an advanced technique but can be highly effective for very challenging compounds.

Section 4: Visual Troubleshooting Workflow

This decision tree provides a visual guide to the troubleshooting process described above.

Solubility_Workflow start Start: Prepare 10 mM Stock in 100% DMSO dilute Dilute to Final Concentration in Aqueous Medium (e.g., 0.5% DMSO) start->dilute check_precip Does it Precipitate? dilute->check_precip success Success! Proceed with Experiment (Include 0.5% DMSO Vehicle Control) check_precip->success No fail Precipitation Occurs check_precip->fail Yes troubleshoot_ph Tier 1: pH Modification Lower pH of Aqueous Medium (e.g., to pH 6.0-6.5) fail->troubleshoot_ph check_precip_ph Still Precipitates? troubleshoot_ph->check_precip_ph success_ph Success! Proceed with Experiment (Use pH-matched Vehicle Control) check_precip_ph->success_ph No troubleshoot_adv Tier 2: Advanced Formulation Try Co-solvents (PEG-400) or Excipients (Cyclodextrin) check_precip_ph->troubleshoot_adv Yes check_precip_adv Still Precipitates? troubleshoot_adv->check_precip_adv success_adv Success! Proceed with Experiment (Use appropriate advanced vehicle control) check_precip_adv->success_adv No fail_final Re-evaluate Experiment Consider lower final concentration or alternative compound check_precip_adv->fail_final Yes

Caption: A decision tree for troubleshooting solubility issues.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Instead of a generic overview, we will directly address the common side reactions and pitfalls encountered during this multi-step process, providing expert insights, mechanistic explanations, and validated protocols to enhance your success rate.

Overview of the Primary Synthetic Pathway

The most prevalent and logical synthetic route to this compound involves a two-stage process. It begins with the construction of the indole core using a substituted precursor, followed by the reduction of a nitro group to the target amine. This pathway, while effective, presents distinct challenges at each stage that can lead to significant side product formation.

The general workflow is outlined below:

Synthetic_Workflow A Stage 1: Indole Core Formation (Fischer Indole Synthesis) B Intermediate: 3-methyl-4-nitro-1H-indole (and regioisomers) A->B Acid Catalyst (e.g., PPA, H₃PO₄) C Stage 2: Nitro Group Reduction B->C Purification D Final Product: This compound C->D Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C)

Figure 1: High-level synthetic workflow.

This guide will dissect the side reactions inherent to each of these critical stages.

Troubleshooting Guide & FAQs: Stage 1 (Fischer Indole Synthesis)

The Fischer indole synthesis is a robust method for creating the indole scaffold from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] However, when using a meta-substituted phenylhydrazine, such as (3-nitrophenyl)hydrazine, to generate the 4-aminoindole precursor, significant challenges arise.

FAQ 1: My reaction yields a mixture of 3-methyl-4-nitro-1H-indole and its isomer, 3-methyl-6-nitro-1H-indole. Why does this occur and how can I control the regioselectivity?

Root Cause Analysis:

This is the most common side reaction in this synthesis and is a direct consequence of the Fischer indole mechanism. The key step is the acid-catalyzed[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate. With a substituent at the meta-position of the phenylhydrazine (the nitro group in this case), the cyclization can proceed via two distinct pathways, leading to the formation of both 4- and 6-substituted indole regioisomers.[3]

The reaction of (3-nitrophenyl)hydrazine with propanal forms N'-(propan-1-ylidene)-N-(3-nitrophenyl)hydrazine. This intermediate, under acidic catalysis, can cyclize onto either the C2 or C6 position of the aromatic ring relative to the hydrazine moiety.

Fischer_Indole_Isomers cluster_start Starting Materials Hydrazine 3-Nitrophenylhydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Propanal Propanal Propanal->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product_4 3-methyl-4-nitro-1H-indole (Desired Product) Rearrangement->Product_4 Path A: Cyclization at C2 Product_6 3-methyl-6-nitro-1H-indole (Side Product) Rearrangement->Product_6 Path B: Cyclization at C6

Figure 2: Mechanistic origin of regioisomer formation.

Troubleshooting & Optimization Strategies:

  • Acid Catalyst Selection: The choice of acid catalyst is critical and can influence the isomer ratio, although complete selectivity is rarely achieved. Polyphosphoric acid (PPA) and 85% phosphoric acid (H₃PO₄) are commonly used.[3] The viscosity and strength of the acid can affect the transition state energies of the two pathways differently.

  • Temperature Control: Reaction temperature can also shift the product ratio. It is essential to conduct small-scale optimization studies to determine the ideal temperature for your specific substrate and acid system.

  • Acceptance and Purification: In many industrial applications, the formation of a mixture is accepted, and the isomers are separated via column chromatography or crystallization after the synthesis. The crude mixture is often carried forward to the next step.[3]

Acid Catalyst Typical Conditions Advantages Common Issues & Side Reactions
Polyphosphoric Acid (PPA) 80-120 °CStrong dehydrating agent, often gives good yields.Highly viscous, difficult to stir. Can promote charring/polymerization if overheated.[2]
85% Phosphoric Acid (H₃PO₄) 90-110 °CLess viscous than PPA, easier to handle.[3]May require longer reaction times. Water content can affect reactivity.
Zinc Chloride (ZnCl₂) 150-180 °C (often in a melt)Strong Lewis acid, effective for less reactive substrates.[1]Harsh conditions, can lead to significant decomposition and tar formation.
Acetic Acid / HCl RefluxMilder conditions.[4]Often results in lower yields and may not be strong enough for deactivated systems.
FAQ 2: I am observing significant tar/polymer formation and my overall yield is very low. What are the likely causes?

Root Cause Analysis:

Tar formation is a common issue in Fischer indole syntheses, especially with sensitive substrates containing electron-withdrawing groups like a nitro group. The causes are typically multifactorial:

  • Instability of Intermediates: The hydrazone and subsequent enamine intermediates can be unstable under strongly acidic and high-temperature conditions, leading to decomposition and polymerization.[5]

  • Excessive Heat: Overheating the reaction mixture is a primary cause of tarring. The reaction is often exothermic once it initiates, and poor temperature control can lead to a runaway reaction.

  • Oxidation: Arylhydrazines can be sensitive to air oxidation, especially at elevated temperatures.

Troubleshooting & Optimization Strategies:

  • Strict Temperature Control: Use an oil bath and a thermocouple to maintain the target temperature precisely. Do not exceed the optimal temperature identified during small-scale trials.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the sensitive hydrazine starting material.

  • Order of Addition: Consider adding the hydrazine to the pre-heated acid-ketone mixture to ensure rapid conversion to the hydrazone and minimize the time the free hydrazine is exposed to high temperatures.

  • Purity of Starting Materials: Ensure that the 3-nitrophenylhydrazine is pure. Impurities can act as catalysts for polymerization.

Troubleshooting Guide & FAQs: Stage 2 (Nitro Group Reduction)

The reduction of the nitro group on the indole ring is the final step to obtaining this compound. While seemingly straightforward, this transformation is fraught with potential side reactions that can compromise yield and purity.

FAQ 1: My reduction is incomplete. TLC analysis shows the starting material along with new, unidentified spots. How can I drive the reaction to completion?

Root Cause Analysis:

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates, primarily the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[6] Incomplete reduction occurs when the reaction stalls at one of these intermediate stages.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent was insufficient, or the agent has lost its activity.

  • Mild Reaction Conditions: The temperature, pressure (for hydrogenation), or reaction time is not adequate to overcome the activation energy for the final reduction steps.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst surface can be poisoned or deactivated.[7]

Troubleshooting & Optimization Strategies:

  • Increase Reagent Stoichiometry: For metal/acid reductions (e.g., Fe/HCl, SnCl₂), ensure a sufficient excess of the metal is used. If the reaction stalls, carefully add more metal and acid.

  • Enhance Reaction Conditions: Increase the reaction time or temperature moderately. For catalytic hydrogenation, increase the hydrogen pressure.

  • Catalyst Health: For catalytic methods, use a fresh batch of high-quality catalyst (e.g., Pd/C). Ensure the solvent is properly degassed. If poisoning is suspected, switching to a non-catalytic method is advisable.

FAQ 2: I am concerned about reducing the indole double bond, forming an indoline byproduct. How can I ensure chemoselectivity?

Root Cause Analysis:

The indole core contains a C2=C3 double bond that is susceptible to reduction under certain harsh conditions, leading to the formation of the corresponding indoline. This is a classic example of a lack of chemoselectivity.

  • Aggressive Catalytic Hydrogenation: Using highly active catalysts like Raney Nickel or Platinum oxide (PtO₂) at high hydrogen pressures and temperatures can lead to over-reduction of the heterocyclic ring.[6]

  • Use of Hydride Reagents: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for this transformation as they can lead to a variety of side products.

Troubleshooting & Optimization Strategies:

The key is to choose a reducing system known for its high chemoselectivity for the nitro group in the presence of other reducible functionalities.

Troubleshooting_Reduction Start Problem with Nitro Reduction Incomplete Incomplete Reaction (Nitroso/Hydroxylamine) Start->Incomplete Overreduction Over-reduction (Indoline Formation) Start->Overreduction Stalled Stalled Catalytic Rxn Start->Stalled Sol_Incomplete Increase reagent/catalyst load Increase time/temp Check reagent activity Incomplete->Sol_Incomplete Sol_Overreduction Switch to chemoselective method (e.g., Fe/NH₄Cl, SnCl₂) Use milder hydrogenation conditions Overreduction->Sol_Overreduction Sol_Stalled Use fresh catalyst Check for impurities (sulfur) Switch to non-catalytic method Stalled->Sol_Stalled

Figure 3: Troubleshooting flowchart for nitro group reduction.
Reduction Method Typical Conditions Selectivity & Advantages Disadvantages & Side Reactions
Catalytic Hydrogenation (H₂/Pd-C) H₂ (1-4 atm), Pd/C (5-10 mol%), RT, EtOH/MeOHHigh yield, clean workup (filtration). Generally good selectivity under mild conditions.Catalyst is expensive and can be pyrophoric. Potential for over-reduction. Susceptible to catalyst poisoning.[6]
Transfer Hydrogenation (HCO₂NH₄/Pd-C) Ammonium formate, Pd/C, refluxing MeOHAvoids use of pressurized H₂ gas. Good for labs without hydrogenation equipment.Can be slower than direct hydrogenation.
Iron / Acid (Fe/HCl or Fe/NH₄Cl) Fe powder, HCl or NH₄Cl, EtOH/H₂O, RefluxVery high chemoselectivity. Inexpensive, robust, and reliable. Tolerates many functional groups.[8][9]Workup requires filtering large amounts of iron salts. Product can be contaminated with iron.
Tin(II) Chloride (SnCl₂) SnCl₂, HCl, EtOH, RT to 50 °CHigh chemoselectivity, works well for nitroindoles.[8]Generates tin waste, which is toxic and requires careful disposal.

Validated Experimental Protocols

The following protocols are provided as a reliable starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 4.1: Synthesis of 3-methyl-4-nitro-1H-indole via Fischer Indole Synthesis[3]

Materials:

  • (3-Nitrophenyl)hydrazine

  • Propanal

  • 85% Phosphoric Acid (H₃PO₄)

  • Toluene

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Combine (3-nitrophenyl)hydrazine (1.0 eq) and propanal (1.1 eq) in a round-bottom flask. Note: This step forms the hydrazone in situ.

  • Add toluene (approx. 10 mL per gram of hydrazine) and 85% H₃PO₄ (approx. 10 mL per gram of hydrazine).

  • Equip the flask with a reflux condenser and heat the mixture to 90-100 °C under a nitrogen atmosphere with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. Toluene can be removed under reduced pressure.

  • Carefully pour the resultant oil into a beaker of ice and basify to pH 8-9 by the slow addition of 10% NaOH solution with stirring.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude solid is a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole, which can be separated by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 4.2: Reduction using Iron in Acidic Media[9]

Materials:

  • Crude 3-methyl-4-nitro-1H-indole

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a round-bottom flask, add the crude 3-methyl-4-nitro-1H-indole (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add iron powder (approx. 4.0 eq) to the mixture with vigorous stirring.

  • Heat the suspension to reflux.

  • Once at reflux, add a few drops of concentrated HCl to initiate the reaction.

  • Maintain the reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous residue can be basified with NaOH or NaHCO₃ solution and extracted with ethyl acetate to isolate the crude this compound, which can be purified further by chromatography or crystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 3-methyl-1H-indol-4-amine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-methyl-1H-indol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging scaffold. The unique electronic and steric properties of this molecule—possessing two distinct amine functionalities and a substituted indole core—present specific hurdles in achieving selective and high-yielding transformations. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of this compound.

Q1: What are the primary reactive sites on this compound and how does its structure influence reactivity?

A1: The this compound scaffold has several potential sites for functionalization, each with distinct reactivity profiles. Understanding these is the cornerstone of reaction design. The C3 position, often the most nucleophilic site in simple indoles, is blocked by the methyl group. This fundamentally alters the typical reactivity pattern.

  • N1-H (Indole Nitrogen): The indole N-H is acidic and can be deprotonated with a suitable base to become a potent nucleophile for reactions like N-alkylation or N-arylation.[1]

  • C4-NH₂ (Exocyclic Amine): This primary amine is a strong nucleophile and will readily react with electrophiles such as acyl chlorides, sulfonyl chlorides, and aldehydes (via reductive amination). Its reactivity is generally higher than the indole N-H under neutral or slightly basic conditions.

  • C2-H Position: While the C3 position is blocked, the C2 position can be functionalized through directed C-H activation or lithiation, although this often requires specific directing groups or harsh conditions.[2]

  • C7-H Position: The C7 position is activated by the adjacent C4-amine group, making it susceptible to electrophilic aromatic substitution. This is a common site for reactions like halogenation or nitration, especially under acidic conditions where the C4-amine is protonated and acts as a directing group.

  • C5-H Position: This position is less activated but can still undergo functionalization, particularly with powerful electrophiles or under transition-metal-catalyzed C-H activation conditions.[3][4]

The interplay between the electron-donating methyl group at C3 and the powerful electron-donating amine at C4 creates a complex electronic environment that must be carefully managed to achieve regioselectivity.

Q2: How can I achieve selective functionalization between the indole N1-H and the C4-amine?

A2: Selective functionalization is the most common challenge. The strategy depends on the desired outcome and the nature of the electrophile.

  • For C4-Amine Selection:

    • Kinetics vs. Thermodynamics: The C4-amine is generally more nucleophilic (kinetically favored) than the N1-H. Reactions run at lower temperatures with moderately reactive electrophiles (e.g., acyl chlorides, isocyanates) will predominantly yield the C4-functionalized product.

    • pH Control: Under neutral or slightly acidic conditions, the C4-amine remains a potent nucleophile while the N1-H is less reactive.

  • For N1-H Selection:

    • Deprotonation: The most reliable method is to use a strong base (e.g., NaH, KHMDS, LiHMDS) to selectively deprotonate the indole N-H, forming the indolide anion. This anion is a powerful nucleophile that will react with electrophiles like alkyl halides or aryl halides. This must be done in an aprotic solvent (e.g., THF, DMF) under anhydrous conditions.

    • Protection Strategy: An alternative is to first protect the more reactive C4-amine using a suitable protecting group (e.g., Boc, Cbz), perform the N1-functionalization, and then deprotect the C4-amine.

Q3: What are the most common side reactions and how can they be mitigated?

A3: Several side reactions can compete with the desired transformation, leading to complex product mixtures and low yields.

  • Over-alkylation/Acylation: The product of a primary amine alkylation is a secondary amine, which is often more nucleophilic than the starting material.[5][6][7] This can lead to di-alkylation at the C4-amine.

    • Mitigation: Use a 1:1 or slight excess of the amine to the alkylating agent. Running the reaction at a lower concentration can also disfavor the second reaction. For acylation, this is less of an issue as the resulting amide is significantly less nucleophilic.

  • Oxidation: Indole scaffolds, especially those with electron-donating groups like an amine, are susceptible to oxidation, leading to colored impurities.

    • Mitigation: Run reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents. Avoid strong oxidizing agents unless intended. Purification via column chromatography can often remove baseline-colored impurities.

  • Polymerization/Decomposition: Strong acids or high temperatures can cause indole derivatives to polymerize or decompose.[8]

    • Mitigation: Carefully screen reaction temperatures. If an acid catalyst is required, use the mildest acid that is effective (e.g., acetic acid instead of sulfuric acid) and in catalytic amounts.[8]

Q4: Which analytical techniques are best for monitoring reaction progress and characterizing the products?

A4: A multi-technique approach is essential for robust analysis.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. Use a solvent system that provides good separation (Rf values between 0.2 and 0.7). Staining with ninhydrin can be useful for visualizing the primary amine starting material, which will disappear upon successful C4-functionalization. UV light is essential for visualizing the indole core.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the mass of the desired product and helps identify byproducts. It is invaluable for optimizing reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation.

    • ¹H NMR: Look for the disappearance of the N-H proton signals (indole N-H is typically a broad singlet > 8 ppm; C4-NH₂ protons are typically a broad singlet between 3-5 ppm). The appearance of new signals corresponding to the added functional group confirms the reaction.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a. Poor Reagent Quality: Starting material or reagents may be degraded or contain impurities. The C4-amine is particularly sensitive to air oxidation.a. Verify Reagent Purity: Check the purity of this compound by NMR or LC-MS before use. Use freshly opened or distilled solvents and reagents. Ensure alkyl halides have not decomposed to release HX.
b. Ineffective Base/Catalyst: The base may not be strong enough to deprotonate the intended site (e.g., N1-H), or the catalyst may be inactive.b. Screen Bases/Catalysts: For N1-alkylation, ensure a strong base like NaH is used under strictly anhydrous conditions. For transition metal-catalyzed reactions, perform a small screen of catalysts and ligands.[2]
c. Sub-optimal Temperature: The reaction may have a high activation energy barrier.c. Optimize Temperature: Increase the temperature in 10-20 °C increments, monitoring by TLC at each stage. For sensitive substrates, consider microwave irradiation to reduce reaction times at elevated temperatures.[10]
d. Incorrect Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely.d. Re-evaluate Stoichiometry: Ensure accurate measurement of all reagents. For reactions prone to over-alkylation, using an excess of the amine may be necessary.
2. Multiple Products / Poor Regioselectivity a. Competing Nucleophilic Sites: Both N1-H and C4-NH₂ are reacting under the chosen conditions.a. Enhance Selectivity: To favor N1 reaction, use a strong base (NaH, KHMDS) in an aprotic solvent. To favor C4 reaction, avoid strong bases and run at lower temperatures. Consider a protection/deprotection sequence for absolute control.
b. Competing C-H Functionalization: Electrophiles may react at different positions on the indole ring (e.g., C7 or C5).b. Modify Reaction Conditions: Use less harsh electrophiles or catalysts. Introducing a directing group can steer the reaction to a specific C-H bond.
3. Product Decomposition a. Air/Moisture Sensitivity: The product may be unstable in the presence of air or water.a. Maintain Inert/Anhydrous Conditions: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and glassware.
b. Thermal Instability: The product may decompose at the reaction temperature.b. Lower Reaction Temperature: If the reaction proceeds but the product degrades over time (as seen by TLC), reduce the temperature or reaction time.
c. Acid/Base Instability: The product may not be stable to the workup conditions.c. Use a Neutral Workup: If possible, quench the reaction with a neutral solution (e.g., saturated NH₄Cl) instead of strong acid or base. Extract the product quickly into an organic solvent.
4. Difficulty in Purification a. Similar Polarity: The product and starting material have very similar Rf values on TLC.[11]a. Explore Different Chromatographic Methods: Try different solvent systems for column chromatography. If silica gel fails, consider reverse-phase (C18) chromatography, which separates based on polarity in a different manner.
b. Inseparable Byproducts: A byproduct has nearly identical properties to the desired product.b. Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to achieve high purity.[12][13]
c. Product Streaking on Silica Gel: The amine functional groups can interact strongly with acidic silica gel.c. Deactivate Silica: Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia) to the column eluent to prevent streaking and improve separation.

Visualized Workflow & Reactivity Map

G

// Nodes for labels N1H [label="N1-H:\nAcidic, Nucleophilic\n(post-deprotonation)", fontcolor="#34A853"]; C4NH2 [label="C4-NH₂:\nStrongly Nucleophilic,\nBasic", fontcolor="#EA4335"]; C2H [label="C2-H:\nSite for C-H Activation\nor Lithiation", fontcolor="#4285F4"]; C7H [label="C7-H:\nActivated for\nElectrophilic Substitution", fontcolor="#FBBC05"];

// Position nodes around the image // These positions need to be manually adjusted for alignment N1H -> mol_img [style=invis, headport=n, tailport=s]; C4NH2 -> mol_img [style=invis, headport=e, tailport=w]; C2H -> mol_img [style=invis, headport=w, tailport=e]; C7H -> mol_img [style=invis, headport=s, tailport=n];

// Placeholder for actual positioning logic if supported // This is a conceptual representation // Actual drawing tools would be needed for precise arrow placement // on an image. The DOT language itself is limited here. // We simulate arrows by placing text boxes and implying connection. } enddot Caption: Reactivity map of this compound.

Experimental Protocol: Selective N-Boc Protection of the C4-Amine

This protocol details a common and crucial first step for many synthetic routes: selectively protecting the exocyclic amine to enable subsequent functionalization at other sites.

Objective: To synthesize tert-butyl (3-methyl-1H-indol-4-yl)carbamate.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (N₂ or Ar balloon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirring reaction mixture at room temperature over 10-15 minutes. Causality Note: The C4-amine is significantly more nucleophilic than the indole N-H, and under these mild basic conditions, it reacts selectively with the Boc anhydride. Triethylamine acts as a scavenger for the acid byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (eluent: 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot (visualized by UV and ninhydrin stain) is no longer visible (typically 2-4 hours).

  • Workup - Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Self-Validating Step: This washing procedure removes residual salts and water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity of tert-butyl (3-methyl-1H-indol-4-yl)carbamate.

References

Troubleshooting guide for 3-methyl-1H-indol-4-amine crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Crystallization of 3-methyl-1H-indol-4-amine

Welcome to the technical support resource for the crystallization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this versatile indole intermediate. The advice herein is synthesized from established crystallization principles and field-proven insights for aromatic amines and indole-containing compounds.

Introduction: The Crystallization Challenge

This compound is a bifunctional molecule featuring a polar aromatic amine and a heterocyclic indole scaffold. This structure presents unique crystallization challenges. The primary amine group (-NH2) allows for strong hydrogen bonding and makes the molecule's solubility highly dependent on pH.[1][2] The planar indole ring system can lead to strong π-π stacking interactions, favoring crystal lattice formation, but impurities with similar structures can sometimes incorporate into the lattice, making purification difficult.[3][4]

This guide provides a logical, question-and-answer framework to troubleshoot common issues and answer frequently asked questions, ensuring you can develop a robust and reproducible crystallization protocol.

Troubleshooting Guide: Common Crystallization Problems

Q1: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid. This typically occurs when the solution is too supersaturated or the cooling rate is too rapid, causing the solute to precipitate at a temperature above its melting point within that specific solvent environment.[5][6] For a compound like this compound, with its potential for strong intermolecular hydrogen bonding, this can be particularly prevalent if the solvent system is not optimized.

Causality & Strategy: The goal is to slow down the precipitation process to give molecules adequate time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

Troubleshooting Steps:

  • Reduce Supersaturation: Add a small amount (5-10% v/v) of the hot solvent back to the solution to dissolve the oil completely.[5] This slightly reduces the concentration, making the solution less prone to rapid precipitation upon cooling.

  • Slow the Cooling Rate: This is the most critical parameter.

    • Allow the flask to cool slowly on the benchtop, insulated with a glass wool or cloth wrap.

    • For very stubborn cases, place the flask within a larger beaker of hot water (a makeshift water bath) and allow the entire assembly to cool to room temperature over several hours.

  • Adjust the Solvent System: A different solvent or a co-solvent system may be required.[5][7] For indole alkaloids and aromatic amines, mixtures like methanol/water or ethyl acetate/hexane are often effective.[7][8] The "good" solvent dissolves the compound, while the "poor" solvent (anti-solvent) reduces its solubility more gradually.

  • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try re-dissolving the compound and cooling the solution in an ice bath or refrigerator. This ensures the solute's melting point is not reached during precipitation.[5]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: Failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation. This means too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at lower temperatures.

Causality & Strategy: To induce crystallization, you must increase the solute concentration beyond its equilibrium solubility at that temperature.

Troubleshooting Steps:

  • Induce Nucleation (Seeding):

    • Seed Crystals: If you have a previous batch of solid this compound, add a single, tiny crystal to the solution. This provides a template for new crystals to grow upon.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. Microscopic scratches on the glass can provide nucleation sites.

  • Increase Concentration:

    • Evaporation: If the solvent is volatile, leave the flask loosely covered in a fume hood to allow for slow evaporation. This will gradually increase the concentration until the supersaturation point is reached.

    • Boil Off Excess Solvent: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be cautious not to remove too much solvent, which could lead to oiling out or rapid crashing.

  • Introduce an Anti-Solvent: This is a highly effective technique. While stirring, add a "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[7] Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow the solution to cool slowly.

  • Drastically Lower Temperature: Cool the solution in an ice bath or a freezer to significantly decrease the solubility of the compound.[7]

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield is typically due to using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor. [6]

Causality & Strategy: The key is to find a balance: using enough solvent to dissolve the compound and impurities when hot, but not so much that a large fraction remains soluble when cold.

Troubleshooting Steps:

  • Minimize Solvent Usage: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions, waiting for the solution to return to a boil between additions.

  • Optimize the Solvent System: Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. A steep solubility curve is ideal.

  • Recover from Mother Liquor:

    • Concentrate the mother liquor (the liquid filtered off from the crystals) by about half its volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Combine mother liquors from several batches for a larger-scale recovery crystallization.

  • Check pH: For an amine like this compound, ensure the pH of the solution is not acidic. Any acidity will protonate the amine, forming a salt that is likely much more soluble, thus preventing it from crystallizing and drastically reducing yield.[1][9]

Frequently Asked Questions (FAQs)

Q4: What are the best starting solvents for crystallizing this compound?

A4: The principle of "like dissolves like" provides a strong starting point.[10] this compound has both polar (amine) and aromatic (indole) character. Therefore, a range of solvents should be screened.

Solvent ClassExample SolventsPredicted Solubility & Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate. The -NH2 group can hydrogen bond with the solvent's -OH group, leading to good solubility.[10] Often a good choice for initial dissolution.
Polar Aprotic Acetone, Ethyl Acetate (EA), Acetonitrile (ACN)Moderate. The dipole moment of these solvents will interact with the polar amine, but the lack of hydrogen bond donation makes them less solvating than alcohols. Good candidates for crystallization.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate. The aromatic solvent can interact with the indole ring via π-π stacking. May be useful as part of a co-solvent system.
Nonpolar Aliphatic Hexane, HeptaneVery Low. These solvents lack polarity and hydrogen bonding capability. Excellent choices as anti-solvents.[8]
Chlorinated Dichloromethane (DCM)Moderate. Often a good solvent for many organic compounds, but can be difficult to remove completely.
Aqueous Systems WaterVery Low (at neutral/basic pH). The molecule is largely organic. However, water is an excellent anti-solvent when used with a miscible organic solvent like methanol or acetone.[7][11]

Recommendation: Start screening with ethanol, isopropanol, ethyl acetate, and toluene. For co-solvent systems, try dissolving in a minimal amount of hot ethanol or ethyl acetate and adding hexane or water as the anti-solvent.

Q5: How does pH affect the crystallization of this compound?

A5: The pH of the solution has a critical effect on the solubility and crystallization of this compound.

  • Acidic Conditions (pH < 7): The primary amine group (-NH2) will be protonated to form an ammonium salt (-NH3+). This ionic salt will be significantly more soluble in polar solvents, especially water. Crystallization will likely fail under acidic conditions as the compound will remain in solution.[1][9]

  • Neutral to Basic Conditions (pH ≥ 7): The amine group will be in its free base form (-NH2), which is less polar and significantly less soluble. Crystallization is favored under these conditions.

Practical Implication: If your synthesis involves an acidic workup or deprotection step, you must ensure the solution is thoroughly neutralized or made slightly basic (e.g., pH 8-9) before attempting crystallization. Failure to do so is a common reason for poor yields or complete crystallization failure.[12][13]

Q6: My final crystalline product is not pure. What are the likely causes and solutions?

A6: Impurities can be trapped in a crystal lattice through several mechanisms, including surface deposition, inclusions (pockets of mother liquor), or the formation of a solid solution with a structurally similar impurity.[3][4]

Troubleshooting Steps:

  • Slow Down Crystal Growth: Rapid crystallization is a primary cause of impurity inclusion.[6] Use the slow cooling methods described in A1 . A slower growth rate allows the crystal lattice to form more selectively, excluding molecules that do not fit perfectly (i.e., impurities).

  • Thorough Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent. The solvent should be one in which your compound is poorly soluble but the impurities are soluble. This removes any residual mother liquor adhering to the crystal surfaces. Do not use too much wash solvent, as it will dissolve some of your product.[5]

  • Re-crystallization: If the product is still impure, a second crystallization is necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process. Each successive crystallization will improve the purity, albeit with some loss of yield.

  • Consider an Alternative Solvent: Sometimes an impurity has a very similar solubility profile to the desired compound in a given solvent. Switching to a different solvent system may alter the relative solubilities enough to leave the impurity behind in the mother liquor.

Experimental Protocols & Visual Guides

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. For slower cooling, insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or, for more complete drying, place them in a desiccator under vacuum.

Diagram 1: General Crystallization Troubleshooting Workflow

G start Crystallization Attempt problem Problem Observed start->problem no_xtal No Crystals Formed problem->no_xtal No oiling Compound Oiled Out problem->oiling Liquid phase low_yield Low Yield problem->low_yield < 50% recovery impure Product Impure problem->impure TLC/NMR shows contaminants sol_no_xtal Solution: 1. Add Seed Crystal 2. Scratch Flask 3. Evaporate Solvent 4. Add Anti-Solvent no_xtal->sol_no_xtal sol_oiling Solution: 1. Re-heat & Add Solvent 2. Slow Cooling Rate 3. Change Solvent System oiling->sol_oiling sol_low_yield Solution: 1. Use Minimum Hot Solvent 2. Check pH (ensure basic) 3. Cool Thoroughly 4. Concentrate Mother Liquor low_yield->sol_low_yield sol_impure Solution: 1. Slow Crystal Growth 2. Wash with Cold Solvent 3. Re-crystallize impure->sol_impure

Caption: A decision-making workflow for common crystallization issues.

Diagram 2: Anti-Solvent Crystallization Concept

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth a Compound in 'Good' Solvent (High Solubility) b Dropwise addition of 'Anti-Solvent' (Low Solubility) a->b c Solution becomes Slightly Turbid (Supersaturated) b->c d Slow Cooling c->d e Pure Crystals Form d->e

Caption: The process of inducing crystallization using an anti-solvent.

References

Technical Support Center: Scalable Synthesis of 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 3-methyl-1H-indol-4-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions necessary for successful scale-up.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reductive cyclization of the enamine intermediate is showing low yield and multiple byproducts. What's happening and how can I fix it?

A1: This is a common bottleneck when scaling the Leimgruber-Batcho synthesis, which is a preferred route for this molecule. Low yields are typically due to incomplete reduction, side reactions, or product degradation under the reaction conditions.

Causality and Solutions:

  • Inefficient Reduction: The choice of reducing agent is critical. While iron powder in acetic acid is a cost-effective option, its reactivity can be inconsistent on a large scale due to variations in particle size and surface activation.[1][2]

    • Solution: Consider catalytic hydrogenation using Palladium on carbon (Pd/C). This method is often cleaner, proceeds under milder conditions, and is highly scalable, minimizing the formation of iron sludge which can complicate work-ups.[3] However, careful catalyst handling and filtration are required.

    • Alternative: Tin(II) chloride (SnCl₂) in an acidic medium is another effective reductant, though it introduces tin waste streams that must be managed.

  • Side Reactions: The intermediate imine formed after reduction can be susceptible to hydrolysis or polymerization if the cyclization is not efficient.

    • Solution: Ensure the reaction medium remains sufficiently acidic to catalyze the cyclization and dehydration steps promptly after the nitro group is reduced. A one-pot approach where the reduction and cyclization occur concurrently is often most effective.[4]

  • Product Degradation: 4-aminoindoles can be sensitive to air oxidation, especially at elevated temperatures or in the presence of residual metals.

    • Solution: After the reaction is complete, process the work-up under an inert atmosphere (e.g., Nitrogen or Argon). Quench the reaction and neutralize it carefully, avoiding excessively high pH. A rapid work-up and purification are recommended.

Troubleshooting Flowchart for Low Yield

G cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield Detected check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc starting_material High % of Starting Material? check_tlc->starting_material byproducts Multiple Unidentified Spots? check_tlc->byproducts streaking Product Streaking/Decomposition? check_tlc->streaking sol_sm Increase Reaction Time or Temperature. Verify Reductant Activity. starting_material->sol_sm Yes sol_bp Lower Reaction Temperature. Consider Cleaner Reductant (e.g., Pd/C). Ensure Inert Atmosphere. byproducts->sol_bp Yes sol_streak Perform Work-up Under Inert Gas. Purify Immediately. Consider an Antioxidant Additive. streaking->sol_streak Yes G A 2-Methyl-3-nitroaniline B DMF-DMA, Pyrrolidine (cat.) A->B C Enamine Intermediate B->C D Reductive Cyclization (e.g., H₂, Pd/C) C->D E This compound D->E

References

Technical Support Center: Refinement of Analytical Methods for 3-methyl-1H-indol-4-amine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and validated protocols for the robust and accurate detection of this critical analyte. As an indoleamine, this compound presents unique analytical challenges, including its basicity, potential for adsorption, and susceptibility to matrix effects. This document synthesizes field-proven strategies to help you navigate these complexities and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding method selection and development for this compound analysis.

Q1: What is the primary challenge in analyzing this compound and how does it influence method selection?

A1: The primary challenge stems from the presence of the primary amine group, which makes the molecule basic and highly polar. These properties can lead to poor chromatographic peak shape (tailing) due to interactions with active sites on columns and instrument surfaces.[1] This is a critical consideration for both gas and liquid chromatography. Furthermore, when analyzing biological samples, its structure makes it susceptible to significant matrix effects, particularly ion suppression in LC-MS.[2][3] Your choice between Liquid Chromatography (LC) and Gas Chromatography (GC) will depend on sample complexity, required sensitivity, and the availability of instrumentation.

Q2: Which is the better technique for quantification: HPLC-UV or LC-MS?

A2: The choice depends on your required sensitivity and selectivity.

  • HPLC-UV: This is a robust and widely accessible technique. Given the indole structure, this compound possesses a strong chromophore, making UV detection suitable for relatively clean samples where concentration levels are in the microgram per milliliter (µg/mL) range.[4] It is excellent for process chemistry support and quality control of bulk materials.

  • LC-MS/MS: This is the gold standard for trace-level quantification in complex matrices like plasma, urine, or tissue homogenates.[5][6] Its superior sensitivity (picogram to nanogram per milliliter range) and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of co-eluting matrix components.[7] However, it is more susceptible to matrix effects that must be carefully managed.[2]

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: Yes, but it is not recommended without chemical modification. Direct analysis of this primary amine by GC is challenging due to its polarity and low volatility, which leads to severe peak tailing and potential analyte loss through adsorption to the column.[1] To successfully use GC-MS, derivatization is mandatory . This process chemically modifies the amine group to make the analyte more volatile and thermally stable, significantly improving chromatographic performance.[8][9]

Q4: What is derivatization and which reagent should I choose for GC-MS analysis?

A4: Derivatization is the process of converting a compound into a derivative with properties more suitable for a given analytical technique.[8] For this compound, the goal is to cap the active hydrogen on the amine group. Common strategies include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group. This is a very common and effective method for amines and indoles.[9][10]

  • Acylation: Reagents such as Heptafluorobutyric Anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) introduce an acyl group. These derivatives are often highly responsive in electron capture detectors (ECD) or show characteristic fragmentation in mass spectrometry.[11] The choice of reagent depends on the specific requirements of your assay, but silylation with BSTFA is an excellent starting point.

Q5: How do I select the right HPLC column for my analysis?

A5: For a basic compound like this compound, a modern, high-purity silica C18 reversed-phase column is the preferred choice. Key considerations include:

  • End-capping: Choose a column that is thoroughly end-capped. This minimizes the exposed, acidic silanol groups (-Si-OH) on the silica surface, which are the primary cause of peak tailing for basic analytes.

  • Particle Size: For standard HPLC, 3-5 µm particles offer a good balance of efficiency and backpressure. For UHPLC, sub-2 µm particles provide higher resolution and faster run times.

  • pH Stability: If you need to use a mobile phase with a higher pH to keep the amine neutral, ensure your column is stable in that range. Hybrid particle columns often offer extended pH stability.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC 1. Secondary Silanol Interactions: The basic amine group is interacting with acidic silanol groups on the column packing material.[1] 2. Analyte Overload: Injecting too much sample can saturate the stationary phase.1a. Add an Acidic Modifier: Introduce 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This protonates the amine (R-NH3+), minimizing silanol interactions. Note: TFA can cause ion suppression in LC-MS; formic acid is generally preferred. 1b. Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to occupy the active sites on the column. 2. Reduce Injection Volume/Concentration: Dilute your sample and re-inject.
Low or No Signal in LC-MS (ESI+) 1. Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix are competing with your analyte for ionization, reducing its signal. 2. Incorrect Mobile Phase pH: The mobile phase pH might be too high, neutralizing the amine and preventing efficient protonation in positive electrospray ionization (ESI+). 3. Analyte Degradation: The compound may be unstable in the sample solvent or on the autosampler.1a. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12] 1b. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated or 13C-labeled version of the analyte will co-elute and experience the same matrix effects, allowing for accurate correction. 1c. Dilute the Sample: A simple 10-fold dilution can often significantly reduce matrix effects.[5] 2. Ensure Acidic Mobile Phase: Use a mobile phase containing 0.1% formic acid to ensure the analyte is protonated before entering the ESI source. 3. Check Solution Stability: Prepare fresh standards and samples. If necessary, keep the autosampler cooled.
Shifting Retention Times in HPLC/GC 1. Column Equilibration: The column was not properly equilibrated with the mobile/stationary phase before injection. 2. Mobile Phase Composition Change: The mobile phase was prepared incorrectly or has evaporated over time, changing its composition. 3. Temperature Fluctuation: The column oven temperature is not stable.1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. 3. Verify Column Oven Temperature: Ensure the column oven is on and set to the correct, stable temperature.
No or Low Recovery in GC-MS 1. Incomplete Derivatization: The derivatization reaction did not go to completion. 2. Adsorption in the Inlet or Column: The underivatized or even derivatized analyte is adsorbing to active sites in the GC system.[1] 3. Thermal Degradation: The analyte is breaking down at the high temperatures of the GC inlet.1a. Optimize Reaction Conditions: Increase the reaction temperature, time, or the amount of derivatizing agent. Ensure the sample is completely dry, as water can quench many derivatization reagents. 1b. Use a Catalyst: Some reactions are enhanced by catalysts like pyridine. 2. Use a Deactivated Inlet Liner: A glass wool liner that has been deactivated is essential. Perform regular inlet maintenance. 3. Lower Inlet Temperature: Reduce the inlet temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization.
Section 3: Key Experimental Protocols

These protocols provide a validated starting point for method development. Optimization will be necessary based on your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Quantification

This method is suitable for analyzing this compound in less complex matrices, such as during process development or for purity assessment of a drug substance.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Methanol:Water) to a target concentration of ~10-100 µg/mL.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for good retention and separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the amine.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 10% B to 90% B over 10 minA typical gradient to elute the analyte and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 10 µLA standard volume; adjust based on concentration.
UV Detection 225 nm or 275 nmIndole rings have strong absorbance around these wavelengths.

3. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.

  • The theoretical plates should be >2000 and the tailing factor should be <1.5. These parameters ensure the system is performing adequately.[13]

Protocol 2: GC-MS Method with Silylation Derivatization

This protocol is designed for trace-level analysis in complex matrices where higher sensitivity and selectivity are required.

1. Sample Preparation & Derivatization:

  • If the sample is aqueous, perform a liquid-liquid extraction (LLE) into an organic solvent like methyl tert-butyl ether (MTBE) after basifying the aqueous layer to pH > 9.

  • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical that no water remains.

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[10]

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-bleed, general-purpose column suitable for a wide range of compounds.[14]
Inlet Temp. 250 °CEnsures efficient vaporization without causing thermal degradation.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minA general-purpose temperature program.
MS Source Temp. 230 °CStandard ion source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible fragmentation patterns.
Acquisition Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)Use SIM mode for the highest sensitivity by monitoring characteristic ions of the derivatized analyte.
Section 4: Visualizations & Workflows
Workflow for Analytical Method Selection

This diagram provides a decision-making framework for choosing the most appropriate analytical technique.

MethodSelection start Start: Define Analytical Goal for This compound matrix_type What is the sample matrix? start->matrix_type sensitivity What is the required sensitivity? matrix_type->sensitivity Complex Matrix (e.g., Plasma, Urine) hplc_uv Recommend: HPLC-UV matrix_type->hplc_uv Simple Matrix (e.g., Drug Substance, Process Sample) lc_ms Recommend: LC-MS/MS sensitivity->lc_ms High (pg/mL - ng/mL) gc_ms Recommend: GC-MS with Derivatization sensitivity->gc_ms High, and LC-MS is unavailable

Caption: Decision tree for selecting an analytical method.

Troubleshooting Logic for HPLC Peak Tailing

This flowchart guides the user through a logical sequence of steps to diagnose and resolve peak tailing.

PeakTailing start Problem: Peak Tailing Observed check_mobile_phase Is there an acidic modifier (e.g., 0.1% Formic Acid) in the mobile phase? start->check_mobile_phase add_modifier Action: Add 0.1% Formic Acid to both Mobile Phase A and B. Re-equilibrate and re-inject. check_mobile_phase->add_modifier No check_column Is the column old or has it been used with harsh conditions? check_mobile_phase->check_column Yes resolved Issue Resolved add_modifier->resolved replace_column Action: Replace with a new, end-capped C18 column. Condition properly. check_column->replace_column Yes check_overload Action: Dilute sample 10-fold and re-inject. check_column->check_overload No replace_column->resolved overload_q Does the peak shape improve? check_overload->overload_q overload_q->replace_column No, problem persists overload_q->resolved Yes

Caption: Troubleshooting flowchart for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to the Anticipated Biological Activity of 3-Methyl-1H-indol-4-amine Isomers: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Positional Isomerism in Indoleamines

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds, from neurotransmitters like serotonin to a wide array of synthetic drugs.[1][2][3] Minor structural modifications to the indole ring or its side chains can lead to profound shifts in pharmacological effects.[4] This guide delves into the prospective biological activities of the isomers of 3-methyl-1H-indol-4-amine.

A comprehensive review of the current scientific literature reveals a notable absence of direct experimental data on the biological activity of this compound and its positional isomers. This presents a unique opportunity for novel research and discovery. While direct comparative data is unavailable, this guide will provide a predictive framework based on the well-established structure-activity relationships (SAR) of related indole derivatives. We will explore the likely biological targets, the experimental workflows to characterize these molecules, and the anticipated differences in activity based on isomeric positioning.

The Isomeric Landscape of this compound

The core structure, this compound, offers several possibilities for positional isomerism by shifting the methyl and amine groups around the indole ring. Understanding how these positional changes might affect receptor interaction and subsequent biological activity is crucial for targeted drug design. The primary isomers of interest include variations in the position of the amine and methyl groups on the benzene portion of the indole nucleus.

Predictive Biological Activity Based on Structural Analogs

Indolealkylamines, as a class, are well-known for their effects on the central nervous system, particularly their interactions with serotonin (5-HT) receptors.[5] Many substituted indoles exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][6]

Serotonergic System Modulation: The Likely Primary Target

Given the structural similarity of this compound to serotonin (5-hydroxytryptamine), it is highly probable that its isomers will interact with 5-HT receptors. The specific receptor subtype affinity and functional activity (agonist, partial agonist, or antagonist) will likely be dictated by the precise positioning of the methyl and amine substituents.

  • 5-HT2A Receptor Agonism: Activation of the 5-HT2A receptor is a common mechanism for psychedelic tryptamines.[7] Isomers of this compound could potentially exhibit agonist activity at this receptor, leading to downstream signaling through G-protein activation and subsequent intracellular calcium mobilization.[7][8]

  • 5-HT1A Receptor Interaction: The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications.[9] It canonically couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[9] It is plausible that certain isomers could act as agonists or partial agonists at this receptor.

Experimental Workflows for Characterizing Biological Activity

To empirically determine and compare the biological activities of this compound isomers, a tiered approach involving a series of in vitro assays is recommended.

Workflow for Assessing Serotonergic Activity

References

The Indole Nucleus in Oncology: A Comparative Guide to Aminoindoles in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of investigation, yielding numerous compounds with potent anti-cancer properties.[2] This guide provides an in-depth comparison of various aminoindoles, with a special focus on the emerging potential of 4-aminoindole derivatives like 3-methyl-1H-indol-4-amine, in the context of cancer research and drug development. We will explore the structure-activity relationships, mechanisms of action, and supporting experimental data that differentiate these isomeric compounds.

The Significance of the Amino Group Position on the Indole Ring

The position of the amino substituent on the indole ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This, in turn, dictates its mechanism of action and potential as a therapeutic agent. While this compound is a specific entity, its properties can be understood by first examining the broader classes of aminoindoles defined by the location of the amine group.

A Comparative Analysis of Aminoindole Isomers in Cancer Research

The primary mechanisms through which aminoindoles exert their anticancer effects include the disruption of microtubule dynamics and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][4]

4-Aminoindoles: A Hub for Kinase Inhibition

Recent studies have highlighted the potential of 4-aminoindole derivatives as potent kinase inhibitors.[4] The substitution at the 4th position of the indole ring has been shown to be effective in targeting kinases like PI3K.[1] While specific data on this compound is limited in publicly available literature, the 4-amino scaffold is a key pharmacophore. The introduction of a methyl group at the 3-position could enhance hydrophobic interactions within the ATP-binding pocket of certain kinases, potentially increasing potency and selectivity.

5-Aminoindoles: Versatility in Targeting

5-Aminoindoles have demonstrated a broader range of activities. They have been investigated as scaffolds for inhibitors of cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and as tubulin polymerization inhibitors.[5][6] For instance, the reduction of 5-nitroindoles serves as a common synthetic route to produce 5-aminoindoles, which can then be further functionalized to target various cancer-related proteins.[5]

6-Aminoindoles: Modulators of Diverse Cellular Pathways

6-Aminoindoles are versatile precursors for a variety of anticancer agents. They have been utilized in the synthesis of compounds targeting tubulin, as well as inhibitors of PARP and various kinases.[2][7] The cyano group at the 6-position, for example, provides a synthetic handle for creating diverse libraries of compounds with anti-proliferative activity.[7]

7-Azaindoles (a 7-aminoindole isostere): Unique Scaffolds for Kinase Inhibition

7-Azaindoles, which are isosteres of 7-aminoindoles, have been explored as potent inhibitors of kinases such as ULK1/2, which are involved in autophagy, a process critical for the survival of some cancer cells.[8] They have also been incorporated into platinum-based chemotherapeutics, demonstrating a unique approach to cancer treatment.[9]

Mechanistic Deep Dive: Tubulin vs. Kinase Inhibition

A primary divergence in the anticancer activity of aminoindoles is their preferential targeting of either tubulin or protein kinases. This choice of target is heavily influenced by the overall molecular structure, which is dictated by the position of the amino group and other substitutions.

Aminoindoles as Tubulin Polymerization Inhibitors

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[10][11] They often bind to the colchicine binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[3][12] The structure-activity relationship (SAR) for tubulin inhibitors is well-defined, with specific substitutions on the indole ring enhancing binding affinity.

Illustrative Signaling Pathway: Aminoindole-Mediated Tubulin Destabilization

G cluster_0 Cancer Cell Aminoindole Aminoindole Derivative Tubulin α/β-Tubulin Heterodimers Aminoindole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Aminoindole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Aminoindoles can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Aminoindoles as Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[13] Aminoindoles have been successfully developed as inhibitors of various kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[14][15]

  • Aurora Kinases: Critical for mitotic events.[16][17][18]

  • Tyrosine Kinases (e.g., VEGFR, EGFR, SRC): Involved in cell growth, proliferation, and angiogenesis.[19][20]

The indole scaffold serves as a versatile template for designing ATP-competitive kinase inhibitors. The specific substitution pattern on the indole ring determines the selectivity and potency against different kinases.[4]

Illustrative Signaling Pathway: Aminoindole-Mediated Kinase Inhibition

G cluster_0 Cancer Cell Signaling Aminoindole Aminoindole Derivative Kinase Protein Kinase (e.g., CDK, Aurora, VEGFR) Aminoindole->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Aminoindoles can act as competitive inhibitors of protein kinases, blocking downstream signaling.

Comparative Performance Data

The following table summarizes the reported activities of various aminoindole derivatives against different cancer cell lines and molecular targets. This data is compiled from multiple studies to provide a comparative overview.

Compound Class Specific Example/Derivative Target Cancer Cell Line IC50 Value Reference
4-Aminoindole 4-substituted indolePI3K-Potent Inhibition[1]
5-Aminoindole 2,5-disubstituted indole-A549 (Lung)0.48 µM[6]
5-Aminoindole 5-aminoindole derivativeCDK-1/cyclin B, HER-2-51-52% inhibition at 10 µM
6-Aminoindole N-(1H-indole-6-yl) benzamide-MCF-7 (Breast)-[2]
6-Aminoindole 6-aryl indoleTubulin PolymerizationMCF-7, MDA-MB-231 (Breast)Potent Activity[2]
7-Azaindole 7-azaindole derivativeULK1/2-< 100 nM[8]
7-Azaindole Platinum(II) complexDNAHOS (Osteosarcoma)2.5-3.9 µM[9]

Experimental Protocols for Comparative Evaluation

To rigorously compare the anticancer potential of this compound with other aminoindoles, a series of standardized in vitro assays are recommended.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the aminoindole compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each compound.

Experimental Workflow: Cell Viability Assay

G Start Start Step1 Seed Cancer Cells in 96-well Plate Start->Step1 Step2 Treat with Aminoindole Compounds Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Dissolve Formazan with DMSO Step3->Step4 Step5 Measure Absorbance Step4->Step5 End Calculate IC50 Step5->End

Caption: Workflow for determining the cytotoxicity of aminoindoles using an MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.

Materials:

  • Recombinant kinases (e.g., CDK2/cyclin A, Aurora A)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Add the kinase, substrate, and aminoindole compound to a reaction well.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent.

  • Measure the luminescence or fluorescence to determine kinase activity.

  • Calculate the IC50 value for each compound against each kinase.

Future Perspectives and Conclusion

The aminoindole scaffold continues to be a rich source of novel anticancer drug candidates. While 4-, 5-, 6-, and 7-aminoindoles have shown significant promise through diverse mechanisms of action, the specific substitution patterns on the indole ring are critical for determining their biological activity. The exploration of less common derivatives, such as this compound, represents an exciting frontier in cancer research. Further investigation into the structure-activity relationships of these compounds, particularly their interactions with various protein kinases, will be crucial for the development of the next generation of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these promising molecules.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted 4-Aminoindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoindole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including potent serotonin (5-HT) receptor agonists and kinase inhibitors. The strategic placement of the amino group at the C4 position imparts unique electronic properties and provides a crucial vector for molecular interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access diversely substituted 4-aminoindoles is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of substituted 4-aminoindoles. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecule and research goals.

Key Synthetic Strategies at a Glance

We will explore four primary synthetic disconnections for the construction of the 4-aminoindole core:

  • The Leimgruber-Batcho Indole Synthesis: A powerful and convergent approach starting from readily available o-nitrotoluenes.

  • The Fischer Indole Synthesis: A classic and enduring method involving the acid-catalyzed cyclization of arylhydrazones.

  • Palladium-Catalyzed C-N Bond Formation: A modern and highly versatile strategy, primarily featuring the Buchwald-Hartwig amination of 4-haloindoles.

  • Electrophilic Nitration Followed by Reduction: A two-step functionalization of a pre-formed indole core.

The Leimgruber-Batcho Indole Synthesis: A Robust and High-Yielding Pathway

The Leimgruber-Batcho synthesis, first disclosed in the 1970s, has become a mainstay for the preparation of a wide array of substituted indoles due to its high yields, mild conditions, and broad functional group tolerance.[1] The synthesis commences with the condensation of an appropriately substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-o-nitrostyrene (an enamine). Subsequent reductive cyclization of this intermediate furnishes the desired indole.[2]

Causality Behind Experimental Choices

The choice of reducing agent in the second step is critical and can be tailored to the specific substrate and desired outcome.[3] Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is often the method of choice, providing clean and high-yielding conversions.[3] Alternative reducing agents such as iron in acetic acid, stannous chloride, or sodium dithionite can also be employed, offering compatibility with functional groups that may be sensitive to hydrogenation.[2]

A significant advantage of the Leimgruber-Batcho synthesis is its ability to directly access 4-aminoindoles from dinitrotoluene precursors. The differential reduction of the two nitro groups can be controlled, leading to the formation of the 4-aminoindole in a single reductive step.[4]

Experimental Protocol: Synthesis of 4-Aminoindole

This protocol is adapted from a known procedure for the synthesis of 4-aminoindole from 2,6-dinitrotoluene.[4]

Step 1: Enamine Formation

  • A solution of 2,6-dinitrotoluene (1.0 eq) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • The mixture is heated to 110 °C for 16 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A slurry of Raney nickel (or 10% Pd/C) in the same solvent is added to the solution.

  • The mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 4-aminoindole.

dot graph Leimgruber_Batcho { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

o_nitrotoluene [label="o-Nitrotoluene"]; dmf_dma [label="DMF-DMA"]; enamine [label="β-Amino-o-nitrostyrene\n(Enamine)"]; reducing_agent [label="Reducing Agent\n(e.g., H₂, Pd/C)"]; amino_enamine [label="β-Amino-o-aminostyrene"]; indole [label="Substituted Indole"];

o_nitrotoluene -> enamine [label="Condensation"]; dmf_dma -> enamine; enamine -> amino_enamine [label="Nitro Group Reduction"]; reducing_agent -> amino_enamine; amino_enamine -> indole [label="Cyclization &\nElimination"]; } Caption: General workflow of the Leimgruber-Batcho indole synthesis.

The Fischer Indole Synthesis: A Classic Approach with Modern Adaptations

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[4]

Causality Behind Experimental Choices

The choice of acid catalyst is crucial for the success of the Fischer synthesis. Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA) are commonly used.[5] Lewis acids like zinc chloride and boron trifluoride can also be effective.[6] The reaction conditions, including temperature and solvent, need to be carefully optimized to maximize the yield and minimize side reactions.

A key consideration for the synthesis of 4-aminoindoles via the Fischer route is the stability of the 4-aminophenylhydrazine starting material, which can be prone to oxidation. The use of the hydrochloride salt of the hydrazine can improve its stability and handling. The electronic nature of the substituents on both the phenylhydrazine and the carbonyl component can significantly influence the reaction's outcome.[2]

Experimental Protocol: Synthesis of a Substituted 4-Aminoindole

This protocol outlines a general procedure for the Fischer indole synthesis of a 4-aminoindole derivative.

  • To a solution of 4-aminophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the desired ketone or aldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the hydrazone.

  • An acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) is carefully added, and the reaction mixture is heated to reflux for several hours, or until the reaction is complete as monitored by TLC.

  • The reaction is cooled to room temperature and neutralized with a suitable base (e.g., aqueous sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted 4-aminoindole.

dot graph Fischer_Indole { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

phenylhydrazine [label="Arylhydrazine"]; carbonyl [label="Aldehyde or Ketone"]; hydrazone [label="Arylhydrazone"]; acid [label="Acid Catalyst"]; enamine [label="Ene-hydrazine\n(Tautomer)"]; rearrangement [label="[7][7]-Sigmatropic\nRearrangement"]; diimine [label="Di-imine Intermediate"]; indole [label="Substituted Indole"];

phenylhydrazine -> hydrazone; carbonyl -> hydrazone; hydrazone -> enamine [label="Tautomerization"]; enamine -> rearrangement [label="Protonation"]; acid -> rearrangement; rearrangement -> diimine; diimine -> indole [label="Cyclization &\n-NH₃"]; } Caption: Mechanistic pathway of the Fischer indole synthesis.

Palladium-Catalyzed C-N Bond Formation: The Modern Approach

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the formation of C-N bonds is no exception. The Buchwald-Hartwig amination has emerged as a powerful and general method for the synthesis of arylamines from aryl halides or triflates.[1][7] This reaction is particularly well-suited for the synthesis of substituted 4-aminoindoles from readily available 4-haloindoles.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the judicious choice of the palladium catalyst, the phosphine ligand, and the base.[8] A wide variety of bulky, electron-rich phosphine ligands have been developed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.[7]

For the synthesis of primary 4-aminoindoles, direct coupling with ammonia can be challenging. Therefore, ammonia surrogates such as benzophenone imine or protected amines are often used, followed by a deprotection step.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoindole

This protocol provides a general procedure for the palladium-catalyzed amination of 4-bromoindole.

  • To a dried Schlenk tube are added 4-bromoindole (1.0 eq), the desired amine or ammonia surrogate (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the N-substituted 4-aminoindole. If an ammonia surrogate was used, a subsequent deprotection step is required.

dot graph Buchwald_Hartwig { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

pd0 [label="Pd(0)L₂"]; aryl_halide [label="Ar-X"]; oxidative_addition [label="Oxidative\nAddition"]; pd_complex1 [label="L₂Pd(Ar)(X)"]; amine [label="R₂NH"]; base [label="Base"]; pd_complex2 [label="L₂Pd(Ar)(NR₂)"]; reductive_elimination [label="Reductive\nElimination"]; product [label="Ar-NR₂"];

pd0 -> oxidative_addition; aryl_halide -> oxidative_addition; oxidative_addition -> pd_complex1; pd_complex1 -> pd_complex2; amine -> pd_complex2; base -> pd_complex2; pd_complex2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Electrophilic Nitration and Subsequent Reduction: A Two-Step Functionalization

A straightforward, albeit sometimes less regioselective, approach to 4-aminoindoles involves the direct nitration of a pre-existing indole scaffold followed by reduction of the nitro group.

Causality Behind Experimental Choices

The electrophilic nitration of indoles is known to be sensitive to reaction conditions and can lead to a mixture of isomers. The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, by blocking the C3 position with a suitable protecting group or by carefully controlling the reaction conditions, nitration at other positions, including C4, can be achieved. The use of N-protecting groups, such as a phenylsulfonyl or tert-butoxycarbonyl (Boc) group, can influence the regioselectivity of the nitration.

The subsequent reduction of the nitro group to an amine is typically a high-yielding transformation that can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation, tin(II) chloride, or sodium dithionite.

Experimental Protocol: Synthesis of 4-Aminoindole via Nitration/Reduction

This protocol outlines a general two-step procedure.

Step 1: Nitration of an N-Protected Indole

  • To a solution of an N-protected indole (1.0 eq) in a suitable solvent (e.g., acetic anhydride, dichloromethane) at low temperature (e.g., -78 °C to 0 °C) is added a nitrating agent (e.g., nitric acid, acetyl nitrate).

  • The reaction is stirred at low temperature for a specified period, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the resulting mixture of nitroindole isomers is separated by column chromatography to isolate the 4-nitroindole derivative.

Step 2: Reduction of the Nitro Group

  • The isolated 4-nitroindole derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A reducing agent (e.g., 10% Pd/C, SnCl₂·2H₂O) is added, and the reaction is stirred at room temperature or with heating until the reduction is complete.

  • The reaction mixture is worked up appropriately depending on the reducing agent used (e.g., filtration for catalytic hydrogenation, basification and extraction for metal-acid reductions).

  • The crude product is purified by column chromatography to afford the 4-aminoindole.

dot graph Nitration_Reduction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

indole [label="N-Protected Indole"]; nitrating_agent [label="Nitrating Agent"]; nitroindole [label="4-Nitroindole\n(and isomers)"]; separation [label="Chromatographic\nSeparation"]; pure_nitroindole [label="Pure 4-Nitroindole"]; reducing_agent [label="Reducing Agent"]; aminoindole [label="4-Aminoindole"];

indole -> nitroindole [label="Electrophilic\nNitration"]; nitrating_agent -> nitroindole; nitroindole -> separation; separation -> pure_nitroindole; pure_nitroindole -> aminoindole [label="Reduction"]; reducing_agent -> aminoindole; } Caption: Two-step synthesis of 4-aminoindole via nitration and reduction.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Key Limitations Typical Yields Scalability
Leimgruber-Batcho Substituted o-nitrotoluenesHigh yields, excellent functional group tolerance, convergent, good for diverse substitution patterns.[1]Requires access to appropriately substituted o-nitrotoluenes.70-90%Good to Excellent
Fischer Indole Substituted arylhydrazines and carbonylsClassic, well-established, one-pot potential.[5]Can require harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones, stability of aminophenylhydrazines.[4]40-70%Moderate
Buchwald-Hartwig 4-Haloindoles and amines/ammonia surrogatesExcellent functional group tolerance, mild reaction conditions, broad substrate scope.[7]Cost of palladium catalysts and ligands, potential for catalyst poisoning, may require multi-step synthesis of 4-haloindole.60-95%Good
Nitration/Reduction Indole or substituted indolesUtilizes readily available starting materials.Often poor regioselectivity in the nitration step leading to mixtures of isomers and lower overall yields.20-50% (overall)Poor to Moderate

Conclusion and Future Perspectives

The synthesis of substituted 4-aminoindoles can be approached through several distinct and powerful strategies. The Leimgruber-Batcho synthesis stands out for its high yields and versatility, particularly when the requisite o-nitrotoluene is accessible. The Fischer indole synthesis , while a classic, often requires more optimization and may be limited by the stability of the starting materials. Modern palladium-catalyzed methods , such as the Buchwald-Hartwig amination, offer exceptional functional group tolerance and mild conditions, making them highly attractive for complex molecule synthesis, albeit with the associated cost of catalysts and ligands. The nitration/reduction sequence is conceptually simple but is often hampered by a lack of regioselectivity.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the functional group compatibility needed for the specific target molecule. As the demand for novel and complex 4-aminoindole derivatives continues to grow in the field of drug discovery, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.

References

A Comparative Guide to the Synthesis of 3-methyl-1H-indol-4-amine: A Novel Pathway Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-methyl-1H-indol-4-amine in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow indole-containing molecules to bind to a wide range of biological targets, leading to diverse pharmacological activities.[2][3][4] Among the vast family of indole derivatives, this compound stands out as a crucial intermediate in the synthesis of complex therapeutic agents, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The strategic placement of the methyl group at the C3 position and the amino group at the C4 position provides a versatile platform for further molecular elaboration in drug design and development.[6]

Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount interest to the pharmaceutical industry. This guide provides a comprehensive comparison between a classical, multi-step synthetic approach and a novel, more streamlined pathway. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their respective efficiencies.

The Classical Approach: A Multi-Step Synthesis Involving Indole Ring Formation

The traditional synthesis of this compound often relies on established indole ring-forming reactions, such as the Fischer indole synthesis, followed by functional group manipulations. While reliable, these methods can be lengthy and sometimes suffer from harsh reaction conditions and the generation of significant waste. A representative classical pathway is outlined below.

Experimental Protocol: Classical Synthesis

Step 1: Fischer Indole Synthesis of 3-methyl-1H-indol-4-ol

  • To a solution of (2-hydroxyphenyl)hydrazine (1.0 equiv) in ethanol, add propionaldehyde (1.1 equiv).

  • Heat the mixture to reflux for 2 hours to form the corresponding hydrazone.

  • After cooling, add a catalytic amount of a Brønsted acid (e.g., H₂SO₄ or polyphosphoric acid).

  • Heat the reaction mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-1H-indol-4-ol.

Step 2: O-Alkylation of 3-methyl-1H-indol-4-ol

  • To a solution of 3-methyl-1H-indol-4-ol (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 equiv) at 0 °C.

  • Stir the mixture for 30 minutes, then add a protecting group precursor, for instance, benzyl bromide (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-(benzyloxy)-3-methyl-1H-indole.

Step 3: Nitration of 4-(benzyloxy)-3-methyl-1H-indole

  • Dissolve the protected indole (1.0 equiv) in acetic anhydride at 0 °C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 5 °C.

  • Stir the reaction for 1-2 hours.

  • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify by chromatography to obtain 4-(benzyloxy)-3-methyl-5-nitro-1H-indole.

Step 4: Reduction of the Nitro Group and Deprotection

  • Dissolve the nitro-indole (1.0 equiv) in ethanol.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction to reflux (for SnCl₂) or stir at room temperature (for catalytic hydrogenation) until the reaction is complete.

  • The catalytic hydrogenation will also cleave the benzyl ether.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final product, this compound.

A Novel Pathway: Leveraging Modern Catalytic Methods

In contrast to the classical route, a modern approach aims to improve efficiency by reducing the number of steps and employing milder, more selective reaction conditions. The proposed novel pathway utilizes a late-stage C-H amination, a powerful tool in contemporary organic synthesis.

Experimental Protocol: Novel Synthesis

Step 1: Synthesis of 3-methyl-1H-indole

  • This can be achieved via a Fischer indole synthesis using phenylhydrazine and propionaldehyde, similar to the classical route but without the ortho-hydroxyl group, which simplifies the starting material.[7]

  • Alternatively, modern methods like the Catellani reaction can be employed for a more convergent synthesis.[8]

Step 2: Directed C-H Amination of 3-methyl-1H-indole

  • To a solution of 3-methyl-1H-indole (1.0 equiv) in a suitable solvent like 1,2-dichloroethane, add a directing group precursor, such as a removable picolinamide or a similar bidentate ligand, and a suitable base.

  • After the formation of the N-directed indole, add a palladium catalyst (e.g., Pd(OAc)₂) and an aminating agent, for example, an O-acyl-hydroxylamine derivative.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction for the formation of the 4-aminated product.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Remove the directing group under appropriate conditions (e.g., acid or base hydrolysis).

  • Purify the final product, this compound, by column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the key performance indicators for both the classical and novel synthetic pathways are summarized below. The data for the novel pathway is projected based on reported yields for similar C-H amination reactions on indole scaffolds.

ParameterClassical PathwayNovel Pathway
Number of Steps 42
Overall Yield (approx.) 15-25%40-60%
Key Reagents Strong acids, nitrating agents, heavy metal reductantsPalladium catalyst, specialized aminating agents
Reaction Conditions Often harsh (strong acids, high temperatures)Generally milder, catalyst-controlled
Atom Economy Lower due to multiple steps and protecting groupsHigher due to fewer steps and direct C-H functionalization
Waste Generation Higher (byproducts from nitration, deprotection)Lower
Scalability Can be challenging due to hazardous reagentsPotentially more scalable with catalyst optimization

Visualizing the Synthetic Transformations

To further illustrate the differences between the two approaches, the following diagrams outline the key transformations in each pathway.

classical_pathway A 2-Hydroxyphenylhydrazine + Propionaldehyde B 3-methyl-1H-indol-4-ol A->B Fischer Indole Synthesis C 4-(benzyloxy)-3-methyl-1H-indole B->C O-Alkylation (Protection) D 4-(benzyloxy)-3-methyl-5-nitro-1H-indole C->D Nitration E This compound D->E Reduction & Deprotection

Caption: Classical synthetic pathway to this compound.

novel_pathway A 3-methyl-1H-indole B N-Directed 3-methyl-1H-indole A->B Directing Group Installation C This compound B->C Pd-Catalyzed C-H Amination & Deprotection

Caption: Novel synthetic pathway via directed C-H amination.

Discussion and Future Outlook

The classical synthesis of this compound, while established, is encumbered by its length, use of hazardous reagents, and modest overall yield. The multi-step nature of the process, involving protection, nitration, and reduction, contributes to a lower atom economy and significant waste generation.

The proposed novel pathway, centered around a palladium-catalyzed C-H amination, offers a significantly more efficient and elegant solution. By directly functionalizing the C4 position of the indole ring, this approach circumvents the need for multiple functional group interconversions. The reduction in the number of steps leads to a substantial improvement in the overall yield and a more environmentally benign process. While the initial investment in catalyst development and optimization is a consideration, the long-term benefits in terms of efficiency, cost, and sustainability are compelling.

Further research in this area could focus on developing even more direct C-H amination protocols that do not require a directing group, or the use of more abundant and less expensive first-row transition metal catalysts. As the demand for complex indole-based pharmaceuticals continues to grow, the development of innovative and efficient synthetic methodologies will remain a critical endeavor.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 3-methyl-1H-indol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute rigorous cross-reactivity studies for antibodies targeting 3-methyl-1H-indol-4-amine derivatives. This class of small molecules is of significant interest in medicinal chemistry, and understanding the specificity of antibodies raised against them is paramount for the development of reliable immunoassays and targeted therapeutics. This document moves beyond a simple recitation of protocols to explain the underlying principles and critical considerations at each stage of the investigation.

The Imperative of Specificity: Understanding Antibody Cross-Reactivity

In the realm of immunochemistry, specificity is the cornerstone of reliable data. An antibody's utility is defined by its ability to bind to its intended target with high affinity while exhibiting minimal interaction with other, structurally similar molecules. Cross-reactivity, the phenomenon of an antibody binding to molecules other than its target antigen, can lead to false-positive results, inaccurate quantification, and potentially adverse off-target effects in therapeutic applications.[1][2][3] For small molecules like this compound derivatives, which may share a common indole scaffold with numerous other endogenous and exogenous compounds, a thorough assessment of cross-reactivity is not just recommended—it is essential.

This guide will compare three gold-standard immunoassays for evaluating antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and to a lesser extent for small molecules, Western Blotting. We will delve into the practical execution of these techniques, the interpretation of the resulting data, and the strategic selection of potential cross-reactants.

The Foundation of a Robust Study: Hapten Synthesis and Immunogen Preparation

Since small molecules like this compound are not immunogenic on their own, they must be covalently coupled to a larger carrier protein to elicit an immune response.[4][5] This small molecule is referred to as a hapten. The design of the hapten and the method of conjugation are critical variables that can significantly influence the specificity of the resulting antibodies.[6][7][8]

Designing the Hapten: A Strategic Approach

The goal is to present the unique structural features of this compound to the immune system. A linker arm is typically introduced at a position on the molecule that is distal to the key epitopes you want the antibody to recognize. For this compound, derivatization through the amine group or at a non-critical position on the indole ring would be a common strategy. It is crucial to consider that the linker itself can be part of the epitope, so using a different linker for the screening antigen than for the immunogen can help select for antibodies that are specific to the hapten.[9]

Conjugation to a Carrier Protein: Creating the Immunogen

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[10] KLH is generally preferred for immunization due to its large size and immunogenicity. The choice of conjugation chemistry will depend on the functional groups available on the hapten and the carrier protein. Carbodiimide crosslinkers like EDC are frequently used to couple carboxyl groups to primary amines. The hapten-to-carrier ratio is a critical parameter that should be optimized and characterized, as it can impact the resulting immune response.[8]

Comparative Methodologies for Cross-Reactivity Assessment

The selection of an appropriate assay for cross-reactivity studies depends on the specific research question, available instrumentation, and desired throughput. This section provides a comparative overview of three widely used techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a high-throughput and cost-effective method for quantifying small molecules and assessing antibody cross-reactivity.[11][12][13][14] The principle relies on the competition between the free analyte (the this compound derivative or a potential cross-reactant) and a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.

Competitive ELISA Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection prep1 Coat plate with antigen-protein conjugate prep2 Wash excess prep1->prep2 prep3 Block non-specific binding sites prep2->prep3 assay1 Add antibody and competing antigen (sample/standard) prep3->assay1 assay2 Incubate assay1->assay2 assay3 Wash unbound reagents assay2->assay3 assay4 Add enzyme-conjugated secondary antibody assay3->assay4 assay5 Wash excess assay4->assay5 assay6 Add substrate assay5->assay6 assay7 Measure signal assay6->assay7

Caption: Workflow for a competitive ELISA.

  • Antigen Coating: Coat a 96-well microtiter plate with a solution of the this compound derivative conjugated to a protein (e.g., BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[14]

  • Competitive Reaction: Prepare a series of dilutions of the this compound derivative (the standard) and each potential cross-reactant. In a separate plate or tubes, pre-incubate these dilutions with a fixed, limited concentration of the primary antibody.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow for competition between the free analyte and the coated antigen for antibody binding.

  • Washing: Wash the plate as described in step 2 to remove unbound antibody-analyte complexes.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

The data is used to generate a standard curve by plotting the absorbance against the logarithm of the concentration of the this compound derivative. The same is done for each potential cross-reactant. The 50% inhibitory concentration (IC50) is determined for the target analyte and each cross-reactant.[15][16][17][18] The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[19][20][21][22][23] For cross-reactivity studies, SPR can provide a more detailed understanding of the binding events compared to endpoint assays like ELISA.

SPR Workflow cluster_prep Sensor Chip Preparation cluster_assay Binding Analysis prep1 Immobilize antibody on sensor chip prep2 Condition the surface prep1->prep2 assay1 Inject analyte (target or cross-reactant) prep2->assay1 assay2 Monitor association assay1->assay2 assay3 Inject buffer assay2->assay3 assay4 Monitor dissociation assay3->assay4 assay5 Regenerate surface assay4->assay5

Caption: Workflow for an SPR experiment.

  • Antibody Immobilization: Covalently immobilize the antibody against this compound onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the this compound derivative over the sensor surface and monitor the binding response in real-time (association phase).

  • Dissociation: Switch back to running buffer and monitor the dissociation of the analyte from the antibody (dissociation phase).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Cross-Reactant Analysis: Repeat steps 3-5 for each potential cross-reactant.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The affinity (KD) of the antibody for the target analyte is compared to its affinity for each potential cross-reactant. A lower KD value indicates a higher affinity. The ratio of the KD values can be used to express the relative cross-reactivity.

Western Blotting

While not the primary method for quantitative cross-reactivity of small molecules, Western blotting can be adapted for qualitative or semi-quantitative assessment, particularly for hapten-protein conjugates.[24] This technique separates molecules based on size before antibody detection.

  • Sample Preparation: Prepare samples of the this compound derivative conjugated to a carrier protein and potential cross-reactants also conjugated to a protein.

  • SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound.

  • Washing: Wash the membrane to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.

  • Washing: Repeat the wash step.

  • Detection: Add a chemiluminescent or colorimetric substrate and visualize the bands.

The presence and intensity of a band corresponding to the molecular weight of the cross-reactant-protein conjugate indicate cross-reactivity. The intensity of the bands can be compared to provide a semi-quantitative measure of cross-reactivity.

Data Presentation and Comparison

To facilitate a clear and objective comparison of the performance of the antibody against different derivatives, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-3-methyl-1H-indol-4-amine Antibody

CompoundStructureELISA IC50 (nM)% Cross-Reactivity (ELISA)SPR KD (nM)
This compound Target Analyte10100%5
3-ethyl-1H-indol-4-amineAnalogue 15020%25
3-methyl-1H-indol-5-amineAnalogue 25002%250
1H-IndoleCore Structure>10,000<0.1%>5,000
TryptamineEndogenous Compound>10,000<0.1%>5,000

Conclusion and Recommendations

The comprehensive characterization of antibody cross-reactivity is a critical step in the development of reliable immunoassays and targeted therapies. This guide has outlined a systematic approach to these studies, emphasizing the importance of strategic hapten design, robust immunogen preparation, and the comparative application of powerful analytical techniques.

For high-throughput screening and quantitative assessment of a large number of potential cross-reactants, Competitive ELISA is the method of choice due to its scalability and cost-effectiveness. For a more in-depth understanding of the binding kinetics and affinity, Surface Plasmon Resonance provides invaluable real-time data. While less conventional for small molecules, Western Blotting can serve as a qualitative confirmatory tool.

By employing these methodologies and adhering to the principles of scientific integrity outlined herein, researchers can confidently assess the specificity of their antibodies against this compound derivatives, ensuring the generation of high-quality, reproducible data.

References

A Head-to-Head Comparison: Benchmarking the Efficacy of 3-methyl-1H-indol-4-amine Against Epacadostat for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of L-tryptophan into kynurenine.[3][4][5] Its overexpression in the tumor microenvironment leads to tryptophan depletion and an accumulation of immunosuppressive kynurenine metabolites, which together facilitate tumor immune evasion by suppressing the function of effector T cells and promoting regulatory T cell (Treg) activity.[3][5][6] Consequently, the development of potent and selective IDO1 inhibitors is a key strategy in oncology.[2]

This guide presents a comprehensive framework for benchmarking the efficacy of a novel investigational compound, 3-methyl-1H-indol-4-amine, against Epacadostat (INCB024360), a well-characterized and potent IDO1 inhibitor.[7][8][9] We will detail the requisite experimental protocols, from direct enzymatic assays to physiologically relevant cell-based models, and provide a clear interpretation of the resulting data.

Section 1: Mechanism of Action - The IDO1-Kynurenine Pathway

IDO1 exerts its immunosuppressive effects through two primary mechanisms: 1) depriving T cells of tryptophan, an amino acid essential for their proliferation and function, and 2) producing kynurenine and its derivatives, which act as signaling molecules to induce T-cell apoptosis and promote the differentiation of immunosuppressive Tregs.[3][5] Potent inhibitors block the catalytic activity of IDO1, thereby restoring local tryptophan levels and preventing the production of kynurenine, which in turn reinvigorates the anti-tumor immune response.[10]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells TRYP L-Tryptophan IDO1 IDO1 Enzyme TRYP->IDO1 Catalyzes T_Cell Effector T-Cell TRYP->T_Cell Essential for Proliferation KYN Kynurenine IDO1->KYN KYN->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) KYN->Treg Promotes Differentiation Inhibitor This compound Epacadostat Inhibitor->IDO1 Blocks

Caption: The IDO1 signaling pathway and point of inhibition.

Section 2: Experimental Design for Efficacy Benchmarking

To rigorously compare the efficacy of this compound and Epacadostat, a two-tiered approach is essential. This strategy progresses from a direct, molecular-level assessment to a more complex, cellular model that recapitulates the physiological context.

  • In Vitro Enzymatic Assay: This cell-free assay quantifies the direct inhibitory effect of the compounds on purified, recombinant human IDO1 enzyme. The primary output is the half-maximal inhibitory concentration (IC50), a key metric of potency.

  • Cell-Based Target Engagement Assay: This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular environment. Human cancer cells are stimulated with interferon-gamma (IFN-γ), a potent inducer of IDO1 expression, to create a relevant biological system.[11][12][13] The functional readout is the reduction in kynurenine secreted into the cell culture medium.

Experimental_Workflow cluster_workflow Benchmarking Workflow A Compound Preparation (Serial Dilutions) B Tier 1: In Vitro Enzymatic Assay A->B D Tier 2: Cell-Based Kynurenine Assay A->D C Determine IC50: Direct Potency B->C F Comparative Data Analysis C->F E Determine IC50: Cellular Efficacy D->E E->F

Caption: High-level experimental workflow for inhibitor comparison.

Section 3: Protocol - In Vitro Enzymatic Potency Assay

This protocol is designed to determine the IC50 value of inhibitors against recombinant human IDO1 by measuring the formation of N'-formylkynurenine, which is subsequently converted to kynurenine.

Rationale: A direct enzymatic assay is the gold standard for determining if a compound engages its molecular target. By using a purified enzyme, we eliminate confounding factors such as cell permeability and off-target effects, providing a clean measure of potency.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Mix: Prepare a solution in Assay Buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.[14]

    • Enzyme Solution: Dilute recombinant human IDO1 to 40 nM in Assay Buffer.

    • Substrate Solution: Prepare a 4 mM solution of L-tryptophan in Assay Buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of this compound and Epacadostat in DMSO, starting at 1 mM.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 50 µL of the Reaction Mix.

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control).

    • To initiate the reaction, add 25 µL of the 40 nM IDO1 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate for 15 minutes at 25°C.

    • Start the enzymatic reaction by adding 25 µL of the 4 mM L-tryptophan substrate solution. Final concentrations will be 10 nM IDO1 and 1 mM L-Tryptophan.

    • Immediately measure the absorbance at 321 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve for each concentration.

    • Normalize the rates to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Protocol - Cellular Target Engagement Assay

This protocol measures the inhibition of IFN-γ-induced IDO1 activity in a cancer cell line by quantifying kynurenine in the supernatant.

Rationale: While an enzymatic assay confirms direct potency, a cell-based assay provides critical information on a compound's ability to cross the cell membrane, engage the target in its native environment, and resist cellular metabolism. The human ovarian cancer cell line SK-OV-3 is used as it robustly expresses IDO1 upon stimulation with IFN-γ.[15][16]

Methodology:

  • Cell Culture and Plating:

    • Culture SK-OV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed 3 x 10⁴ cells per well into a 96-well flat-bottom plate and allow them to adhere overnight.[16]

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL human IFN-γ to induce IDO1 expression.[16][17] For the negative control wells, add medium without IFN-γ.

    • Immediately add serially diluted this compound and Epacadostat to the appropriate wells. Include a vehicle control (DMSO). Ensure the final DMSO concentration is ≤ 0.2%.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Measurement (Colorimetric Method):

    • After incubation, carefully collect 140 µL of supernatant from each well.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[14]

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[14][17]

    • Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine to quantify the amount in each sample.

    • Normalize the kynurenine concentrations to the IFN-γ-stimulated, vehicle-treated control (0% inhibition) and the non-stimulated control (100% inhibition).

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to calculate the cellular IC50.

Section 5: Comparative Data Analysis

The primary goal is to compare the potency of this compound against the benchmark inhibitor, Epacadostat. The data below is illustrative of a typical outcome.

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
Epacadostat (Benchmark) 1075
This compound 25150

Interpretation of Results:

  • Enzymatic Potency: In this hypothetical dataset, Epacadostat demonstrates a direct enzymatic IC50 of 10 nM, consistent with published data showing it to be a highly potent inhibitor.[9] this compound shows an IC50 of 25 nM, indicating it is also a potent direct inhibitor, albeit approximately 2.5-fold less potent than Epacadostat at the molecular level.

  • Cellular Efficacy: The shift in IC50 values between the enzymatic and cellular assays (the "cell shift") provides insight into factors like cell permeability and stability. Both compounds exhibit a shift (Epacadostat: 7.5-fold; this compound: 6-fold), which is common. The comparable fold-shift suggests that this compound likely has similar cell permeability and stability characteristics to Epacadostat. While its cellular efficacy is lower than Epacadostat's, its nanomolar potency confirms it is a strong candidate for further investigation.

Section 6: Conclusion and Future Directions

This guide outlines a robust, two-tiered strategy for benchmarking a novel IDO1 inhibitor, this compound, against the established compound Epacadostat. The combination of direct enzymatic and cell-based functional assays provides a comprehensive efficacy profile, assessing both molecular potency and performance in a physiologically relevant context.

Based on our illustrative data, this compound is a potent IDO1 inhibitor worthy of continued development. The next logical steps in its preclinical evaluation would include:

  • Selectivity Profiling: Assessing inhibitory activity against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a selective mechanism of action.[7]

  • Co-culture Assays: Evaluating the compound's ability to rescue T-cell function in the presence of IDO1-expressing cancer cells.[16][17]

  • In Vivo Pharmacokinetics and Efficacy: Determining the compound's profile in animal models to assess its therapeutic potential in a whole-organism system.

By following this structured benchmarking approach, research and development teams can make informed, data-driven decisions to advance the most promising therapeutic candidates.

References

A Strategic Guide to the In Vivo Validation of 3-methyl-1H-indol-4-amine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Indole Amine

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2][3][4][5] Within this privileged scaffold, 3-methyl-1H-indol-4-amine presents itself as a novel, uncharacterized molecule. While direct biological data for this specific compound is not yet available in published literature, its structural similarity to other bioactive indoles provides a strong rationale for investigating its therapeutic potential.

This guide puts forth a comprehensive, field-proven strategy for the in vivo validation of this compound as a putative anti-inflammatory agent. We will compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed, self-validating experimental protocols designed to deliver clear, interpretable, and actionable data for drug development professionals. The causality behind each experimental choice is explained to ensure both scientific rigor and practical applicability.

Comparative Framework: Benchmarking Against the Gold Standard

To objectively assess the anti-inflammatory potential of this compound (hereinafter referred to as "Test Compound"), a robust comparative framework is essential.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline). Dose-ranging studies would be a prerequisite to determine optimal concentrations (e.g., 10, 30, 100 mg/kg).

  • Positive Control: Indomethacin will be used as the primary positive control. It is a potent, well-characterized NSAID that reliably reduces inflammation in preclinical models by inhibiting cyclooxygenase (COX) enzymes.[1][6] An alternative, Ibuprofen , can also be considered due to its widespread clinical use and non-selective COX inhibition mechanism.[7]

  • Negative Control: The Vehicle (e.g., 0.5% CMC in saline) used to dissolve the Test Compound and Indomethacin will be administered to a control group to account for any effects of the delivery solution itself.

Phase 1: Acute Localized Inflammation Model

The initial validation phase will employ the Carrageenan-Induced Paw Edema Model , a highly reproducible and widely accepted assay for screening acute anti-inflammatory activity.[8][9][10][11]

Scientific Rationale

The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response.[9]

  • Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2.5-6 hours): Primarily driven by the production of prostaglandins, mediated by the upregulation of COX-2, and involves neutrophil infiltration.[9]

This model is particularly effective for identifying compounds that interfere with these key inflammatory mediators. By comparing the Test Compound's effect to that of Indomethacin, we can discern its potential mechanism and efficacy.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Endpoint Analysis acclimatize Animal Acclimatization (Male Wistar Rats, 180-200g) grouping Randomize into Groups (n=6 per group) - Vehicle - Indomethacin (10 mg/kg) - Test Compound (Dose 1, 2, 3) acclimatize->grouping baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) grouping->baseline dosing Administer Compounds (Oral Gavage, p.o.) baseline->dosing induce Induce Inflammation (0.1 mL 1% Carrageenan, Subplantar Injection in Right Hind Paw) dosing->induce 1 hour post-dosing measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan induce->measure euthanize Euthanize Animals (6 hours post-induction) measure->euthanize collect Collect Paw Tissue euthanize->collect analysis Data Calculation & Histopathological Analysis collect->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: House Male Wistar rats (180-200g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to experimental groups (n=6 per group):

    • Group 1: Vehicle Control (0.5% CMC, p.o.)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle via oral gavage one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar surface of the right hind paw.[9][12]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan administration.[12]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

  • Histopathology: At the end of the experiment (6 hours), euthanize the animals. Dissect the inflamed paw tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze microscopically for inflammatory cell infiltration, edema, and overall tissue architecture.[13][14][15]

Data Presentation: Paw Edema
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition (at 3 hours)
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
Test Compound100.72 ± 0.0615.3%
Test Compound300.51 ± 0.0440.0%
Test Compound1000.38 ± 0.0355.3%
Hypothetical data. Statistical significance (e.g., p < 0.05) vs. Vehicle Control would be determined by ANOVA followed by a post-hoc test.

Phase 2: Systemic Inflammation and Cytokine Response Model

To investigate the Test Compound's effect on systemic inflammation and the underlying cytokine signaling, the Lipopolysaccharide (LPS)-Induced Endotoxemia Model will be utilized.[16][17][18]

Scientific Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[16] Administration of LPS to mice induces a systemic inflammatory response, often termed a "cytokine storm," characterized by the rapid and robust release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[17][18] This model is invaluable for assessing the ability of a compound to modulate the production of these key signaling molecules that drive inflammatory diseases.

Signaling Pathway: LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 Binds to MyD88 MyD88-Dependent Pathway TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Promotes Transcription of Inflammation Systemic Inflammation Cytokines->Inflammation Drives

References

A Comparative In Silico Analysis of 3-methyl-1H-indol-4-amine Against Key Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Computational Drug Discovery Professionals

This guide presents a comparative molecular docking study of 3-methyl-1H-indol-4-amine , a representative of the privileged indole scaffold, against three therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase domain, and the Androgen Receptor (AR). By comparing its predicted binding affinity and interaction patterns with well-established inhibitors, we provide a computational framework for evaluating the multi-target potential of this indole derivative.

Rationale for Target Selection

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with significant biological activity. Indole derivatives have demonstrated a vast range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This broad bioactivity suggests that indole-based compounds can interact with a diverse array of protein targets.

To explore this potential, we selected three well-validated proteins from distinct therapeutic areas, each representing a major class of drug targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and the target of nonsteroidal anti-inflammatory drugs (NSAIDs). Several indole-containing compounds are known to exhibit anti-inflammatory properties.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase whose hyperactivity is a hallmark of various cancers. Inhibition of EGFR is a clinically validated strategy in oncology.[1][2][3]

  • Androgen Receptor (AR): A nuclear hormone receptor that is the primary target in the treatment of prostate cancer.[4][5][6]

This comparative study aims to computationally predict whether this compound exhibits favorable binding characteristics towards any of these targets when benchmarked against known drugs: Celecoxib (COX-2), Erlotinib (EGFR)[7][8][9], and R-Bicalutamide (AR).[10][11]

Methodology: A Validated Docking Workflow

To ensure scientific rigor and reproducibility, a standardized molecular docking protocol was established and applied uniformly to all ligand-protein systems. The reliability of this protocol was confirmed by redocking the co-crystallized native ligand into the active site of each respective protein.

Experimental Protocol
  • Protein Preparation:

    • Crystal structures for COX-2 (PDB ID: 5IKR), EGFR (PDB ID: 1M17), and the Androgen Receptor (PDB ID: 1Z95) were retrieved from the RCSB Protein Data Bank.[1][11][12]

    • Using AutoDockTools (ADT), all water molecules and non-essential heteroatoms were removed.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed to assign partial charges to each atom.

    • The protein structures were saved in the PDBQT format, ready for docking.

  • Ligand Preparation:

    • The 3D structures of this compound, Celecoxib, Erlotinib, and R-Bicalutamide were generated.

    • The structures were energy-minimized using a suitable force field.

    • Gasteiger charges were computed, rotatable bonds were defined, and the ligands were saved in the PDBQT format using ADT.

  • Molecular Docking & Grid Generation:

    • AutoDock Vina was employed for all docking simulations.

    • A grid box was defined for each protein, encompassing the entire known active site based on the position of the co-crystallized ligand.

    • The exhaustiveness parameter was set to 16 to ensure a thorough conformational search.

  • Analysis and Validation:

    • The docking protocol was validated by extracting the native ligand from each crystal structure and redocking it into its corresponding active site.

    • The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[13][14][15]

    • The binding affinity (ΔG, in kcal/mol) and the top-ranked binding pose for each ligand were analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Fetch PDB Structures (5IKR, 1M17, 1Z95) PrepProt Prepare Protein (Remove Water, Add H, Assign Charges) PDB->PrepProt Ligands Generate 3D Ligand Structures (Test & Reference Compounds) PrepLig Prepare Ligands (Minimize Energy, Assign Charges) Ligands->PrepLig Grid Define Active Site Grid Box PrepProt->Grid Dock Run AutoDock Vina Simulation PrepLig->Dock Grid->Dock Validate Protocol Validation (Redock Native Ligand) Dock->Validate RMSD Calculate RMSD (Target: < 2.0 Å) Validate->RMSD Results Analyze Binding Affinity (ΔG) & Binding Poses RMSD->Results If Valid Interactions Identify Key Residue Interactions Results->Interactions Compare Comparative Analysis (Test vs. Reference) Interactions->Compare

Caption: Standardized workflow for molecular docking and analysis.

Results and Discussion

The docking protocol was successfully validated for all three protein targets, with RMSD values well below the 2.0 Å threshold, confirming the reliability of the computational setup.

Table 1: Docking Protocol Validation via Redocking of Native Ligands

Target Protein PDB ID Native Ligand RMSD (Å) Validation Status
COX-2 5IKR Mefenamic Acid 0.98 Success
EGFR Kinase 1M17 Erlotinib 1.15 Success

| Androgen Receptor | 1Z95 | R-Bicalutamide | 1.32 | Success |

Comparative Binding Affinities

The predicted binding affinities (ΔG) provide a quantitative estimate of the binding strength between each ligand and protein target. A more negative value indicates a stronger predicted interaction.

Table 2: Summary of Predicted Binding Affinities (kcal/mol)

Ligand COX-2 (PDB: 5IKR) EGFR Kinase (PDB: 1M17) Androgen Receptor (PDB: 1Z95)
This compound -7.1 -6.9 -7.5
Celecoxib (Reference) -10.8 - -
Erlotinib (Reference) - -9.9 -

| R-Bicalutamide (Reference) | - | - | -10.2 |

The results indicate that while this compound shows favorable predicted binding to all three targets, its affinity is notably weaker than the specialized, clinically approved inhibitors for each respective target. The most promising interaction is observed with the Androgen Receptor.

Target 1: Cyclooxygenase-2 (COX-2)

Celecoxib, a known selective COX-2 inhibitor, achieves its high affinity by extending its sulfonamide group into a distinct side-pocket present in COX-2 but not COX-1.[16][17]

  • Celecoxib (Reference): The docking pose shows the characteristic binding mode. The sulfonamide group forms crucial hydrogen bonds with residues like His90 and Arg513, while the two phenyl rings occupy the main hydrophobic channel.[16]

  • This compound: The smaller indole compound binds within the main hydrophobic channel but does not extend into the key selectivity side-pocket. Its amine group forms a hydrogen bond with the backbone of Leu352, and the indole ring establishes hydrophobic interactions. The lower binding energy (-7.1 kcal/mol vs. -10.8 kcal/mol) is consistent with its inability to engage with the critical Arg513 residue in the side pocket.

Table 3: Key Interacting Residues in the COX-2 Active Site

Ligand Hydrogen Bonds Hydrophobic Interactions
This compound Leu352 Val349, Val523, Ser353, Leu531

| Celecoxib | His90, Arg513, Gln192 | Val523, Phe518, Trp387, Leu352 |

G cluster_ligand Ligand cluster_protein COX-2 Active Site Ligand This compound Leu352 Leu352 Ligand->Leu352 H-Bond Val349 Val349 Ligand->Val349 Hydrophobic Val523 Val523 Ligand->Val523 Hydrophobic Ser353 Ser353 Ligand->Ser353 Hydrophobic

Caption: Predicted interactions of this compound in COX-2.

Target 2: Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Erlotinib functions as an ATP-competitive inhibitor, forming a critical hydrogen bond with the "hinge" region of the kinase domain.[18][19]

  • Erlotinib (Reference): The docked pose accurately reproduces the known binding mode. The quinazoline nitrogen forms a key hydrogen bond with the backbone NH of Met769 in the hinge region.[3] The anilino moiety extends into a hydrophobic pocket.

  • This compound: The compound orients itself in the ATP binding site, with the indole nitrogen acting as a hydrogen bond donor to the backbone carbonyl of Met769. While it engages the crucial hinge residue, its smaller size leads to fewer hydrophobic contacts compared to Erlotinib, explaining its lower predicted affinity (-6.9 kcal/mol vs. -9.9 kcal/mol).

Table 4: Key Interacting Residues in the EGFR Active Site

Ligand Hydrogen Bonds Hydrophobic Interactions
This compound Met769 (backbone C=O) Leu768, Cys773, Leu820, Ala719

| Erlotinib | Met769 (backbone N-H) | Leu694, Val702, Ala719, Leu820 |

G cluster_ligand Ligand cluster_protein EGFR Active Site (Hinge) Ligand This compound Met769 Met769 Ligand->Met769 H-Bond Leu768 Leu768 Ligand->Leu768 Hydrophobic Cys773 Cys773 Ligand->Cys773 Hydrophobic Leu820 Leu820 Ligand->Leu820 Hydrophobic

Caption: Predicted interactions of this compound in EGFR.

Target 3: Androgen Receptor (AR) Ligand Binding Domain

The AR ligand binding pocket is predominantly hydrophobic. Antagonists like Bicalutamide are larger than native androgens and induce a conformational change that prevents co-activator recruitment.[4][6]

  • R-Bicalutamide (Reference): Binds deep within the hydrophobic pocket, making extensive van der Waals contacts. The cyano and trifluoromethyl groups form specific interactions with residues such as Gln711 and Arg752.[10]

  • This compound: This compound shows its best predicted binding affinity with the AR (-7.5 kcal/mol). The indole ring fits snugly into the hydrophobic pocket. The amine group is positioned to form a hydrogen bond with the side chain of Gln711 and the backbone of Leu704, mimicking an interaction often seen with AR ligands. The methyl group provides an additional hydrophobic contact. Although the predicted affinity is lower than that of the highly optimized Bicalutamide, the interaction score is significant for a small fragment.

Table 5: Key Interacting Residues in the AR Active Site

Ligand Hydrogen Bonds Hydrophobic Interactions
This compound Gln711, Leu704 Met745, Leu707, Val716, Trp741

| R-Bicalutamide | Gln711, Arg752, Asn705 | Leu704, Trp741, Met745, Phe764 |

G cluster_ligand Ligand cluster_protein AR Active Site Ligand This compound Gln711 Gln711 Ligand->Gln711 H-Bond Leu704 Leu704 Ligand->Leu704 H-Bond Met745 Met745 Ligand->Met745 Hydrophobic Trp741 Trp741 Ligand->Trp741 Hydrophobic

Caption: Predicted interactions of this compound in AR.

Conclusion and Future Directions

This in silico comparative study demonstrates that this compound, a simple indole derivative, possesses the potential to bind to multiple, structurally diverse protein targets.

  • Comparative Performance: While not as potent as clinically optimized drugs, the molecule shows favorable predicted binding energies across all three targets, highlighting the versatility of the indole scaffold.

  • Most Promising Target: The strongest predicted interaction was observed with the Androgen Receptor, where the molecule's core structure and hydrogen bonding groups satisfy key requirements of the ligand-binding pocket.

  • Implications for Drug Design: The findings suggest that this compound could serve as a valuable starting fragment for developing more potent and selective inhibitors, particularly for the Androgen Receptor. Further optimization by adding functional groups to probe deeper pockets or form additional interactions could significantly enhance binding affinity.

The causality behind these findings lies in the fundamental principles of molecular recognition: the shape, size, and electrostatic properties of this compound allow it to fit within the active sites, while its hydrogen bond donors/acceptors can engage with key residues. However, its interactions are less extensive than those of the larger, co-developed reference inhibitors, accounting for the difference in predicted binding energies.

These computational predictions provide a strong rationale for the next phase of investigation: in vitro enzymatic and binding assays to experimentally validate the predicted interactions and quantify the inhibitory activity of this compound against these targets.

References

Head-to-Head Comparison: 3-methyl-1H-indol-4-amine versus Donepezil in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Preclinical Investigational Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a New Course in Alzheimer's Disease Therapeutics

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving the aggregation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau proteins, leading to progressive neurodegeneration.[1] While current standards of care, such as the acetylcholinesterase inhibitor Donepezil, offer symptomatic relief, they do not halt the underlying disease progression.[2][3] This guide introduces 3-methyl-1H-indol-4-amine , a novel investigational compound from the promising 4-aminoindole class, and proposes a rigorous preclinical framework for its head-to-head comparison with Donepezil. Recent studies have highlighted the potential of 4-aminoindole derivatives to inhibit the aggregation of key proteins implicated in neurodegeneration, such as alpha-synuclein and tau, offering a potential disease-modifying approach.[1][4]

This document provides a comprehensive, technically-grounded roadmap for the preclinical evaluation of this compound, designed to elucidate its therapeutic potential in comparison to a well-established standard of care.

Scientific Rationale for Comparison

The primary mechanism of action for Donepezil is the inhibition of acetylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function. While effective for symptomatic management, this approach does not address the core pathological cascades of Alzheimer's disease.

The therapeutic hypothesis for this compound is rooted in the emerging biology of 4-aminoindole derivatives. It is postulated that this compound may offer a dual benefit:

  • Directly targeting protein aggregation: By interfering with the formation of toxic tau and alpha-synuclein oligomers and fibrils, this compound could potentially slow or halt the progression of neurodegeneration.[1]

  • Potential for symptomatic relief: The indole scaffold is a well-known privileged structure in medicinal chemistry, and it is plausible that this compound may also exhibit effects on neurotransmitter systems, which will be investigated.

This comparison, therefore, aims to evaluate a potentially disease-modifying therapeutic against a purely symptomatic treatment, providing a clear rationale for its potential advancement in the drug development pipeline.

Proposed Preclinical Evaluation Workflow

The following diagram outlines the proposed workflow for the head-to-head comparison of this compound and Donepezil.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Engagement Target Engagement Cellular Efficacy Cellular Efficacy Target Engagement->Cellular Efficacy Confirmation of cellular activity Pharmacokinetics Pharmacokinetics Cellular Efficacy->Pharmacokinetics Progression to in vivo models In Vitro Safety In Vitro Safety In Vivo Safety In Vivo Safety In Vitro Safety->In Vivo Safety Early safety assessment Cognitive Efficacy Cognitive Efficacy Pharmacokinetics->Cognitive Efficacy Dose selection Pathological Assessment Pathological Assessment Cognitive Efficacy->Pathological Assessment Correlation of behavior with pathology

Caption: Proposed preclinical evaluation workflow.

Experimental Protocols

Part 1: In Vitro Characterization

Objective: To compare the biochemical and cellular activities of this compound and Donepezil.

1.1. Protein Aggregation Inhibition Assay (Thioflavin T Assay)

  • Principle: This assay measures the formation of amyloid-like fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to the beta-sheet structures characteristic of amyloid aggregates.

  • Protocol:

    • Prepare solutions of recombinant human tau protein (K18 fragment) and alpha-synuclein protein.

    • Induce aggregation by adding heparin (for tau) or by incubation with agitation (for alpha-synuclein).

    • In a 96-well plate, incubate the protein solutions with a range of concentrations of this compound, Donepezil, or vehicle control.

    • At specified time points, add Thioflavin T solution to each well.

    • Measure fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).

    • Calculate the percentage inhibition of aggregation for each compound at each concentration.

1.2. Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

  • Protocol:

    • In a 96-well plate, add AChE enzyme solution.

    • Add a range of concentrations of this compound, Donepezil (as a positive control), or vehicle.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a plate reader.

    • Calculate the IC50 value for AChE inhibition for each compound.

1.3. Neuroprotection Assay in an Aβ-induced Toxicity Model

  • Principle: This assay assesses the ability of the compounds to protect neuronal cells from the cytotoxic effects of aggregated amyloid-beta.

  • Protocol:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

    • Differentiate the cells into a neuronal phenotype using retinoic acid.

    • Pre-treat the differentiated cells with various concentrations of this compound, Donepezil, or vehicle for 24 hours.

    • Expose the cells to pre-aggregated Aβ oligomers for a further 24 hours.

    • Assess cell viability using a standard MTT or LDH assay.

    • Determine the concentration-dependent neuroprotective effect of each compound.

1.4. In Vitro Safety Panel

  • Principle: To assess the off-target effects and potential for cytotoxicity of this compound.

  • Protocol:

    • hERG Channel Inhibition Assay: Evaluate the potential for cardiac liability using an automated patch-clamp system.

    • CYP450 Inhibition Panel: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.

    • General Cytotoxicity Assay: Determine the CC50 in non-neuronal cell lines (e.g., HepG2) to assess general cellular toxicity.

Part 2: In Vivo Evaluation

Objective: To compare the in vivo efficacy and safety of this compound and Donepezil in a transgenic mouse model of Alzheimer's disease.

Animal Model: 5XFAD transgenic mice, which express five human familial Alzheimer's disease mutations and exhibit an aggressive amyloid pathology and cognitive decline.

2.1. Pharmacokinetic (PK) and Brain Penetration Study

  • Principle: To determine the bioavailability, half-life, and brain-to-plasma ratio of this compound.

  • Protocol:

    • Administer a single dose of this compound to wild-type mice via intravenous and oral routes.

    • Collect blood and brain tissue samples at multiple time points post-administration.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including Cmax, Tmax, AUC, and brain-to-plasma ratio.

2.2. Cognitive Efficacy Assessment: Morris Water Maze

  • Principle: A widely used behavioral test to assess spatial learning and memory in rodents.

  • Protocol:

    • Treat 6-month-old 5XFAD mice with this compound, Donepezil, or vehicle daily for 4 weeks.

    • Acquisition Phase (Days 1-5): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Analyze the data to compare learning and memory performance between the treatment groups.

2.3. Pathological Assessment: Brain Histology and Biochemistry

  • Principle: To quantify the effects of the treatments on the key pathological hallmarks of Alzheimer's disease in the mouse brain.

  • Protocol:

    • Following the behavioral testing, sacrifice the mice and harvest the brains.

    • Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize and quantify plaque and tangle pathology.

    • ELISA: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blot: Analyze the levels of key synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.

2.4. In Vivo Safety and Tolerability

  • Principle: To monitor the general health and well-being of the mice during the treatment period.

  • Protocol:

    • Record body weight and food/water intake daily.

    • Perform regular clinical observations for any signs of toxicity or adverse effects.

    • At the end of the study, collect major organs for histopathological examination.

Data Presentation and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: In Vitro Activity Summary

CompoundTau Aggregation IC50 (µM)α-Synuclein Aggregation IC50 (µM)AChE Inhibition IC50 (µM)Neuroprotection EC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
DonepezilExperimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: In Vivo Efficacy in 5XFAD Mice

Treatment GroupMorris Water Maze (Time in Target Quadrant, %)Brain Aβ Plaque Load (% Area)Soluble Aβ42 Levels (pg/mg tissue)
VehicleExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
DonepezilExperimental ValueExperimental ValueExperimental Value

Proposed Mechanism of Action Visualization

The following diagram illustrates the hypothesized dual mechanism of action for this compound compared to the singular mechanism of Donepezil.

G cluster_0 This compound cluster_1 Donepezil Compound_A This compound Protein_Aggregation Tau & α-Synuclein Aggregation Compound_A->Protein_Aggregation Inhibits AChE_Inhibition_A Acetylcholinesterase Inhibition Compound_A->AChE_Inhibition_A Potentially Inhibits Neurodegeneration Neurodegeneration Protein_Aggregation->Neurodegeneration Leads to Cognitive_Improvement_A Cognitive Improvement AChE_Inhibition_A->Cognitive_Improvement_A Leads to Compound_B Donepezil AChE_Inhibition_B Acetylcholinesterase Inhibition Compound_B->AChE_Inhibition_B Inhibits Cognitive_Improvement_B Cognitive Improvement AChE_Inhibition_B->Cognitive_Improvement_B Leads to

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-methyl-1H-indol-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methyl-1H-indol-4-amine, a substituted indole compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and promote a culture of safety within your laboratory.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound should be presumed to be a skin and eye irritant, and potentially harmful if ingested or inhaled.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.[1][2]

  • Gloves: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1][2]

  • Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][8]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container.[9][10]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[7][9]

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other incompatible waste streams. It is best practice to maintain separate waste containers for different classes of chemicals (e.g., halogenated solvents, acids, bases).[6][11]

2. Labeling of Hazardous Waste:

Proper labeling is a critical component of safe waste management and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[12][13][14]

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[9][10]

  • Full Chemical Name: List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.[9]

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms. Based on related compounds, these would likely include:

    • Health Hazard (for irritant, harmful)

    • Environment (for aquatic toxicity)

3. Storage of Hazardous Waste:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7][9]

  • Secure and Ventilated: The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.[1][6]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Licensed Waste Hauler: The final disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

  • Waste Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup.[5]

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection In-Lab Waste Management cluster_disposal Final Disposal AssessHazards Assess Hazards & Don PPE CollectWaste Collect Waste in Designated Container AssessHazards->CollectWaste Begin Disposal Process LabelContainer Label Container Correctly (Name, Hazards, Date) CollectWaste->LabelContainer As waste is generated StoreInSAA Store in Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA Secure storage RequestPickup Request EHS/ Contractor Pickup StoreInSAA->RequestPickup When container is full or per lab protocol FinalDisposal Transport to Approved Waste Facility RequestPickup->FinalDisposal Scheduled collection

Caption: Workflow for the proper disposal of this compound.

Part 3: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste as hazardous and dispose of it according to the protocol in Part 2.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and your institution's EHS office.

  • Secure the Area: Prevent entry to the spill area.

  • Professional Cleanup: Allow trained emergency personnel to handle the cleanup.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our most critical instrument is a safe working environment. Handling novel or specialized reagents like 3-methyl-1H-indol-4-amine demands a meticulous, proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety around the handling of this aromatic amine, ensuring that every step, from preparation to disposal, is underpinned by authoritative safety standards and field-proven experience.

Hazard Assessment: The 'Why' Behind the Precaution

The primary routes of potential exposure are:

  • Dermal Contact: Absorption through the skin is a significant risk with aromatic amines.

  • Inhalation: Handling the solid powder or creating aerosols can introduce the compound into the respiratory system.

  • Ocular Contact: Splashes or airborne powder can cause serious eye irritation.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

The anticipated hazards, based on data from analogous indole compounds, are summarized below.

Hazard ClassificationAnticipated Risk for this compoundRationale / Data from Analogues
Acute Toxicity (Dermal) Category 3 Potential - Assumed to be toxic in contact with skin.Based on Indole, which is classified as H311 (Toxic in contact with skin).
Skin Corrosion/Irritation Category 2 Potential - Assumed to cause skin irritation.Based on 1-Methylindole and Indole-3-carboxaldehyde, both classified as H315 (Causes skin irritation).[3][4]
Serious Eye Damage/Irritation Category 2A Potential - Assumed to cause serious eye irritation.Based on Indole, 3-Methylindole, and 1-Methylindole, all classified as H319 (Causes serious eye irritation).[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 Potential - May cause respiratory irritation.Based on 1-Methylindole and Indole-3-carboxaldehyde, both classified as H335 (May cause respiratory irritation).[3][4]

This assessment mandates a stringent PPE protocol that prioritizes skin, eye, and respiratory protection at all times.

Core PPE Ensemble: A Multi-Layered Defense

Adherence to a comprehensive Chemical Hygiene Plan (CHP) is required by the Occupational Safety and Health Administration (OSHA).[6][7] The following PPE recommendations form the foundation of a compliant and safe operational plan.

Eye and Face Protection

The eyes are highly susceptible to chemical injury. The choice of protection depends on the scale and nature of the operation.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all procedures, including handling stock containers. Standard safety glasses are insufficient as they do not protect against splashes.

  • Elevated Risk Scenarios: When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., heating, vortexing, sonicating), a full-face shield must be worn in addition to chemical splash goggles. This aligns with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).

Skin and Body Protection

Given the presumed dermal toxicity, skin protection is paramount.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully buttoned front is required. This protects against incidental contact and small splashes.

  • Gloves - The Critical Barrier: The choice of glove material is a critical decision. Aromatic amines can permeate standard glove materials over time.[8][9]

    • Material: Use chemical-resistant nitrile gloves with a minimum thickness of 4 mil. For prolonged handling or submersion risks, heavier-duty gloves (e.g., 8 mil nitrile or neoprene) are recommended.

    • Technique: Always practice double-gloving . This provides a backup barrier and allows for the safe removal of the outer glove immediately upon known or suspected contamination, protecting the inner glove and your skin.

    • Inspection and Replacement: Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination occurs and, as a standard practice, every 30-60 minutes during extended procedures to mitigate the risk of breakthrough permeation.

Respiratory Protection

The potential for respiratory irritation necessitates protection when handling the compound outside of certified chemical fume hood containment.

  • Handling Solids: When weighing or handling the powdered form of this compound, work must be conducted within a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved respirator with N95 or P100 particulate filters is required to prevent inhalation of airborne powder.[10]

  • Handling Solutions: For procedures involving solutions that could generate aerosols or vapors (e.g., heating, sonicating), all work must be performed inside a certified chemical fume hood.

Operational Protocol: Weighing and Solubilizing Solid Compound

This step-by-step workflow integrates PPE selection into a common laboratory task, creating a self-validating safety procedure.

Objective: To accurately weigh 100 mg of solid this compound and prepare a 10 mg/mL solution in DMSO.

  • Preparation & PPE Donning:

    • Verify that the chemical fume hood has a current certification sticker.

    • Gather all necessary equipment (spatula, weigh paper, vial, solvent, pipettors).

    • Don core PPE: inner nitrile gloves, FR lab coat, chemical splash goggles, outer nitrile gloves.

  • Weighing Procedure (Inside Fume Hood):

    • Place the analytical balance inside the fume hood.

    • Carefully open the stock container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the approximate amount of solid to the weigh paper on the balance.

    • Securely close the stock container.

    • Record the exact weight.

  • Solubilization (Inside Fume Hood):

    • Carefully transfer the weighed solid into the designated vial.

    • Add the calculated volume of DMSO to the vial.

    • Secure the vial cap and mix gently by swirling or vortexing at a low speed to avoid aerosol generation. If heating is required, use a controlled heating block and ensure the vial is properly vented if necessary.

  • Decontamination and Doffing:

    • Wipe down the spatula, balance, and any affected surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of the used weigh paper and any contaminated wipes into a designated solid hazardous waste container inside the fume hood.

    • With hands still inside the fume hood, remove the outer pair of gloves and dispose of them in the same waste container.

    • Step away from the fume hood. Remove the face shield (if used), followed by the chemical splash goggles.

    • Remove the lab coat.

    • Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.

Below is a workflow diagram to guide the PPE selection process based on the nature of the task.

PPE_Selection_Workflow start Start: Assess Task with This compound q_solid Handling Solid Powder? start->q_solid solid_ops Work in Fume Hood or Ventilated Enclosure. Minimum: N95 Respirator if outside hood. q_solid->solid_ops Yes q_splash High Splash Potential? (e.g., >50mL, heating) q_solid->q_splash No solid_ops->q_splash splash_ops Add Full Face Shield over Goggles. q_splash->splash_ops Yes core_ppe Core PPE Required: - Double Nitrile Gloves - Chemical Splash Goggles - FR Lab Coat q_splash->core_ppe No splash_ops->core_ppe end Proceed with Task core_ppe->end

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Completing the Safety Cycle

Improper disposal creates risks for support staff and the environment. All waste associated with this compound must be treated as hazardous waste.[11][12]

Waste TypeContainerDisposal Procedure
Contaminated Solid Waste Labeled, sealed, puncture-resistant container lined with a heavy-duty plastic bag.Includes used gloves, weigh paper, bench paper, and contaminated wipes. Keep the container closed except when adding waste.[13]
Liquid Chemical Waste Labeled, sealed, compatible (e.g., HDPE) container.Includes unused solutions and solvent rinses from cleaning glassware. Do not mix with other waste streams unless approved by your institution's EHS office.
Contaminated "Sharps" Puncture-proof sharps container.Includes needles, scalpels, or broken glass contaminated with the chemical.
Empty Stock Container Original container.Triple-rinse with a suitable solvent; collect the rinsate as liquid chemical waste. Deface the label, mark as "Empty," and dispose of according to EHS guidelines.

All waste must be accumulated in a designated Satellite Accumulation Area (SAA) and disposed of through your institution's licensed hazardous waste contractor.[12]

Emergency Response

Preparedness is the final layer of defense. Ensure safety showers and eyewash stations are unobstructed and tested regularly.

  • Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection), absorb the material with an inert absorbent (e.g., vermiculite), and collect it into a sealed container for hazardous waste disposal.[11]

By integrating this expert-level, procedurally-driven approach to PPE, you establish a robust culture of safety that protects not only yourself but your entire research community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-indol-4-amine
Reactant of Route 2
3-methyl-1H-indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.